4-(4-Chlorophenyl)-2,5-dimethylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYECLJFNFOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407524 | |
| Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206556-03-8 | |
| Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthesis pathway for 4-(4-chlorophenyl)-2,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most direct and widely utilized method for synthesizing 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this compound, the pathway involves a two-step process starting from commercially available materials.
Overall Reaction Scheme:
-
α-Halogenation: Synthesis of the key intermediate, 2-chloro-1-(4-chlorophenyl)propan-1-one, via the chlorination of 1-(4-chlorophenyl)propan-1-one.
-
Cyclocondensation: Reaction of the α-chloroketone intermediate with thioacetamide to form the final thiazole product through intramolecular cyclization and dehydration.
The logical flow of this synthesis is depicted in the diagram below.
Figure 1: Synthesis workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. These protocols are constructed based on standard procedures for α-halogenation and Hantzsch thiazole syntheses.
Synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one (Intermediate)
Objective: To introduce a chlorine atom at the α-position to the carbonyl group of 1-(4-chlorophenyl)propan-1-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-(4-chlorophenyl)propan-1-one | 168.62 | 1.0 |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-chloro-1-(4-chlorophenyl)propan-1-one, can be used in the next step without further purification.
Synthesis of this compound (Final Product)
Objective: To synthesize the target thiazole via the cyclocondensation of the α-chloroketone and thioacetamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Chloro-1-(4-chlorophenyl)propan-1-one | 203.07 | 1.0 |
| Thioacetamide | 75.13 | 1.0 |
| Ethanol (EtOH) | - | Solvent |
Procedure:
-
To a round-bottom flask containing the crude 2-chloro-1-(4-chlorophenyl)propan-1-one (1.0 eq.) from the previous step, add thioacetamide (1.0 eq.).
-
Add ethanol as the solvent to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated mixture into cold water, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
Quantitative Data
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-(4-chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | Starting Material |
| 2-Chloro-1-(4-chlorophenyl)propan-1-one | C₉H₈Cl₂O | 203.07 | Intermediate |
| Thioacetamide | C₂H₅NS | 75.13 | Reagent |
| This compound | C₁₁H₁₀ClNS | 223.72 | Final Product |
Table 2: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value / Observation |
| Physical State | Crystalline solid |
| Melting Point | Expected to be in the range of similar aromatic thiazoles. |
| Yield | Typically >70% for Hantzsch synthesis. |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.7 (s, 3H, thiazole-CH₃), ~2.4 (s, 3H, thiazole-CH₃). |
| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz), δ (ppm): ~165 (C2-thiazole), ~148 (C4-thiazole), ~134 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~115 (C5-thiazole), ~19 (C2-CH₃), ~15 (C5-CH₃). |
| Mass Spec (EI) | m/z: 223/225 [M]⁺ corresponding to chlorine isotopes, with characteristic fragmentation patterns of the thiazole and chlorophenyl rings. |
Note: Spectroscopic data are estimates based on known values for structurally similar compounds, such as 4-(4-chlorophenyl)thiazole-2-amine and various dimethylthiazoles, and general principles of NMR spectroscopy.
Hantzsch Synthesis Mechanism
The reaction proceeds through a well-understood mechanism involving initial nucleophilic attack followed by cyclization and dehydration.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
The process begins with the sulfur atom of thioacetamide acting as a nucleophile, attacking the α-carbon of the chloroketone and displacing the chloride ion (Sₙ2 attack). The resulting intermediate then undergoes an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon. The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.
Spectroscopic Profile of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited availability of published experimental data for this specific molecule, this document focuses on computationally predicted values for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a discussion of the anticipated features in Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy based on the analysis of its functional groups and structural analogs. This guide also outlines detailed, generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and should be considered as estimations. Experimental verification is recommended for confirmation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~ 7.35 | Doublet | 2H | Ar-H (meta to Cl) |
| ~ 2.60 | Singlet | 3H | Thiazole-CH₃ (C2) |
| ~ 2.40 | Singlet | 3H | Thiazole-CH₃ (C5) |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | Thiazole C2 |
| ~ 150 | Thiazole C4 |
| ~ 134 | Ar-C (ipso to Cl) |
| ~ 132 | Ar-C (ipso to Thiazole) |
| ~ 129 | Ar-CH (ortho to Cl) |
| ~ 128 | Ar-CH (meta to Cl) |
| ~ 125 | Thiazole C5 |
| ~ 19 | Thiazole-CH₃ (C2) |
| ~ 12 | Thiazole-CH₃ (C5) |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 223/225 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 208/210 | Moderate | [M - CH₃]⁺ |
| 186 | Moderate | [M - Cl]⁺ |
| 111 | Moderate | [C₆H₄Cl]⁺ |
| 82 | High | [C₄H₅NS]⁺ (Dimethylthiazole fragment) |
Table 4: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (from CH₃) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1550 | Medium | Thiazole ring C=N and C=C stretching |
| ~ 1100-1000 | Strong | C-Cl stretch |
Expected for a solid sample (KBr pellet or ATR).
Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 260-280 | High | π → π* (Aromatic and thiazole rings) |
Expected in a non-polar solvent like hexane or ethanol.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Ionization (EI) is also a common technique for volatile and thermally stable compounds.
-
Ionization: Ionize the sample using the chosen method (e.g., electron impact for EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.
-
Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Data Acquisition: Place the sample solution in a quartz cuvette in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this document synthesizes information from analogous structures, including substituted thiazoles and chlorophenyl-containing molecules, to predict its fragmentation behavior under electron ionization (EI). This guide outlines a detailed experimental protocol for its analysis, presents a tabulated summary of predicted quantitative data, and visualizes the proposed fragmentation pathway to aid in the structural elucidation and characterization of this and similar compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Understanding the fragmentation patterns is essential for the unambiguous identification of the molecule and its potential metabolites or degradation products. This guide serves as a predictive resource for researchers working with this compound, offering a scientifically grounded framework for its mass spectral analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the thiazole ring and the chlorophenyl moiety. Electron ionization (EI) is a common technique for the analysis of such small, relatively non-polar molecules and is anticipated to induce significant fragmentation.
Predicted Quantitative Data
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| Predicted m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 223/225 | [M]⁺˙ (Molecular Ion) | C₁₁H₁₀ClNS⁺˙ | High |
| 208/210 | [M - CH₃]⁺ | C₁₀H₇ClNS⁺ | Moderate |
| 182/184 | [M - CH₃CN]⁺˙ | C₉H₇ClS⁺˙ | Moderate |
| 141/143 | [C₇H₄ClS]⁺ | Chlorophenylthiirene cation | Moderate |
| 138 | [C₉H₇N]⁺˙ | Phenylacetonitrile cation radical | Low |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation | High |
| 82 | [C₄H₄NS]⁺ | Methylthiazole fragment cation | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Low |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is likely to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺˙.
A primary fragmentation event is the loss of a methyl radical from the thiazole ring, leading to a stabilized cyclic ion. Another significant pathway involves the cleavage of the thiazole ring itself. The C-S and C-N bonds are susceptible to rupture, leading to the formation of various fragment ions. The chlorophenyl group is also expected to undergo characteristic fragmentation, including the loss of chlorine or the formation of a stable chlorophenyl cation.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
The following is a detailed, generalized protocol for the mass spectrometry analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity organic solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet: Gas chromatograph (GC) with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000 amu/s.
-
GC Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Data Acquisition and Analysis
-
Blank Injection: Inject a solvent blank to ensure the system is clean and to identify any background peaks.
-
Sample Injection: Inject the prepared sample solution.
-
Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and data from spectral libraries if available.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound, from sample preparation to data interpretation.
Caption: Logical workflow for the GC-MS analysis of the target compound.
Conclusion
References
Unraveling the Enigmatic Mechanism of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the current understanding of the mechanism of action of thiazole derivatives, with a specific focus on inferring the biological activities of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. While direct experimental data for this specific compound is limited in the public domain, this document synthesizes findings from closely related analogs to propose potential mechanisms, guide future research, and support drug development efforts. The guide will cover potential antimicrobial, anticancer, and antiparasitic activities, detailing plausible signaling pathways and providing summaries of relevant experimental data and protocols from analogous compounds.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1] Their versatile chemical nature allows for diverse substitutions, leading to a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[1][2] The compound this compound, featuring a central thiazole ring substituted with a 4-chlorophenyl group and two methyl groups, is of considerable interest. This guide will explore its potential mechanisms of action by drawing parallels with structurally similar compounds that have been more extensively studied.
Inferred Antimicrobial and Antiparasitic Activity
Research on related 4-(4-chlorophenyl)thiazole compounds has demonstrated notable activity against various pathogens, including bacteria and parasites like Leishmania amazonensis and Trypanosoma cruzi.[3][4] The proposed mechanism for its antimicrobial effects likely involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2]
Quantitative Data from Analogous Compounds
The following tables summarize the biological activity of similar thiazole derivatives against various microorganisms.
Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole [2]
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Table 2: Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives [3][4]
| Parasite | Form | IC50 Range (µM) |
| Leishmania amazonensis | Promastigote | 19.86 - 200 |
| Leishmania amazonensis | Amastigote | 101 - >200 |
| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 |
| Trypanosoma cruzi | Amastigote | 1.96 - >200 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method): [2]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiparasitic Activity Assay (MTT Assay): [3][4]
-
Culture the parasitic forms (e.g., promastigotes of L. amazonensis) in appropriate culture medium.
-
Seed the parasites into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 72 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viable cells against the compound concentration.
Inferred Anticancer Activity
Several studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide derivatives have revealed potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action in cancer cells are multifactorial and appear to converge on the induction of apoptosis.
Key Mechanistic Events
The anticancer effects of related thiazole compounds are believed to be mediated through:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Dysfunction: Reduction of the mitochondrial membrane potential (MMP).
-
Apoptosis Execution: Activation of key executioner caspases, such as caspase-3.
Quantitative Data from Analogous Compounds
Table 3: Anticancer Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole [2]
| Cell Line | IC50 (µM) |
| MCF7 (Breast Cancer) | 5.0 |
| HCT116 (Colon Cancer) | 7.5 |
Table 4: Cytotoxic Activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives
| Cell Line | Compound | IC50 (µM) |
| Hela (Cervical Cancer) | 8a | 1.3 ± 0.14 |
| A549 (Lung Carcinoma) | - | Less active than doxorubicin |
| U87 (Glioblastoma) | Various derivatives | Showed notable cytotoxicity |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., Hela, A549, U87) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Perform the MTT assay as described in section 2.2 to determine cell viability and calculate the IC50 value.
Reactive Oxygen Species (ROS) Detection:
-
Treat cells with the test compound for a designated time.
-
Incubate the cells with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates ROS production.
Mitochondrial Membrane Potential (MMP) Assay:
-
Treat cells with the test compound.
-
Stain the cells with a cationic fluorescent dye that accumulates in the mitochondria based on the membrane potential (e.g., Rhodamine 123 or JC-1).
-
Analyze the fluorescence using flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.
Caspase-3 Activity Assay:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with a caspase-3 specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Measure the signal generated upon cleavage of the substrate by active caspase-3.
Visualizing the Proposed Mechanisms of Action
The following diagrams illustrate the potential signaling pathways and experimental workflows based on the activity of analogous compounds.
Caption: Proposed signaling cascade for the anticancer activity.
Caption: Workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, the data from structurally related compounds provide a strong foundation for inferring its potential biological activities. The evidence points towards a multi-faceted mechanism involving the induction of cellular stress and apoptosis in cancer cells, and disruption of fundamental processes in microorganisms.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to confirm its antimicrobial, antiparasitic, and anticancer activities.
-
Target Identification: Employing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize the therapeutic potential and understand the contribution of the 2,5-dimethyl and 4-chlorophenyl substitutions to its activity.
This technical guide serves as a valuable resource for researchers and drug development professionals by consolidating the current knowledge on related thiazole derivatives and providing a clear roadmap for the future investigation of this compound.
References
In Silico Pharmacokinetic Profiling of 4-(4-Chlorophenyl)thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico pharmacokinetic properties of a series of 4-(4-chlorophenyl)thiazole compounds. In the early stages of drug discovery, computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to identify candidates with favorable drug-like profiles, thereby reducing the likelihood of late-stage clinical failures. This document summarizes key pharmacokinetic parameters, details the methodologies for their prediction, and visualizes the logical workflows and relationships inherent in in silico ADMET analysis.
Core Data Presentation: Predicted Pharmacokinetic Properties
The following tables summarize the predicted pharmacokinetic and physicochemical properties for a series of eight 4-(4-chlorophenyl)thiazole compounds (designated 1a-1h). These properties are crucial for evaluating the druglikeness and potential oral bioavailability of the compounds.
Table 1: Predicted Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Intestinal Absorption (%) | Caco-2 Permeability (log Papp) |
| 1a | 363.06 | >5 | 1 | 4 | 58.6 | 92.09 | Moderate |
| 1b | 349.04 | >5 | 1 | 4 | 58.6 | 95.12 | Moderate |
| 1c | 383.05 | >5 | 1 | 5 | 67.8 | 95.89 | Moderate |
| 1d | 383.05 | >5 | 1 | 5 | 67.8 | 95.89 | Moderate |
| 1e | 399.05 | >5 | 1 | 5 | 67.8 | 95.89 | Moderate |
| 1f | 367.02 | 4.8 | 1 | 5 | 67.8 | 95.89 | Moderate |
| 1g | 413.03 | >5 | 1 | 6 | 77.1 | 96.48 | Moderate |
| 1h | 413.03 | >5 | 1 | 6 | 77.1 | 89.11 | Low |
Table 2: Predicted Distribution, Metabolism, and Excretion Properties
| Compound | P-glycoprotein Substrate | P-glycoprotein I Inhibitor | P-glycoprotein II Inhibitor | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| 1a | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 1b | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 1c | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 1d | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 1e | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 1f | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 1g | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 1h | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |
Experimental and Computational Protocols
The in silico pharmacokinetic properties presented in this guide were determined using established computational models. The primary methodology is detailed below.
In Silico ADMET Prediction via Web-Based Platform
The pharmacokinetic properties of the 4-(4-chlorophenyl)thiazole compounds were predicted using the pkCSM web server, a tool that utilizes graph-based signatures to predict a wide range of ADMET properties.[1]
Protocol:
-
Compound Structure Input: The two-dimensional structures of the individual 4-(4-chlorophenyl)thiazole compounds (1a-1h) were generated using chemical drawing software (e.g., ChemDraw). These structures were then converted to the Simplified Molecular Input Line Entry System (SMILES) format.
-
Submission to Server: The SMILES string for each compound was submitted to the pkCSM online platform.
-
Parameter Calculation: The platform calculated a comprehensive profile of physicochemical and pharmacokinetic properties. The key predicted parameters included:
-
Physicochemical Properties: Molecular Weight, Octanol-Water Partition Coefficient (LogP), Hydrogen Bond Donors and Acceptors, and Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), and Caco-2 cell permeability. Caco-2 permeability is a widely used in vitro model to estimate in vivo intestinal absorption.[2]
-
Distribution: P-glycoprotein (P-gp) substrate and inhibitor status. P-gp is an important efflux transporter that affects drug distribution.
-
Metabolism: Inhibition potential against major Cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism.
-
-
Data Analysis and Interpretation: The output data was collected and analyzed in the context of established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rules. For instance, the study by Cruz Filho et al. noted that while compounds 1a, 1b, and 1f adhered to both Lipinski's and Veber's rules, compounds 1c, 1d, 1e, 1g, and 1h violated Lipinski's rule due to high lipophilicity (LogP > 5).[1] A compound is generally considered to have good potential for oral bioavailability if it violates no more than one of Lipinski's rules.
Mandatory Visualizations
Logical Workflow for In Silico ADMET Prediction
The following diagram illustrates the typical workflow for conducting an in silico ADMET study in the early phase of drug discovery.
Relationship Between Physicochemical Properties and Oral Bioavailability
This diagram illustrates the relationship between key physicochemical properties, as defined by Lipinski's Rule of Five, and the likelihood of a compound having good oral bioavailability.
References
The Structure-Activity Relationship of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making thiazole derivatives a rich source of potential therapeutic agents. The versatility of the thiazole nucleus is evident in its presence in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory drug Meloxicam. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazole derivatives across key therapeutic areas, offering valuable insights for researchers and drug development professionals. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. A prominent target for many anticancer thiazole derivatives is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Key SAR observations include:
-
Substitutions at the 2- and 4-positions of the thiazole ring are crucial for activity. For instance, the presence of anilino- and hydrazone-moieties at the 2-position and various aryl groups at the 4-position have been shown to be important for cytotoxicity.
-
The nature of the aryl group at the 4-position significantly influences potency. Electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring at this position can enhance anticancer activity.
-
Hybrid molecules incorporating other pharmacologically active moieties, such as pyrazole or coumarin, with the thiazole scaffold have shown synergistic effects, leading to enhanced potency. For example, pyrazole-thiazole hybrids have demonstrated potent inhibition of cancer cell lines.[1]
-
Inhibition of specific kinases , such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), is a key mechanism for many anticancer thiazole derivatives. Modifications on the thiazole scaffold that enhance binding to the ATP-binding pocket of these kinases are critical for their inhibitory activity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 1 | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition | [2] | |
| Compound 2 | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα Inhibition | [3] |
| Compound 3 | Leukemia HL-60(TB) | 0.086 ± 0.005 (PI3Kα) | PI3Kα/mTOR Dual Inhibitor | [4] |
| 0.221 ± 0.014 (mTOR) | [4] | |||
| Compound 4 | A549 (Lung) | 0.302 | Not specified | [5] |
| Compound 5 | MDA-MB-231 (Breast) | 1.21 | VEGFR-2 Inhibition | [6] |
Antimicrobial Activity of Thiazole Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and FtsZ, or disruption of the microbial cell membrane.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of thiazole derivatives is influenced by several structural features:
-
Lipophilicity: The amphiphilic nature of some thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes.
-
Substituents on the thiazole ring: The presence of specific substituents can enhance antimicrobial activity. For example, 2,4-disubstituted thiazoles with nitro groups on a phenyl substituent have shown potent antibacterial effects.
-
Hybridization with other heterocycles: Combining the thiazole nucleus with other antimicrobial scaffolds, such as quinolones or pyrazolines, can lead to compounds with improved activity and a broader spectrum.
Quantitative Data on Antimicrobial Activity
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative thiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Compound 6 | S. aureus | 16.1 | Not specified | [4] |
| E. coli | 16.1 | Not specified | [4] | |
| Compound 7 | S. pneumoniae | 0.008 | DNA gyrase/Topoisomerase IV Inhibition | [1] |
| S. epidermidis | 0.03 | DNA gyrase/Topoisomerase IV Inhibition | [1] | |
| Compound 8 | S. aureus | 125-150 | Not specified | [7] |
| E. coli | 125-150 | Not specified | [7] | |
| A. niger | 125-150 | Not specified | [7] | |
| Compound 9 | S. aureus | 256 | Not specified | [3] |
Anti-inflammatory and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, thiazole derivatives have also shown promise as anti-inflammatory and neuroprotective agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while their neuroprotective potential is linked to the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Quantitative Data on Anti-inflammatory and Acetylcholinesterase Inhibitory Activities
The following tables summarize the in vitro activities of selected thiazole derivatives.
Anti-inflammatory Activity (COX Inhibition)
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 10 | 38.76 | - | - | [8] |
| Compound 11 | - | 87.74 | 2.05 | [8] |
Acetylcholinesterase (AChE) Inhibitory Activity
| Compound ID | AChE IC50 (nM) | Reference |
| Compound 12 | 103.24 | [7] |
| Compound 13 | 108.94 | [7] |
| Compound 14 | 28 | [9] |
| Compound 15 | 71 | [10] |
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Thiazole derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum (adjusted to a standard density, e.g., 0.5 McFarland)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiazole derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Materials:
-
VEGFR-2 Kinase Assay Kit (commercially available, e.g., from BPS Bioscience) containing:
-
Recombinant VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
-
Thiazole derivatives
-
Kinase-Glo® MAX reagent (or similar ADP-Glo™ based detection reagent)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves diluting the kinase, buffer, ATP, and substrate.
-
Compound Addition: Add the thiazole derivatives at various concentrations to the wells of the 96-well plate. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.
-
Enzyme Reaction Initiation: Add the diluted VEGFR-2 enzyme to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo®. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. The amount of ATP remaining is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical relationships in the SAR of thiazole derivatives.
Conclusion
The thiazole scaffold remains a cornerstone in the development of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of thiazole derivatives. The extensive quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Future efforts in this area will likely focus on the development of novel hybrid molecules with multi-target activities, further expanding the therapeutic potential of this versatile heterocyclic system. The continued exploration of the chemical space around the thiazole nucleus, guided by a deep understanding of its SAR, holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Thiazole scaffold in medicinal chemistry
An In-depth Technical Guide to the Thiazole Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold
Thiazole is a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1] Its molecular formula is C₃H₃NS.[2] This unique heterocyclic motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous biologically active compounds.[3] The thiazole ring is found in natural products like Vitamin B1 (Thiamine) and is a key component of many synthetic drugs, including penicillins.[4][5] Its aromaticity and the presence of heteroatoms allow for diverse chemical modifications, making it a versatile building block in drug design.[4] Thiazole derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] In fact, more than 18 FDA-approved drugs feature the thiazole scaffold, highlighting its therapeutic significance.[1][6]
Synthesis of Thiazole Derivatives
The synthesis of the thiazole ring is a well-established area of organic chemistry, with several named reactions developed for its construction. The most prominent and widely used method is the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[7] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole product.[7]
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol describes the synthesis of a simple thiazole derivative using the Hantzsch method.[7]
-
Reagents & Materials:
-
2-Bromoacetophenone (α-haloketone)
-
Thiourea (thioamide)
-
Methanol (solvent)
-
Sodium bicarbonate (weak base)
-
Beaker, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
Dissolve 2-bromoacetophenone (e.g., 5 mmol) and thiourea (e.g., 7.5 mmol, a slight excess) in methanol in a beaker.[7]
-
Heat the mixture gently with stirring for 1-2 hours. The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[7]
-
After the reaction is complete (monitored by TLC), allow the solution to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate with stirring to neutralize the HBr salt.[7]
-
The free base form of the 2-amino-4-phenylthiazole is less soluble and will precipitate out of the solution.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product in a desiccator.
-
Characterize the final product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[7]
-
Other notable synthetic methods include the Cook-Heilborn synthesis for 5-aminothiazoles and Tcherniac's synthesis for 2-substituted thiazoles.[8]
Pharmacological Activities and Mechanisms of Action
Thiazole-containing compounds are recognized for their broad spectrum of biological activities, which stems from their ability to interact with various biological targets like enzymes and receptors.[3][4]
Anticancer Activity
The thiazole scaffold is present in several clinically used anticancer drugs, including Dasatinib, Ixabepilone, and Tiazofurin.[4][9] These agents act through diverse mechanisms:
-
Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dasatinib, for instance, is a multi-targeted kinase inhibitor.[4][10]
-
Microtubule Disruption: Compounds like Ixabepilone and the epothilones bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[4][11]
-
Enzyme Inhibition: Other derivatives target enzymes crucial for cancer cell metabolism or DNA replication, such as topoisomerase II or polymerases.[4][12]
Caption: Simplified signaling pathway showing kinase inhibition by a thiazole drug.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant activity against a wide range of pathogens.
-
Antibacterial: The thiazole ring is a core component of some cephalosporin and penicillin antibiotics.[9] Newer synthetic derivatives have shown efficacy against multidrug-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus.[6][13]
-
Antifungal: Compounds containing the thiazole scaffold have been developed as potent antifungal agents, with some showing higher activity than standard drugs like Amphotericin B against species such as Aspergillus fumigatus and Candida albicans.[6][14]
-
Antiviral & Antiparasitic: The FDA-approved drug Ritonavir, used in HIV treatment, contains a thiazole moiety.[1] Additionally, various thiazole derivatives have shown promising antimalarial activity against Plasmodium falciparum and antiparasitic effects against Leishmania species.[2][15]
Quantitative Data Presentation
The potency of thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) in anticancer assays or their minimum inhibitory concentration (MIC) in antimicrobial assays.
Table 1: Anticancer Activity (IC₅₀) of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [16] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [16] |
| Compound 11c | MCF-7 (Breast) | 3 | [17] |
| Compound 11c | HepG-2 (Liver) | ~4 | [17] |
| Compound 6g | MCF-7 (Breast) | 4 | [17] |
| Compound 6g | HepG-2 (Liver) | ~7 | [17] |
| Staurosporine (Ref.) | MCF-7 (Breast) | 6.77 ± 0.41 | [16] |
| Doxorubicin (Ref.) | MCF-7 (Breast) | - | [17] |
Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative 40 | S. aureus | 3.125 | [4] |
| Derivative 40 | B. thuringiensis | 6.25 | [4] |
| Compound 4a | Bacillus sp. | 1.95 - 3.91 | [13] |
| Compound 15a | A. fumigatus | 13.6 - 20.3 | [6] |
| Compound 16e | S. aureus | Good to Excellent | [6] |
| Chloramphenicol (Ref.) | S. aureus | 3.125 | [4] |
| Amphotericin B (Ref.) | A. fumigatus | 23.7 | [6] |
Key Experimental Protocols
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[16][18]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The thiazole scaffold remains a highly privileged and versatile core in medicinal chemistry.[3] Its presence in numerous approved drugs validates its importance and success in targeting a wide range of diseases.[6] The synthetic accessibility of thiazole derivatives, coupled with their diverse pharmacological profiles, ensures their continued prominence in drug discovery.[1] Future research will likely focus on the structural optimization of existing thiazole-based agents to enhance potency, improve selectivity, and overcome drug resistance, paving the way for the development of next-generation therapeutics.[19]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One moment, please... [dergi.fabad.org.tr]
- 14. media.neliti.com [media.neliti.com]
- 15. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Vanguard of Discovery: A Technical Guide to Novel Thiazole Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in the edifice of medicinal chemistry. Its versatile nature allows for a broad spectrum of pharmacological activities, making it a privileged structure in the quest for novel therapeutics. This technical guide provides an in-depth exploration of recent advancements in the discovery and synthesis of novel thiazole derivatives, with a focus on their potential as anticancer and antimicrobial agents. We present detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.
I. Synthetic Strategies: From Classic Reactions to Modern Methodologies
The synthesis of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis being a prominent and widely utilized method.[1] This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea or thiosemicarbazide.[1]
In recent years, a focus on green chemistry has led to the development of more environmentally friendly and efficient synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[1] These methods provide a facile and robust platform for the generation of diverse thiazole libraries for biological screening.
General Experimental Workflow for Thiazole Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of novel thiazole derivatives, from starting materials to biological evaluation.
References
In-Depth Technical Guide: Preliminary Screening of 2-(4-Chlorophenyl)-4,5-dimethylthiazole
Disclaimer: Information regarding the specific isomer, 4-(4-Chlorophenyl)-2,5-dimethylthiazole, as requested, is not available in the reviewed scientific literature. This guide therefore focuses on the closely related and studied isomer, 2-(4-Chlorophenyl)-4,5-dimethylthiazole , for which preliminary screening data has been published. All data, protocols, and diagrams presented herein pertain to this analogue.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a core scaffold in a number of clinically approved drugs and is known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. The subject of this guide, 2-(4-Chlorophenyl)-4,5-dimethylthiazole, is a synthetic thiazole derivative that has been identified as a molecule of interest in preliminary biological screenings. This document provides a comprehensive overview of its synthesis, in vitro biological activities, and the experimental protocols utilized in its preliminary assessment, tailored for researchers, scientists, and drug development professionals.
Synthesis
The synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole is typically achieved through a palladium-catalyzed direct C-H arylation reaction. This modern synthetic method offers an efficient and atom-economical route to biaryl compounds by directly coupling a C-H bond of a heteroaromatic compound with an aryl halide.
General Synthesis Workflow
The logical workflow for the synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole via direct C-H arylation is depicted below.
Detailed Experimental Protocol
Materials:
-
4,5-Dimethylthiazole
-
1-Bromo-4-chlorobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA) or other suitable high-boiling point solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add 4,5-dimethylthiazole (1.0 equivalent), 1-bromo-4-chlorobenzene (1.2-1.5 equivalents), Palladium(II) Acetate (1-5 mol%), and Potassium Carbonate (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous N,N-Dimethylacetamide via syringe.
-
Heat the reaction mixture at 120-150 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-Chlorophenyl)-4,5-dimethylthiazole.
Preliminary Biological Screening
2-(4-Chlorophenyl)-4,5-dimethylthiazole has been subjected to preliminary in vitro screening to assess its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
The compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | 16 µg/mL |
| Escherichia coli | Gram-negative | 32 µg/mL |
Anticancer Activity
The cytotoxic potential of the compound has been evaluated against human breast and colon cancer cell lines.
Table 2: Anticancer Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.0 |
| HCT116 | Colon Cancer | 7.5 |
Experimental Protocols for Biological Assays
The following sections detail the general methodologies for the key experiments cited in the preliminary screening of 2-(4-Chlorophenyl)-4,5-dimethylthiazole.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this determination.
Materials:
-
Test compound (2-(4-Chlorophenyl)-4,5-dimethylthiazole)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Test compound (2-(4-Chlorophenyl)-4,5-dimethylthiazole)
-
Cancer cell lines (MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the detailed mechanism of action or the specific signaling pathways modulated by 2-(4-Chlorophenyl)-4,5-dimethylthiazole. Further research, including target identification studies, molecular docking, and analysis of downstream cellular effects, is required to elucidate its mode of action. A generalized logical workflow for investigating the mechanism of action for a novel anticancer compound is presented below.
Molecular Docking of Thiazole Derivatives: A Technical Guide
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core scaffold in numerous pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6][7] Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[8] This guide provides an in-depth overview of molecular docking studies involving thiazole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and biological pathways.
Quantitative Data Summary
The efficacy of thiazole derivatives is often quantified by their binding affinity to protein targets and their biological activity in vitro. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potential as therapeutic agents.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Protein | Binding Energy (kcal/mol) | IC50 / GI50 (µM) | Cancer Cell Line | Reference |
| Compound 8 | Tubulin | - | 3.35 ± 0.2 | HepG2 | [3] |
| Compound 8 | Tubulin | - | 5.32 ± 0.3 | HCT-116 | [3] |
| Compound 3e | Not Specified | - | 6.3 ± 0.7 | MCF-7 | [9] |
| Compound 3b | Not Specified | - | 8.7 ± 0.2 | MCF-7 | [9] |
| Compound 4c | VEGFR-2 | - | 0.15 | (Enzyme Assay) | [10] |
| Compound 4c | Aromatase, EGFR, CDK2, Bcl-2 | Good Docking Scores | 2.57 ± 0.16 | MCF-7 | [10] |
| Compound 6a | PI3Kα | - | 0.225 ± 0.01 | (Enzyme Assay) | [11] |
| Compound 6a | PI3Kα | - | 1.569 ± 0.06 | OVCAR-4 | [11] |
| Compound 14e | Not Specified | - | 0.50 | HepG2 | [12] |
| Compound 14c | Not Specified | - | 0.52 | HepG2 | [12] |
| Compound 8b | Rho6 | -9.9 | Not Specified | HepG2 | [13] |
| Compound 15 | Rho6 | -9.2 | Not Specified | HepG2 | [13] |
Table 2: Antimicrobial and Anti-inflammatory Activity
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Activity (MIC in mg/mL or IC50 in µg/mL) | Organism/Assay | Reference |
| Compound 3 | E. coli MurB | Not Specified | 0.23–0.7 | E. coli | [4] |
| Compound 9 | 14α-lanosterol demethylase | Not Specified | 0.06–0.23 | Fungal Strains | [4] |
| Compound 4d | Bovine Serum Albumin (BSA) | -5.274 | 21.9 | BSA Denaturation | [5] |
| Compound 3c | Bovine Serum Albumin (BSA) | -4.731 | 31.7 | BSA Denaturation | [5] |
| Compound 8 | E. coli PBP4 | -5.2 | Not Specified | E. coli | [1] |
| Compound 8 | S. aureus PBP4 | -5.6 | Not Specified | S. aureus | [1] |
| Compound 10 | S. aureus Dihydropteroate Synthase | -8.90 | Not Specified | S. aureus | [14] |
| Compound 2f | COX-2 | Not Specified | 3.67 (Selectivity Ratio) | COX Inhibition Assay | [7] |
| Compound 2h | COX-2 | Not Specified | 81.5% Inhibition at 5 µM | COX Inhibition Assay | [7] |
Experimental Protocols: A Synthesized Guide to Molecular Docking
This section outlines a generalized, comprehensive protocol for performing molecular docking studies with thiazole derivatives, based on methodologies cited in the literature.
Preparation of the Receptor (Protein)
-
Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from a public database, such as the Protein Data Bank (PDB).[15]
-
Initial Cleaning: All non-essential molecules, including water, co-solvents, and ions that do not participate in binding, are removed from the PDB file. The original ligand, if present, is also typically removed to allow for re-docking (validation) or docking of new ligands.[16]
-
Protonation and Optimization: Hydrogens are added to the protein structure, which are often missing in crystallographic files. The protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are assigned based on the physiological pH (typically 7.4). The structure is then subjected to a short energy minimization using a force field (e.g., AMBER, CHARMM) to relieve any steric clashes.[16]
-
Active Site Definition: The binding site (or "active site") is defined. This can be done by identifying the amino acid residues that surrounded the co-crystallized ligand in the original PDB file or by using predictive software to identify potential binding pockets.[15]
Preparation of the Ligand (Thiazole Derivative)
-
2D to 3D Conversion: The 2D structure of the thiazole derivative is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D structure is then converted into a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge Calculation and Torsion Assignment: Partial atomic charges (e.g., Gasteiger charges) are calculated for the ligand atoms. Rotatable bonds are identified and defined to allow for conformational flexibility during the docking process.[16]
The Docking Procedure
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the three-dimensional space within which the docking algorithm will search for optimal ligand binding poses. The size of the grid should be large enough to accommodate the ligand and allow it to rotate and translate freely.[16]
-
Running the Docking Algorithm: A docking algorithm, such as a Lamarckian Genetic Algorithm (used in AutoDock), is employed.[17] The algorithm explores various conformations, orientations, and positions of the ligand within the grid box. It scores each pose based on a scoring function that estimates the binding free energy.
-
Execution: The docking process is typically run multiple times (e.g., 30-100 runs) to ensure a thorough search of the conformational space and to improve the reliability of the results.[17]
Post-Docking Analysis
-
Clustering and Ranking: The resulting poses are clustered based on their root-mean-square deviation (RMSD). The clusters are then ranked according to their predicted binding energies. The pose with the lowest binding energy from the most populated cluster is often considered the most probable binding mode.
-
Interaction Analysis: The best-ranked pose is analyzed to identify key molecular interactions between the thiazole derivative and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.
-
Validation: To validate the docking protocol, the original co-crystallized ligand (if available) is often re-docked into the protein's active site. A successful protocol is generally one where the predicted binding mode has a low RMSD (< 2.0 Å) compared to the crystallographic pose.
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Molecular Docking Workflow
This diagram illustrates the standard computational workflow for a molecular docking experiment, from initial protein and ligand preparation to the final analysis of results.
Caption: A generalized workflow for molecular docking studies.
PI3K/Akt Signaling Pathway Inhibition
Several thiazole derivatives have been identified as inhibitors of key proteins in cancer-related signaling pathways. This diagram shows a simplified view of the PI3K/Akt pathway and how a thiazole-based inhibitor can block its downstream effects, such as cell proliferation.
Caption: Inhibition of the PI3K/Akt pathway by a thiazole derivative.
References
- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives [mdpi.com]
- 6. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. Molecular Docking - An easy protocol [protocols.io]
Methodological & Application
Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole, a substituted thiazole derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.
Overview
The synthesis of this compound is achieved through a one-pot reaction involving the condensation of an α-haloketone, specifically 2-chloro-1-(4-chlorophenyl)propan-1-one, with thioacetamide. This reaction proceeds via the Hantzsch thiazole synthesis mechanism, a classic and efficient method for constructing thiazole rings.[1][2][3]
Reaction Scheme
Caption: General reaction scheme for the Hantzsch synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 2-Chloro-1-(4-chlorophenyl)propan-1-one | 1.0 eq |
| Thioacetamide | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Molecular Formula | C₁₁H₁₀ClNS |
| Molecular Weight | 223.72 g/mol |
| Theoretical Yield | Based on 2-chloro-1-(4-chlorophenyl)propan-1-one |
| Physical Appearance | Off-white to pale yellow solid |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the required reagents and the final product.
Preparation of Thioacetamide
Thioacetamide can be prepared from acetamide and phosphorus pentasulfide.[4][5]
Materials:
-
Acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous solvent (e.g., benzene or toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide.
-
Carefully add phosphorus pentasulfide in portions. The reaction is exothermic.
-
Add the anhydrous solvent to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated crude thioacetamide by filtration.
-
Recrystallize the crude product from hot water or ethanol to obtain pure thioacetamide.
Synthesis of this compound
This protocol is based on analogous Hantzsch thiazole syntheses.[1]
Materials:
-
2-Chloro-1-(4-chlorophenyl)propan-1-one
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1-(4-chlorophenyl)propan-1-one (1.0 eq) in absolute ethanol.
-
Add thioacetamide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-Arylthiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of a thiazole ring.[1] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide.[2] This method is particularly valuable for the synthesis of 4-arylthiazoles, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Molecules containing the 4-arylthiazole moiety have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]
These application notes provide detailed protocols and quantitative data for the synthesis of 4-arylthiazoles via the Hantzsch reaction, catering to the needs of researchers in organic synthesis and drug discovery. The methodologies presented herein are robust, high-yielding, and adaptable for the generation of diverse libraries of 4-arylthiazole derivatives.[2]
Data Presentation: Synthesis of 4-Arylthiazoles
The following table summarizes the reaction conditions and yields for the synthesis of various 4-aryl-2-aminothiazoles, demonstrating the versatility of the Hantzsch synthesis.
| Entry | α-Haloketone | Thioamide | Aryl Substituent | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Phenyl | Methanol | 100°C | 30 min | >90 | [2] |
| 2 | 2-Chloro-1-(p-tolyl)ethanone | Thiourea | p-Tolyl | Acetone | Room Temp. | - | - | [1] |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 4-Chlorophenyl | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 82 | [3] |
| 4 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | 4-Methoxyphenyl | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 87 | [3] |
| 5 | 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | 4-Nitrophenyl | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 85 | [3] |
| 6 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | 6-Phenylimidazo[2,1-b]thiazol-5-yl | Methanol | Microwave, 90°C | 30 min | 95 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-arylthiazoles
This protocol is a general and high-yielding method for the synthesis of 2-amino-4-arylthiazoles.[2]
Materials:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask or scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine the substituted 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add methanol (5 mL) and a stir bar to the vial.[3]
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[6]
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with deionized water.
-
Allow the solid to air dry on a watch glass.
-
Determine the mass and calculate the percent yield of the product.
-
Characterize the product by melting point, TLC, and NMR spectroscopy.[2]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted 4-Arylthiazole Derivatives
This protocol describes an efficient one-pot synthesis of more complex 4-arylthiazole derivatives using a catalyst.[3]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq)
-
Thiourea (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)
-
Ethanol/Water (1:1)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stir bar and magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).[3]
-
Add 5 mL of an ethanol/water (1:1) mixture to the flask.
-
Reflux the mixture with stirring at 65°C for 2-3.5 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter the solid product.
-
Wash the solid with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the purified product.[3]
-
Dry the resulting product in an oven at 60°C.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the reaction mechanism for the Hantzsch synthesis of a 4-arylthiazole from an α-haloketone and a thioamide.
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: 4-(4-Chlorophenyl)-2,5-dimethylthiazole as a Novel Antifungal Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on methodologies reported for analogous thiazole derivatives with antifungal properties. The data presented for 4-(4-Chlorophenyl)-2,5-dimethylthiazole is hypothetical and for illustrative purposes to guide researchers in the evaluation of this specific compound.
Introduction
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3][4] The thiazole ring is a key structural motif in various clinically used drugs and natural products. This document provides detailed protocols for the evaluation of this compound as a potential antifungal agent, covering initial screening, mechanism of action studies, and preliminary toxicity assessment.
Compound Profile: this compound
-
IUPAC Name: 4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole
-
Molecular Formula: C₁₁H₁₀ClNS
-
Molecular Weight: 223.72 g/mol
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO and ethanol.
Antifungal Susceptibility Testing
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with DMSO)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 128 µg/mL). The final DMSO concentration should not exceed 1%.
-
Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Add 100 µL of the fungal inoculum to each well containing the serially diluted compound.
-
Include positive control wells (fungal inoculum with a standard antifungal) and negative control wells (fungal inoculum with medium and DMSO).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on antibiotic-free media.[3]
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from all wells showing no visible growth.
-
Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the SDA plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that shows no fungal growth on the SDA plate.
Hypothetical Antifungal Activity Data
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 2 | 4 | 8 | 0.5 |
| Candida glabrata ATCC 90030 | 8 | 16 | 32 | 16 |
| Candida parapsilosis ATCC 22019 | 4 | 8 | 16 | 1 |
| Cryptococcus neoformans ATCC 90112 | 1 | 2 | 4 | 4 |
| Fluconazole-resistant C. albicans | 4 | 8 | 16 | >64 |
MIC₅₀ and MIC₉₀ values represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Mechanism of Action Studies
Sorbitol Protection Assay for Cell Wall Integrity
This assay helps to determine if the compound targets the fungal cell wall. Sorbitol acts as an osmotic protectant, and if the compound's activity is diminished in its presence, it suggests a cell wall-active mechanism.[3]
Protocol:
-
Perform the MIC assay as described in section 3.1 in two sets of 96-well plates.
-
In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol.
-
Incubate both sets of plates and determine the MIC values.
-
A significant increase (four-fold or more) in the MIC value in the presence of sorbitol suggests interference with the cell wall.
Ergosterol Binding Assay
This assay investigates if the compound interacts with ergosterol, a key component of the fungal cell membrane.[5]
Protocol:
-
Perform the MIC assay as described in section 3.1.
-
Prepare a second set of plates where the RPMI-1640 medium is supplemented with exogenous ergosterol (e.g., 200 µg/mL).
-
Incubate both sets of plates and compare the MIC values.
-
A significant increase in the MIC value in the presence of ergosterol suggests that the compound may bind to ergosterol, similar to polyene antifungals.
Biofilm Inhibition Assay
This protocol assesses the ability of the compound to inhibit the formation of fungal biofilms.[1][6]
Protocol:
-
Prepare a fungal suspension of C. albicans (1 x 10⁶ CFU/mL) in RPMI-1640 medium.
-
Add 100 µL of the fungal suspension to the wells of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, wash the wells with PBS to remove non-adherent cells.
-
Quantify the biofilm biomass using a crystal violet staining method or a metabolic assay such as the XTT reduction assay.[6]
Cytotoxicity Assay
This protocol evaluates the toxicity of the compound against a mammalian cell line to determine its selectivity.[7][8][9]
Protocol:
-
Seed a 96-well plate with a mammalian cell line (e.g., human umbilical vein endothelial cells (HUVECs) or human fibroblasts) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
-
Measure the absorbance at 570 nm and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).
Hypothetical Cytotoxicity Data
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans MIC₅₀ |
| HUVEC | 64 | 32 |
| HepG2 | >128 | >64 |
Selectivity Index (SI) = IC₅₀ of mammalian cells / MIC₅₀ of fungal cells.
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing (MIC and MFC).
Caption: Workflow for Investigating the Mechanism of Action.
References
- 1. Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potential antifungal agent: Insight into the antifungal mechanism against <i>Phomopsis sp</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Application Notes and Protocols: Anticancer Activity of N-(4-(4-chlorophenyl)thiazol-2-yl) Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anticancer activities of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide and its derivatives, along with detailed protocols for their evaluation. The information presented is synthesized from multiple studies on this class of compounds, highlighting their potential as therapeutic agents.
Overview of Anticancer Activity
N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives have emerged as a promising class of compounds with significant cytotoxic effects against a variety of cancer cell lines. These synthetic molecules, characterized by a central thiazole ring, have been the focus of extensive research in medicinal chemistry due to their potent and diverse biological activities.[1][2][3][4] Studies have demonstrated that their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3][4][5]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide and related thiazole derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the reported IC50 values against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | HeLa (Cervical Cancer) | 1.3 ± 0.14 | |
| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [3] |
| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [3] |
| 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [4] |
| 5b | A549 (Lung Cancer) | 0.97 ± 0.13 | [4] |
| d6 | MCF-7 (Breast Cancer) | 38.0 | [6] |
| d7 | MCF-7 (Breast Cancer) | 40.6 | [6] |
| 5 | A549 (Lung Cancer) | 0.452 | [7] |
| 8e | A549 (Lung Cancer) | 0.302 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives.
Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl) Acetamide Derivatives
A general synthetic route for this class of compounds involves a multi-step process.[6]
-
Step 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is typically synthesized by reacting p-chloroacetophenone with thiourea in the presence of a halogen, such as iodine, under reflux.[6]
-
Step 2: Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide. The intermediate from Step 1 is then reacted with chloroacetyl chloride.[6]
-
Step 3: Synthesis of the final N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives. The product from Step 2 is reacted with various substituted anilines or other nucleophiles to generate a library of derivatives.[6]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Caspase-3 Activation Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.
-
Cell Lysis: Treat cells with the compound, harvest, and lyse the cells to release cellular proteins.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation and Measurement: Incubate the mixture to allow for cleavage of the substrate by active caspase-3. Measure the resulting colorimetric or fluorescent signal.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Mitochondrial Membrane Potential (MMP) Assay
A decrease in MMP is an early indicator of apoptosis.
-
Cell Treatment and Staining: Treat cells with the test compound and then stain with a fluorescent dye that accumulates in healthy mitochondria (e.g., Rhodamine 123 or JC-1).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates a loss of MMP.
Reactive Oxygen Species (ROS) Generation Assay
Increased ROS levels can induce apoptosis.
-
Cell Treatment and Staining: Treat cells with the compound and then stain with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives.
Caption: Workflow for Anticancer Evaluation.
Apoptosis Signaling Pathway
The diagram below depicts a simplified signaling pathway for apoptosis induction by thiazole derivatives, as suggested by the experimental evidence.
Caption: Apoptosis Induction Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Evaluation of 4-(4-Chlorophenyl)-2,5-dimethylthiazole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic potential of 4-(4-Chlorophenyl)-2,5-dimethylthiazole and its derivatives against various cancer cell lines. Detailed protocols for key experimental procedures are included to facilitate further research and drug development efforts.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The compound this compound belongs to this class and is a subject of interest for its potential as a cytotoxic agent. This document outlines the evaluation of its effects on cancer cell viability, apoptosis induction, and cell cycle progression. While specific data for this compound is limited, the following data for closely related derivatives provide valuable insights into its potential anticancer activity.
Data Presentation
The cytotoxic effects of 4-(4-Chlorophenyl)-thiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
Table 1: Cytotoxicity of 4-(4-Chlorophenyl)-thiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Derivative A | HeLa | Cervical Cancer | 1.3 ± 0.14 |
| Derivative B | A549 | Lung Carcinoma | > 50 |
| Derivative C | U87 | Glioblastoma | < 10 |
| Derivative D | MCF-7 | Breast Cancer | 15.58 |
| Derivative E | Jurkat | T-cell Leukemia | Not Reported |
Note: The data presented are for derivatives of 4-(4-Chlorophenyl)-thiazole and serve as a reference for the potential activity of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of a test compound on cancer cell lines.
Caption: A flowchart of the experimental process for assessing the cytotoxic effects of the test compound.
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins involved in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Hypothetical Signaling Pathway
Thiazole derivatives have been reported to induce apoptosis through various signaling pathways. A plausible mechanism of action for this compound is the induction of the intrinsic apoptosis pathway.
Caption: A diagram showing the potential intrinsic apoptotic pathway induced by the compound.
Logical Relationship of Experimental Design
The following diagram illustrates the logical connections between the different experimental approaches used to evaluate the cytotoxicity of the compound.
Caption: The logical progression from initial cytotoxicity screening to mechanistic studies.
Application Notes and Protocols for 4-(4-chlorophenyl)thiazole Compounds in Leishmanicidal and Trypanocidal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the leishmanicidal and trypanocidal activities of a series of eight 4-(4-chlorophenyl)thiazole compounds. The data presented herein, derived from in silico and in vitro studies, offer valuable insights for researchers engaged in the discovery and development of novel antiparasitic agents. Detailed protocols for the key experimental assays are provided to facilitate the replication and further investigation of these compounds.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of eight distinct 4-(4-chlorophenyl)thiazole compounds, designated as 1a through 1h.
Table 1: Leishmanicidal Activity against Leishmania amazonensis
| Compound | Anti-promastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM) |
| 1a | >200 | >200 |
| 1b | 19.86 | 101 |
| 1c | >200 | >200 |
| 1d | 34.54 | >200 |
| 1e | 24.56 | >200 |
| 1f | 29.87 | >200 |
| 1g | 21.32 | >200 |
| 1h | 25.67 | >200 |
Table 2: Trypanocidal Activity against Trypanosoma cruzi
| Compound | Anti-trypomastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM) |
| 1a | 1.67 | 1.96 |
| 1b | 2.45 | 3.45 |
| 1c | 100 | >200 |
| 1d | 3.45 | 4.56 |
| 1e | 4.56 | 5.87 |
| 1f | 2.34 | 3.45 |
| 1g | 3.78 | 4.87 |
| 1h | 4.56 | 5.67 |
Table 3: Cytotoxicity in Mammalian Cell Lines
| Compound | Macrophages (RAW 264.7) CC₅₀ (µM) | Fibroblasts (V79) CC₅₀ (µM) | Hepatoma (HepG2) CC₅₀ (µM) |
| 1a | >200 | >200 | >200 |
| 1b | 45.12 | 68.9 | 73.4 |
| 1c | >200 | >200 | >200 |
| 1d | 45.12 | 68.9 | 73.4 |
| 1e | >200 | >200 | >200 |
| 1f | >200 | >200 | >200 |
| 1g | >200 | >200 | >200 |
| 1h | >200 | >200 | >200 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Leishmanicidal Activity Assay against Leishmania amazonensis Promastigotes
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against the promastigote form of Leishmania amazonensis.
Materials:
-
Leishmania amazonensis promastigotes in logarithmic growth phase
-
Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Resazurin solution (0.0125% in PBS)
-
Plate reader (spectrofluorometer)
Procedure:
-
Harvest L. amazonensis promastigotes from culture and adjust the concentration to 1 x 10⁶ parasites/mL in fresh Schneider's medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the IC₅₀ values by non-linear regression analysis of the dose-response curves.
Protocol 2: In Vitro Leishmanicidal Activity Assay against Intracellular Leishmania amazonensis Amastigotes
Objective: To determine the IC₅₀ of the test compounds against the intracellular amastigote form of Leishmania amazonensis.
Materials:
-
RAW 264.7 macrophages
-
Leishmania amazonensis stationary phase promastigotes
-
RPMI-1640 medium with 10% FBS
-
24-well plates with round glass coverslips
-
Test compounds
-
Giemsa stain
Procedure:
-
Seed RAW 264.7 macrophages onto glass coverslips in 24-well plates at a density of 2 x 10⁵ cells/well and incubate at 37°C in 5% CO₂ for 24 hours to allow adherence.
-
Infect the macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the wells with sterile PBS to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 72 hours at 37°C in 5% CO₂.
-
Fix the coverslips with methanol and stain with Giemsa.
-
Determine the number of infected macrophages and the number of amastigotes per macrophage by examining at least 200 macrophages per coverslip under a light microscope.
-
Calculate the IC₅₀ values based on the reduction in the percentage of infected macrophages and the number of amastigotes per macrophage.
Protocol 3: In Vitro Trypanocidal Activity Assay against Trypanosoma cruzi Trypomastigotes
Objective: To determine the IC₅₀ of the test compounds against the trypomastigote form of Trypanosoma cruzi.
Materials:
-
Trypanosoma cruzi trypomastigotes (e.g., Y strain)
-
Liver Infusion Tryptose (LIT) medium
-
96-well microtiter plates
-
Test compounds
-
Resazurin solution
Procedure:
-
Harvest trypomastigotes from the supernatant of infected LLC-MK2 cell cultures.
-
Adjust the parasite concentration to 2 x 10⁶ trypomastigotes/mL in fresh LIT medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of serial dilutions of the test compounds. Include a positive control (e.g., Benznidazole) and a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Add 20 µL of resazurin solution and incubate for another 24-48 hours.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ values from the dose-response curves.
Protocol 4: In Vitro Trypanocidal Activity Assay against Intracellular Trypanosoma cruzi Amastigotes
Objective: To determine the IC₅₀ of the test compounds against the intracellular amastigote form of Trypanosoma cruzi.
Materials:
-
LLC-MK2 cells
-
Trypanosoma cruzi trypomastigotes
-
RPMI-1640 medium with 2% FBS
-
96-well plates
-
Test compounds
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
Procedure:
-
Seed LLC-MK2 cells in 96-well plates at a density of 4 x 10³ cells/well and incubate overnight.
-
Infect the cells with trypomastigotes (expressing β-galactosidase) at a multiplicity of infection of 10.
-
Incubate for 2 hours, then wash to remove extracellular parasites.
-
Add fresh medium with serial dilutions of the test compounds.
-
Incubate for 96 hours at 37°C in 5% CO₂.
-
Add CPRG solution to each well and incubate for 4-6 hours.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ values based on the inhibition of β-galactosidase activity.
Protocol 5: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., RAW 264.7, V79, HepG2)
-
Appropriate culture medium with 10% FBS
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C in 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the CC₅₀ values from the dose-response curves.
Visualizations
The following diagrams illustrate the general experimental workflows for assessing the antiparasitic activity of the 4-(4-chlorophenyl)thiazole compounds.
Caption: Workflow for Leishmanicidal Activity and Cytotoxicity Screening.
Caption: Workflow for Trypanocidal Activity and Cytotoxicity Screening.
Application Notes and Protocols for the Analytical Characterization of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of thiazole derivatives. Thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms, is a core structure in numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] Accurate and thorough characterization of these derivatives is crucial for drug discovery, development, and quality control.
The following sections detail the application of key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography for the structural elucidation and purity assessment of thiazole derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Application Note: HPLC is a cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[5][6] For thiazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed to assess purity, identify impurities, and perform quantitative analysis in various matrices, including dosage forms and biological fluids.[5] The method's high resolution and sensitivity make it ideal for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and formulated products.
Experimental Protocol: RP-HPLC Method for a Generic Thiazole Derivative
This protocol outlines a general starting point for developing an RP-HPLC method for a novel thiazole derivative. Optimization of the mobile phase, column, and gradient may be necessary based on the specific properties of the analyte.
a) Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]
-
Acetonitrile (HPLC grade)[5]
-
Water (HPLC grade)[5]
-
Formic acid or Phosphoric acid (for mobile phase modification)[8]
-
Thiazole derivative standard and sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
b) Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the thiazole derivative reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution. This yields a stock solution of 100 µg/mL. Prepare working standards of lower concentrations by serial dilution.
-
Sample Solution: Prepare the sample containing the thiazole derivative at a similar concentration to the standard solution. The solvent used should be compatible with the mobile phase.[5] Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
c) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the thiazole derivative (typically at its λmax, often between 254 nm and 320 nm).[7][10]
d) Data Analysis:
-
Identify the peak corresponding to the thiazole derivative based on the retention time of the standard.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the thiazole derivative in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary:
| Parameter | Value |
| Column Type | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Retention Time (Rt) | 8.5 min (Example) |
| Purity (Area %) | > 99.5% (Example) |
| Linearity (r²) | > 0.999 (Example) |
| Limit of Detection | 0.05 µg/mL (Example) |
| Limit of Quantitation | 0.15 µg/mL (Example) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including thiazole derivatives.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[11] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between atoms and confirm the overall structure.[12]
Experimental Protocol: ¹H and ¹³C NMR Analysis
a) Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)[13]
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)[14]
-
Internal standard (e.g., Tetramethylsilane - TMS)[13]
-
Thiazole derivative sample
b) Sample Preparation:
-
Dissolve 5-10 mg of the thiazole derivative sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
The choice of solvent is critical and should dissolve the compound without reacting with it. DMSO-d₆ is a common choice for many heterocyclic compounds.
c) Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).[11]
-
d) Data Analysis:
-
¹H NMR:
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0 ppm).
-
Analyze the chemical shift, integration (number of protons), and multiplicity (singlet, doublet, triplet, etc.) of each signal to assign it to a specific proton in the molecule.[14]
-
Coupling constants (J, in Hz) provide information about adjacent protons.
-
-
¹³C NMR:
-
Analyze the chemical shifts of the carbon signals to identify different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).[14]
-
Representative NMR Data for a Substituted Thiazole Derivative:
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| δ 8.68 (s, 1H, thiazole-H) | δ 168.5 (C=O) |
| δ 7.65 (d, J = 7.4 Hz, 1H, Ar-H) | δ 155.2 (Thiazole C2) |
| δ 7.33 (t, J = 7.5 Hz, 1H, Ar-H) | δ 148.9 (Thiazole C4) |
| δ 7.07 (t, J = 7.5 Hz, 1H, Ar-H) | δ 135.1 (Ar-C) |
| δ 6.92 (d, J = 7.8 Hz, 1H, Ar-H) | δ 129.8 (Ar-CH) |
| δ 2.51 (s, 3H, CH₃) | δ 125.4 (Ar-CH) |
| δ 11.21 (s, 1H, NH) | δ 122.3 (Ar-CH) |
| δ 118.7 (Thiazole C5) | |
| δ 14.2 (CH₃) | |
| Note: The data presented is a representative example based on published spectra of thiazole derivatives.[15] |
Infrared (IR) Spectroscopy for Functional Group Identification
Application Note: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] By measuring the absorption of infrared radiation, a characteristic spectrum is produced that acts as a molecular "fingerprint." For thiazole derivatives, IR spectroscopy can confirm the presence of key functional groups such as C=N, C=C, N-H, C=O, and the thiazole ring vibrations.
Experimental Protocol: KBr Pellet Method for Solid Samples
a) Instrumentation and Materials:
-
FTIR spectrometer
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle[17]
-
Hydraulic press and pellet die[17]
-
Thiazole derivative sample
b) Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.
-
Place approximately 1-2 mg of the solid thiazole derivative sample and 100-200 mg of dry KBr into an agate mortar.[17]
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[17]
-
Transfer a portion of the mixture into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[18]
c) Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
d) Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the thiazole derivative.
-
Compare the obtained spectrum with known databases or published data for similar compounds.
Characteristic IR Absorption Frequencies for Thiazole Derivatives:
| Wavenumber (cm⁻¹) | Functional Group / Vibration |
| 3450 - 3200 | N-H stretching (amines, amides) |
| 3100 - 3000 | Aromatic C-H stretching |
| 2980 - 2850 | Aliphatic C-H stretching |
| 1700 - 1630 | C=O stretching (carbonyls) |
| 1650 - 1550 | C=N and C=C stretching (thiazole ring) |
| 1500 - 1400 | Aromatic ring stretching |
| ~ 850 | C-S stretching |
| Note: These are general ranges and the exact positions can vary based on the molecular structure.[15] |
X-ray Crystallography for Absolute Structure Determination
Application Note: Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound.[19][20] For novel thiazole derivatives, this technique provides unequivocal proof of structure, including stereochemistry and conformation, which is critical for understanding its biological activity and for regulatory submissions. The analysis of crystal structures can reveal key intermolecular interactions, such as hydrogen bonding, which are important for crystal packing and solid-state properties.[21]
Experimental Protocol: Single-Crystal X-ray Diffraction
a) Instrumentation and Materials:
-
Single-crystal X-ray diffractometer
-
Microscope
-
Cryo-system
-
Thiazole derivative sample of high purity
b) Sample Preparation (Crystal Growth):
-
Growing single crystals of sufficient size and quality is the most critical and often challenging step.
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Screen a variety of solvents or solvent mixtures to find conditions that promote the growth of well-ordered single crystals.
-
Once suitable crystals are obtained, select a well-formed crystal under a microscope and mount it on a goniometer head.
c) Data Collection:
-
The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
d) Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms in the unit cell.
-
The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate 3D structure.
Crystallographic Data Summary (Example):
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₆OS₂ (Example)[15] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.4094 |
| b (Å) | 9.3066 |
| c (Å) | 20.960 |
| β (°) | 99.0375 |
| V (ų) | 1812.7 |
| Z | 4 |
| R-factor | < 0.05 (for a good quality structure) |
| Note: This data is representative of a published crystal structure of a thiazole derivative.[20] |
Visualizations
Signaling Pathway Involving a Thiazole Derivative
Many thiazole derivatives act as inhibitors of specific enzymes or signaling pathways. For example, some have been shown to inhibit human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a therapeutic target for autoimmune diseases like rheumatoid arthritis.[21]
Caption: Inhibition of the pyrimidine biosynthesis pathway by a thiazole derivative.
Experimental Workflow for Thiazole Derivative Characterization
The characterization of a newly synthesized thiazole derivative typically follows a logical progression of analytical techniques to confirm its identity, purity, and structure.
Caption: General workflow for the analytical characterization of thiazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. asianjpr.com [asianjpr.com]
- 6. wjpmr.com [wjpmr.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 19. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4-(4-Chlorophenyl)-2,5-dimethylthiazole and Related Compounds
Introduction
This document provides detailed protocols and application notes for the in vitro evaluation of 4-(4-chlorophenyl)thiazole derivatives, with a focus on their potential antiparasitic and anticancer activities. The methodologies described are based on established assays and can serve as a starting point for the investigation of novel compounds such as 4-(4-Chlorophenyl)-2,5-dimethylthiazole.
Antiparasitic Activity
Data Presentation
The following table summarizes the in vitro antiparasitic activity of various 4-(4-chlorophenyl)thiazole compounds against Leishmania amazonensis and Trypanosoma cruzi.[1][2][3]
| Compound Class | Parasite | Form | IC50 (µM) Range |
| 4-(4-chlorophenyl)thiazole derivatives | Leishmania amazonensis | Promastigote | 19.86 - 200 |
| Amastigote | 101 - >200 | ||
| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 | |
| Amastigote | 1.96 - >200 |
Experimental Protocols
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against Leishmania amazonensis promastigotes and amastigotes.
Materials:
-
Leishmania amazonensis culture
-
Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Resazurin solution (0.125% in PBS)
-
CO2 incubator (26°C)
Protocol:
-
Culture L. amazonensis promastigotes in Schneider's medium at 26°C until the late logarithmic phase.
-
Seed 1 x 10^6 promastigotes/mL into 96-well plates.
-
Add serial dilutions of the test compound to the wells. The final DMSO concentration should not exceed 1%.
-
Incubate the plates for 72 hours at 26°C.
-
For amastigote assays, infect murine macrophages with promastigotes and then treat with the test compounds.
-
Following incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence or absorbance to determine parasite viability.
-
Calculate the IC50 value using a dose-response curve.
Visualization
Caption: Workflow for in vitro antiparasitic activity assays.
Anticancer Activity
Data Presentation
The cytotoxic activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives against various human cancer cell lines is summarized below.
| Compound | Cell Line | IC50 (µM) |
| 8a (ortho-chloro derivative) | Hela (cervical cancer) | 1.3 ± 0.14 |
| A549 (lung carcinoma) | > Doxorubicin | |
| U87 (glioblastoma) | Potentially > Doxorubicin |
Note: The study mentions that some compounds showed more cytotoxicity against U87 than doxorubicin, but specific IC50 values are not provided in the abstract.
Experimental Protocols
This protocol is for determining the cytotoxic effect of test compounds on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., Hela, A549, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution.
-
Incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay measures the activity of caspase-3, a key effector in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 colorimetric or fluorometric assay kit
Protocol:
-
Lyse the treated and untreated cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for the recommended time.
-
Measure the absorbance or fluorescence to quantify caspase-3 activity.
Visualization
Caption: Proposed mechanism of action for anticancer activity.
General Cytotoxicity
Data Presentation
Studies on 4-(4-chlorophenyl)thiazole compounds have indicated moderate to low toxicity against animal cells.[1][2][3]
Experimental Protocols
This protocol assesses the lytic effect of the test compounds on red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
Triton X-100 (positive control)
-
96-well plates
Protocol:
-
Wash the RBCs with PBS and prepare a 2% suspension.
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Add the RBC suspension to each well.
-
Use PBS as a negative control and Triton X-100 as a positive control.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis.
Visualization
Caption: General workflow for in vitro evaluation.
References
Developing Assays for Thiazole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing and conducting assays to evaluate the biological activity of thiazole-based compounds. Thiazole, a sulfur and nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] These protocols are intended to guide researchers in the screening and characterization of novel thiazole-based compounds.
Cellular Viability and Cytotoxicity Assays
A primary step in the evaluation of novel therapeutic compounds is the assessment of their effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Table 1: Cytotoxicity of Selected Thiazole-Based Compounds in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| Compound 4a | HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| Compound 4b | HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| Compound 5 | HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |
| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Staurosporine | 5.25 µg/ml |
| Thiazole Derivative 7a | MCF-7 (Breast) | 6.09 ± 0.44 µg/ml | Staurosporine | 5.25 µg/ml |
| Thiazole Derivative 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| Thiazole Derivative 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Experimental Protocol: MTT Assay
Materials:
-
Thiazole-based compounds
-
Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Kinase Inhibition Assays
Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Assays to determine the inhibitory activity of these compounds against specific kinases are crucial for understanding their mechanism of action.
Fluorescence Polarization (FP) Kinase Assay
Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, its rotation slows, leading to an increase in polarization. In a competitive assay format, a test compound that inhibits the binding of the tracer to the protein will cause a decrease in polarization.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
Materials:
-
Purified kinase (e.g., VEGFR-2, PI3K)
-
Fluorescently labeled tracer (a ligand or antibody that binds to the kinase)
-
Thiazole-based compounds
-
Assay buffer
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and thiazole compounds in the assay buffer.
-
Assay Setup: In a 384-well plate, add the kinase and the fluorescent tracer to each well.
-
Compound Addition: Add serial dilutions of the thiazole compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for FP Kinase Assay
Caption: Workflow for a competitive fluorescence polarization kinase assay.
VEGFR-2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Many thiazole derivatives have been developed as VEGFR-2 inhibitors.[1][2]
Table 2: Inhibitory Activity of Selected Thiazole-Based Compounds against Kinases
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 4c | VEGFR-2 | 150 | Sorafenib | 59 |
| Thiazole Derivative III | VEGFR-2 | 51.09 | Sorafenib | 51.41 |
| Thiazole Derivative 10d | VEGFR-2 | 43.0 | - | - |
| Thiazole Derivative 10b | VEGFR-2 | 78.4 | - | - |
| Thiazole Derivative 10c | VEGFR-2 | 102.2 | - | - |
| Thiazole Derivative 10a | VEGFR-2 | 450.3 | - | - |
| Thiazole Derivative 10d | EGFR | 32.5 | - | - |
| Thiazole Derivative 10b | EGFR | 40.7 | - | - |
| Compound 3b | PI3Kα | 86 | Alpelisib | ~86 |
| Compound 3b | mTOR | 221 | Dactolisib | <221 |
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is based on a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate (e.g., a biotinylated peptide)
-
ATP
-
Thiazole-based compounds
-
Kinase assay buffer
-
Kinase-Glo™ reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and VEGFR-2 substrate.
-
Compound and Kinase Addition: In a white 96-well plate, add the thiazole compounds at various concentrations. Then, add the diluted VEGFR-2 kinase to all wells except the "blank" control.
-
Initiate Reaction: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ATP Detection: Add Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Reading: Incubate at room temperature for 15 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 values.[3]
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anticancer drugs, including thiazole derivatives, induce apoptosis in cancer cells.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspase-3/7.
Experimental Protocol: Caspase-3/7 Activity Assay
Materials:
-
Cancer cell lines
-
Thiazole-based compounds
-
Caspase-Glo® 3/7 Reagent or similar fluorogenic substrate
-
White or black 96-well plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with thiazole compounds as described in the MTT assay protocol.
-
Reagent Addition: After the treatment period, add the Caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is directly proportional to the caspase-3/7 activity.
Signaling Pathway: Thiazole-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by thiazole compounds.
Signaling Pathway Analysis
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been shown to inhibit this pathway.[4]
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Thiazole Compounds
Caption: Thiazole compounds can inhibit the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation, immunity, and cell survival.[5] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Thiazole-based compounds have been investigated as inhibitors of NF-κB signaling.[6]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay utilizes a cell line that has been engineered to express the luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression and a corresponding decrease in the luminescent signal.
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293T-NF-κB-luc)
-
Thiazole-based compounds
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiazole compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to NF-κB activity. Calculate the percent inhibition and determine the IC50 values.[7][8]
Signaling Pathway: NF-κB Inhibition by Thiazole Compounds
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. promega.es [promega.es]
Application Notes and Protocols for Biological Screening of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the biological screening of newly synthesized thiazole derivatives. The following sections outline methodologies for evaluating antimicrobial, anticancer, and enzyme inhibitory activities, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.
Antimicrobial Activity Screening
A fundamental step in the evaluation of novel thiazole derivatives is the assessment of their antimicrobial properties against a panel of pathogenic bacteria and fungi. The agar well-diffusion and broth microdilution methods are standard preliminary assays.
Experimental Protocol: Agar Well-Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[1]
Materials:
-
Test thiazole derivatives
-
Standard antimicrobial agents (e.g., Ampicillin, Imipenam, Clotrimazole)[1]
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)[1]
-
Fungal strain (e.g., Candida albicans)[1]
-
Nutrient Agar medium
-
Sterile Petri plates
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Prepare sterile Nutrient Agar plates.
-
Prepare a microbial inoculum by suspending a loopful of the test microorganism in sterile saline to a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Evenly spread 100 µL of the microbial inoculum onto the surface of the agar plates.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare stock solutions of the test thiazole derivatives and standard drugs in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of each test compound solution and standard drug solution into separate wells.
-
Use the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Materials:
-
Test thiazole derivatives
-
Standard antimicrobial agents
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Micropipettes
-
Spectrophotometer (optional, for reading absorbance)
Procedure:
-
Prepare a stock solution of each test compound and standard drug.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum as described in the agar well-diffusion method and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the absorbance at 600 nm.
Data Presentation
Summarize the antimicrobial activity data in a table as shown below.
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Thiazole-1 | 18 | 15 | 12 | 20 | 16 | 32 |
| Thiazole-2 | 22 | 19 | 16 | 25 | 8 | 16 |
| Ampicillin | 25 | 22 | - | - | 4 | 8 |
| Clotrimazole | - | - | - | 28 | - | - |
Anticancer Activity Screening
The cytotoxic potential of thiazole derivatives against various cancer cell lines is a crucial aspect of their biological evaluation. The MTT assay is a widely used colorimetric assay to assess cell viability.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Test thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[4][5]
-
Normal human cell line (e.g., WI-38 human lung fibroblast, for assessing selectivity)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test thiazole derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Staurosporine or Cisplatin).[4][6]
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Present the cytotoxicity data in a clear and structured table.
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | WI-38 IC₅₀ (µM) | Selectivity Index (WI-38 IC₅₀ / MCF-7 IC₅₀) |
| Thiazole-A | 2.57 ± 0.16 | 7.26 ± 0.44 | > 50 | > 19.4 |
| Thiazole-B | 8.60 | - | - | - |
| Staurosporine | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - |
Enzyme Inhibition Screening
Many thiazole derivatives exert their biological effects by inhibiting specific enzymes. The following is a general protocol that can be adapted for various enzyme inhibition assays.
General Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of thiazole derivatives against a specific enzyme target.
Materials:
-
Test thiazole derivatives
-
Target enzyme (e.g., VEGFR-2, Carbonic Anhydrase, Acetylcholinesterase)[4][7][8]
-
Enzyme substrate
-
Assay buffer
-
Standard inhibitor
-
96-well plates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Prepare serial dilutions of the test thiazole derivatives and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add a defined amount of the enzyme to each well.
-
Add the diluted test compounds and standard inhibitor to the wells and pre-incubate for a specific time to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Include controls: a reaction with no inhibitor (100% enzyme activity) and a blank with no enzyme.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
Summarize the enzyme inhibition data in a tabular format.
| Compound | Target Enzyme | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |
| Thiazole-C | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| Thiazole-D | hCA I | 39.38 | Acetazolamide | 18.11 |
| Thiazole-E | AChE | 103.24 nM | Donepezil | - |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological screening of thiazole derivatives.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by thiazole derivatives.[4][9]
References
- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Thiazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Many approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole core, highlighting its importance in drug discovery. High-throughput screening (HTS) of thiazole compound libraries is a critical step in identifying novel hit compounds that can be developed into next-generation therapeutics.
These application notes provide detailed protocols and workflows for performing HTS campaigns on thiazole compound libraries, with a focus on targeting protein kinases. Included are methodologies for common HTS assays, data analysis, and hit validation, along with visualizations of key signaling pathways and experimental workflows.
Featured Application: Targeting the PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have shown potent inhibitory activity against kinases within this pathway.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by thiazole derivatives.
High-Throughput Screening Workflow
A typical HTS campaign for a thiazole library involves several stages, from initial planning to hit confirmation. This workflow ensures a systematic and efficient process for identifying and validating promising compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected thiazole derivatives against key kinases in the PI3K/AKT/mTOR pathway. This data is compiled from various studies to provide a comparative overview.[1][2][3]
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 18 | PI3K/AKT/mTOR | Cell-based | 0.50 - 4.75 | [1] |
| Compound 19 | PI3K/mTORC1 | Cell-based | 0.30 - 0.45 | [1] |
| Compound 22 | PI3Kβ | Biochemical | 0.02 | [1] |
| Compound 3b | PI3Kα | Biochemical | 0.086 | [3] |
| Compound 3b | mTOR | Biochemical | 0.221 | [3] |
Experimental Protocols
AlphaLISA Assay for PI3K Kinase Inhibition
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the phosphorylation of a biotinylated substrate by a kinase. A positive signal is generated when donor and acceptor beads are brought into close proximity through binding to the phosphorylated substrate. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.
Materials:
-
Thiazole compound library (e.g., 10 mM in DMSO)
-
Recombinant PI3K kinase
-
Biotinylated substrate peptide
-
ATP
-
AlphaLISA Acceptor beads (e.g., anti-phospho-substrate antibody-coated)
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Compound Plating:
-
Dispense 50 nL of each thiazole compound from the library into the wells of a 384-well assay plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix in AlphaLISA Assay Buffer containing the PI3K enzyme and biotinylated substrate peptide at their optimal concentrations.
-
Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.
-
Prepare a 2X ATP solution in AlphaLISA Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X AlphaLISA Acceptor bead solution in AlphaLISA Assay Buffer.
-
Stop the kinase reaction and initiate detection by adding 5 µL of the 2X Acceptor bead solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a 2X Streptavidin-Donor bead solution in AlphaLISA Assay Buffer.
-
Add 5 µL of the 2X Donor bead solution to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Fluorescence Polarization Assay for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a competitive binding assay. A fluorescently labeled tracer (a ligand that binds to the kinase) is displaced by a thiazole compound that binds to the same site on the kinase. This displacement leads to a decrease in the polarization of the emitted light, as the smaller, unbound tracer tumbles more rapidly in solution.
Materials:
-
Thiazole compound library (e.g., 10 mM in DMSO)
-
Recombinant Kinase
-
Fluorescently labeled tracer
-
FP Assay Buffer
-
384-well black, low-binding microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Compound Plating:
-
Dispense 50 nL of each thiazole compound from the library into the wells of a 384-well assay plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.
-
-
Assay Reaction:
-
Prepare a 2X kinase solution in FP Assay Buffer.
-
Add 10 µL of the 2X kinase solution to each well containing the compounds and incubate for 15-30 minutes at room temperature.
-
Prepare a 2X fluorescent tracer solution in FP Assay Buffer.
-
Add 10 µL of the 2X tracer solution to each well.
-
Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis and Hit Identification
1. Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the signals of the positive and negative controls.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4][5]
2. Hit Identification: A common method for hit identification is to set a threshold based on the mean and standard deviation (SD) of the sample data (e.g., all wells with library compounds). For an inhibition assay, a "hit" could be defined as a well with a signal that is three standard deviations below the mean of the sample population.
3. Hit Confirmation and Dose-Response: Primary hits should be re-tested under the same assay conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC50 value).
Conclusion
The thiazole scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The high-throughput screening protocols and workflows outlined in these application notes provide a robust framework for identifying and validating new thiazole-based drug candidates. By leveraging powerful assay technologies like AlphaLISA and Fluorescence Polarization, researchers can efficiently screen large compound libraries and accelerate the drug discovery pipeline. Careful assay optimization, rigorous data analysis, and a systematic hit validation process are paramount to the success of any HTS campaign.
References
Application Notes & Protocols for the Synthesis of Thiazole Derivatives in Agriculture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives with significant applications in the agricultural sector. Thiazole-based compounds have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in the development of novel fungicides, herbicides, and insecticides.[1][2][3] Their low toxicity and the ability for diverse structural modifications have made them a focal point in green pesticide research.[2][3]
Application Notes
Fungicidal Applications
Thiazole derivatives are prominent in the development of modern fungicides. Their mechanisms of action are often targeted and highly effective against specific fungal pathogens.
-
Mechanism of Action: A primary mode of action for many thiazole antifungals is the inhibition of the cytochrome P450 demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol in fungal cell membranes.[4] This disruption leads to altered membrane permeability and ultimately, cell death.[4] Another key target is the oxysterol-binding protein (ORP), as seen with fungicides like oxathiapiprolin, which shows excellent activity against oomycetes.[5][6] Some isothiazole-thiazole derivatives can also induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks.[5][6]
-
Examples of Active Compounds:
-
Isothiazole-Thiazole Derivatives: These compounds have shown potent in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[5][6] Compound 6u from one study exhibited EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹ against these pathogens, respectively.[5][6]
-
Piperidyl Thiazole Derivatives: Novel piperidyl thiazole derivatives containing oxime ether or oxime ester moieties have been synthesized and evaluated for their fungicidal activities against Phytophthora capsici.[7] Compounds 11b, 11d, 11e, and 11g showed good to moderate in vivo antifungal activity against P. capsici, P. cubensis, and P. infestans.[7]
-
Thiazolyl-Based Benzoylhydrazine Derivatives: These derivatives have demonstrated broad-spectrum antifungal activities. Notably, compounds B10 and C2 from a recent study showed significant potential.[8]
-
Herbicidal Applications
The structural versatility of the thiazole ring has been exploited to develop effective herbicides.
-
Mechanism of Action: While the specific modes of action can vary depending on the derivative, many thiazole-based herbicides function by inhibiting key plant enzymes or disrupting essential biological processes. The incorporation of an amide moiety into the thiazole structure has been a successful strategy in creating potent herbicidal agents.[9]
-
Examples of Active Compounds:
-
Amide Derivatives Containing Thiazole: A series of novel amide derivatives containing a thiazole moiety were synthesized and evaluated for their herbicidal activities.[9] These compounds were synthesized via a coupling reaction of [4-(substituted phenyl) thiazol-2-yl] acetonitrile and aryl isocyanates.[9] The resulting compounds were tested for their effects on the root and stem growth of various plants.
-
Insecticidal Applications
Thiazole derivatives are integral to several commercial insecticides and continue to be a promising scaffold for new insecticidal agents.
-
Mechanism of Action: Thiazole-based insecticides can act on various targets within the insect's nervous system. For example, neonicotinoids containing a thiazole ring, like Thiamethoxam, are agonists of the nicotinic acetylcholine receptor (nAChR), leading to nerve overstimulation and insect death.
-
Examples of Active Compounds:
-
Thiazolo[4,5-b]quinoxalin-2-ones: These novel derivatives have shown significant insecticidal activity against the cotton leafworm, Spodoptera litura.[10] Compound 3 from this series demonstrated high mortality rates, with LC50 values of 141.02 mg L⁻¹ and 366.73 mg L⁻¹ for the 2nd and 4th instar larvae, respectively.[10]
-
N-Pyridylpyrazole Thiazole Derivatives: Designed using an intermediate derivatization method, these compounds have shown excellent insecticidal activities against lepidopteran pests like Plutella xylostella and Spodoptera exigua.[11] Compound 7g was particularly effective, with LC50 values of 5.32 mg/L and 6.75 mg/L against P. xylostella and S. exigua, respectively.[11]
-
Data Presentation
Table 1: Fungicidal Activity of Thiazole Derivatives
| Compound Class | Compound ID | Target Pathogen | Assay Type | Efficacy | Reference |
| Isothiazole-Thiazole | 6u | Pseudoperonospora cubensis | In vivo | EC50: 0.046 mg L⁻¹ | [5][6] |
| Isothiazole-Thiazole | 6u | Phytophthora infestans | In vivo | EC50: 0.20 mg L⁻¹ | [5][6] |
| Piperidyl Thiazole | 20b, 20f, 21 | Phytophthora capsici | In vitro | 100% activity at 50 µg/mL | [7] |
| Piperidyl Thiazole | 13a, 13c, 13i, 13j | Phytophthora capsici | In vitro | 100% activity at 50 µg/mL | [7] |
| 1,2,3-Thiadiazole Derivative | 1d | Alternaria brassicicola | In vivo | 92% effective at 200 µg/mL | [12] |
Table 2: Herbicidal Activity of Thiazole Derivatives
| Compound Class | Compound ID | Synthesis Yield | Reference |
| Amide-Thiazole | 5a | 82.2% | [9] |
| Amide-Thiazole | 5l | 85.8% | [9] |
Table 3: Insecticidal Activity of Thiazole Derivatives
| Compound Class | Compound ID | Target Pest | Assay Type | Efficacy (LC50) | Reference |
| Thiazolo-Quinoxaline | 3 | S. litura (2nd instar) | Leaf dipping | 141.02 mg L⁻¹ | [10] |
| Thiazolo-Quinoxaline | 3 | S. litura (4th instar) | Leaf dipping | 366.73 mg L⁻¹ | [10] |
| N-Pyridylpyrazole Thiazole | 7g | Plutella xylostella | Leaf dipping | 5.32 mg/L | [11] |
| N-Pyridylpyrazole Thiazole | 7g | Spodoptera exigua | Leaf dipping | 6.75 mg/L | [11] |
| N-Pyridylpyrazole Thiazole | 7g | Spodoptera frugiperda | Leaf dipping | 7.64 mg/L | [11] |
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives Containing Thiazole (Herbicidal)
This protocol is adapted from the synthesis of novel amide derivatives with herbicidal activity.[9]
Step 1: Synthesis of [4-(substituted phenyl)thiazol-2-yl]acetonitrile (Intermediate 3)
-
A mixture of 2-bromo-1-(substituted phenyl)ethanone (10 mmol) and 2-cyanothioacetamide (12 mmol) in ethanol (30 mL) is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the intermediate product.
Step 2: Synthesis of Final Amide Derivatives (5a-l)
-
To a solution of the appropriate [4-(substituted phenyl)thiazol-2-yl]acetonitrile (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add an organic base such as triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding aryl isocyanate (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (50 mL).
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield the pure amide derivatives.
-
Characterize the final products using ¹H NMR, FTIR, and Mass Spectrometry.[9]
Protocol 2: Synthesis of Isothiazole–Thiazole Derivatives (Fungicidal)
This protocol outlines the synthesis of isothiazole–thiazole derivatives with potent fungicidal properties against oomycetes.[5]
Step 1: Synthesis of Intermediate Acid (Compound 4)
-
Synthesize the starting materials and key intermediates according to previously reported literature procedures.
Step 2: Synthesis of Final Isothiazole-Thiazole Derivatives (Compound 6)
-
To a solution of the intermediate acid (Compound 4, 1.0 equiv.) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.5 equiv.) and 1-hydroxybenzotriazole (HOBt, 1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate amine intermediate (Compound 5, 1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the target isothiazole–thiazole derivatives.
-
Characterize the compounds using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Synthesis of Thiazolo[4,5-b]quinoxalin-2-one Derivatives (Insecticidal)
This protocol describes the synthesis of thiazole-fused quinoxalines evaluated for insecticidal activity against S. litura.[10]
Step 1: Synthesis of 3-chloroquinoxalin-2-amine (Intermediate)
-
Synthesize the starting quinoxaline intermediate based on established literature methods.
Step 2: Synthesis of Thiazolo[4,5-b]quinoxalin-2-one (Compound 2)
-
A mixture of 3-chloroquinoxalin-2-amine (10 mmol) and thioglycolic acid (12 mmol) in concentrated sulfuric acid (5 mL) is heated at 100°C for 5 hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The solid product that forms is collected by filtration, washed thoroughly with water, and then recrystallized from an appropriate solvent (e.g., ethanol or DMF) to yield the pure thiazolo[4,5-b]quinoxalin-2-one.
Step 3: N-Alkylation/Arylation (Compounds 3-6)
-
To a solution of thiazolo[4,5-b]quinoxalin-2-one (1 mmol) in DMF (15 mL), add potassium carbonate (K₂CO₃, 2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate alkyl or aryl halide (1.1 mmol) to the suspension.
-
Heat the reaction mixture at 80°C for 6-8 hours.
-
After cooling, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the final N-substituted derivatives.
-
Confirm the structure of all synthesized compounds using IR, ¹H NMR, ¹³C NMR, and elemental analysis.[10]
Visualizations
Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Caption: Signaling pathway showing inhibition of ergosterol synthesis by thiazole fungicides.
Caption: Logical diagram of a sample Structure-Activity Relationship (SAR) for thiazole derivatives.
References
- 1. wjrr.org [wjrr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura : design, cha ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08096C [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(4-Chlorophenyl)-2,5-dimethylthiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2,5-dimethylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its substituted thiazole core is a prevalent scaffold in numerous biologically active compounds, including anticancer, antimicrobial, and antiparasitic agents. The presence of a 4-chlorophenyl group often enhances the biological efficacy of the resulting molecules. This document provides an overview of its applications, key reaction protocols, and quantitative data on the biological activities of its derivatives.
Applications in Organic Synthesis
This compound serves as a valuable starting material for the synthesis of a wide range of more complex molecules. The thiazole ring and its substituents offer several sites for chemical modification, making it an ideal scaffold for generating diverse chemical libraries for drug discovery.
Key Reactive Sites:
-
Methyl Groups (C2 and C5): These positions can be functionalized, for instance, through oxidation to introduce carbonyl or carboxyl groups, or via halogenation to enable further coupling reactions.
-
Thiazole Ring: The ring itself can undergo various transformations, including oxidation of the sulfur atom to form sulfoxides or sulfones, or reduction to yield dihydrothiazoles.
-
Aromatic Ring (Chlorophenyl): Electrophilic substitution reactions can occur on the phenyl ring, typically at the positions ortho and para to the activating chloro group.
Synthesis of the Core Scaffold
The synthesis of the this compound core and its analogues typically proceeds via the Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thioamide.
General Experimental Protocol: Hantzsch Thiazole Synthesis of 4-(4-Chlorophenyl)thiazole Derivatives
Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
-
Preparation of α-Bromo-4'-chloroacetophenone: To a solution of 4'-chloroacetophenone (10 g, 64.9 mmol) in methanol (30 ml), add N-bromosuccinimide (NBS) (11.49 g, 64.9 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA) (1.12 g, 6.49 mmol).
-
Reaction: Reflux the mixture at 60°C for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, remove the methanol using a rotary evaporator. The resulting crude α-bromo-4'-chloroacetophenone can be purified or used directly in the next step.
-
Thiazole Formation: Reflux the obtained α-bromo-4'-chloroacetophenone (18.6 mmol) with thiourea (1.41 g, 18.6 mmol) in absolute ethanol (40 ml) for 8 hours.
-
Isolation: Cool the reaction mixture with crushed ice. The resulting precipitate is the desired 2-amino-4-(4-chlorophenyl)thiazole. The solid can be collected by filtration and recrystallized from ethanol.
Applications in Medicinal Chemistry
Derivatives of the 4-(4-chlorophenyl)thiazole scaffold have demonstrated significant potential in the development of therapeutic agents, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 4-(4-chlorophenyl)thiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | HeLa | 1.3 ± 0.14 | |
| U87 | More active than Doxorubicin | ||
| 2-Phenylthiazole-4-carboxamide derivatives | A549 | 3.854 | [1] |
| U87 | 4.151 | [1] | |
| HL60 | 17.522 | [1] | |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 | 10.5 | [2] |
| Thiazole derivative (Compound 1) | Colon | 4.7 µg/ml | [3] |
| Breast | 4.8 µg/ml | [3] | |
| Liver | 11 µg/ml | [3] | |
| Thiazole derivative (Compound 2) | Colon | 9.5 µg/ml | [3] |
| Breast | 9.6 µg/ml | [3] | |
| Liver | 18 µg/ml | [3] |
Signaling Pathways in Anticancer Activity
Derivatives of 4-(4-chlorophenyl)thiazole have been shown to induce apoptosis in cancer cells by targeting key signaling pathways, including the PI3K/Akt/mTOR and the intrinsic apoptosis (Bcl-2/Bax) pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Thiazole derivatives can inhibit key kinases like PI3K, Akt, and mTOR, leading to the suppression of pro-survival signals and induction of apoptosis.[4][5][6]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating apoptosis. Some thiazole derivatives can downregulate Bcl-2 and upregulate Bax, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.[7][8][9][10]
Diagram of Apoptosis Induction Pathways:
Caption: Signaling pathways targeted by 4-(4-chlorophenyl)thiazole derivatives to induce apoptosis.
Antiparasitic Activity
Derivatives of 4-(4-chlorophenyl)thiazole have also shown promise as agents against neglected tropical diseases such as leishmaniasis and Chagas disease.
Quantitative Data on Antiparasitic Activity:
| Compound Class | Parasite | Form | IC50 (µM) | Reference |
| 4-(4-chlorophenyl)thiazole derivatives | Leishmania amazonensis | Promastigote | 19.86 - 200 | [11] |
| Amastigote | 101 - >200 | [11] | ||
| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 | [11] | |
| Amastigote | 1.96 - >200 | [11] |
Experimental Protocols for Derivatization
The 2-amino group of 2-amino-4-(4-chlorophenyl)thiazole is a common handle for further functionalization to generate libraries of compounds with diverse biological activities.
General Protocol for Amide Synthesis
-
Reactants: Dissolve 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent), a carboxylic acid (1 equivalent), dicyclohexylcarbodiimide (DCC) (1 equivalent), and hydroxybenzotriazole (HOBt) (1 equivalent) in tetrahydrofuran (THF).
-
Reaction: Cool the mixture in an ice bath and stir for 1 hour. Continue stirring at room temperature for approximately 20 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the THF under vacuum.
-
Purification: Extract the desired amide product with ethyl acetate. Further purification can be achieved by column chromatography.
Diagram of a General Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(4-Chlorophenyl)-2,5-dimethylthiazole synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3] For this specific target molecule, the reactants would be 3-chloro-3-(4-chlorophenyl)pentan-2-one and thioacetamide.
Q2: What are the typical starting materials and reagents required for the Hantzsch synthesis of this compound?
A2: The key starting materials are:
-
α-Haloketone: 3-chloro-3-(4-chlorophenyl)pentan-2-one
-
Thioamide: Thioacetamide
-
Solvent: Typically a polar protic solvent like ethanol or a polar aprotic solvent like dimethylformamide (DMF).
Q3: Are there any alternative synthesis routes available?
A3: While the Hantzsch synthesis is the most common, other methods for synthesizing substituted thiazoles exist. These can include variations of the Hantzsch synthesis using different starting materials or entirely different cyclization strategies.[4][5] However, for the specific substitution pattern of this compound, the Hantzsch reaction remains the most direct and widely described approach.
Q4: What are the key reaction parameters that influence the yield?
A4: The yield of the Hantzsch synthesis can be significantly influenced by several factors, including reaction temperature, reaction time, choice of solvent, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for Hantzsch-type reactions.[6]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Q: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes?
-
A: Several factors could contribute to a low or nonexistent yield:
-
Impure Starting Materials: The α-haloketone and thioacetamide must be of high purity. Impurities can lead to side reactions or inhibit the desired reaction.
-
Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. If it is too high, it could lead to decomposition of reactants or products.
-
Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. An unsuitable solvent can hinder the reaction.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Moisture Contamination: The presence of water can interfere with the reaction. Using anhydrous solvents and reaction conditions is advisable.
-
-
-
Q: How can I improve the yield of my reaction?
-
A: To improve the yield, consider the following:
-
Purify Starting Materials: Ensure the α-haloketone and thioacetamide are pure before use. Recrystallization or distillation may be necessary.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to find the optimal conditions. A Design of Experiments (DoE) approach can be beneficial.
-
Microwave Synthesis: Explore the use of microwave irradiation, which has been reported to enhance yields and shorten reaction times for Hantzsch syntheses.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen or moisture.
-
-
Problem 2: Formation of Impurities and Side Products
-
Q: I have obtained my product, but it is contaminated with significant impurities. What are the likely side products?
-
A: Common side products in the Hantzsch thiazole synthesis can include:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover α-haloketone and thioacetamide.
-
Hydrolysis Products: If moisture is present, the α-haloketone can hydrolyze.
-
Self-condensation Products: The thioacetamide or α-haloketone may undergo self-condensation reactions under certain conditions.
-
Isomeric Products: Depending on the substitution pattern of the reactants, the formation of regioisomers is a possibility, although less likely with the specified reactants for this target molecule.
-
-
-
Q: How can I minimize the formation of these impurities?
-
A: To reduce impurity formation:
-
Control Reaction Conditions: Strict control over temperature and reaction time can minimize the formation of degradation products.
-
Use High-Purity Reagents: As mentioned earlier, the purity of starting materials is crucial.
-
Maintain Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis.
-
-
Problem 3: Difficulty in Product Purification
-
Q: I am struggling to purify the final product. What are the recommended purification techniques?
-
A: For the purification of this compound, the following methods are generally effective:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be determined experimentally.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from impurities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined using TLC.
-
Washing: Washing the crude product with a suitable solvent can remove some impurities. For example, washing with a non-polar solvent like hexane may remove non-polar impurities, while washing with a dilute aqueous acid or base can remove basic or acidic impurities, respectively.
-
-
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of this compound
This protocol is a generalized procedure based on standard Hantzsch synthesis methodologies.
Materials:
-
3-chloro-3-(4-chlorophenyl)pentan-2-one (1 equivalent)
-
Thioacetamide (1.1 equivalents)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-3-(4-chlorophenyl)pentan-2-one in absolute ethanol.
-
Add thioacetamide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol offers a potentially faster and higher-yielding alternative to the conventional method.[6]
Materials:
-
3-chloro-3-(4-chlorophenyl)pentan-2-one (1 equivalent)
-
Thioacetamide (1.1 equivalents)
-
Methanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 3-chloro-3-(4-chlorophenyl)pentan-2-one and thioacetamide in methanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the mixture to 90-120°C for 15-30 minutes under microwave irradiation.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product as described in the conventional protocol.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Hantzsch Thiazole Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Temperature | Reflux (approx. 78°C for ethanol) | 90-120°C |
| Reaction Time | 4-8 hours | 15-30 minutes |
| Typical Solvent | Ethanol, DMF | Methanol, Ethanol |
| Typical Yield | 60-80% | 85-95% |
Note: The yields provided are typical ranges for Hantzsch syntheses and may vary depending on the specific substrate and reaction scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. kuey.net [kuey.net]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-Chlorophenyl)-2,5-dimethylthiazole
Welcome to the technical support center for the purification of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a sample of this compound synthesized via the Hantzsch thiazole synthesis?
A2: The Hantzsch thiazole synthesis is a common route for this class of compounds. Potential impurities include unreacted starting materials (e.g., α-haloketone and thioamide), side-products from self-condensation of the α-haloketone, and regioisomers if unsymmetrical reactants are used. It is also possible to have isomeric impurities where the substituents on the thiazole ring are in different positions.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the purity of fractions. A suitable solvent system should be developed to achieve good separation between the desired product and any impurities. For visualization, UV light is often effective for aromatic compounds like this thiazole derivative.
Troubleshooting Guides
Column Chromatography
Issue: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane.
-
Possible Cause: The solvent system is not polar enough to elute your compound.
-
Solution:
-
Try a more polar solvent system. A small amount of methanol (1-5%) in dichloromethane can be effective for polar heterocyclic compounds.
-
Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.
-
Issue: My compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be too acidic or basic, leading to strong interactions with the silica gel. It could also be due to overloading the column or TLC plate.
-
Solution:
-
Add a small amount of a modifier to your eluent. For basic compounds, 0.5-1% triethylamine can help to reduce streaking. For acidic compounds, a similar amount of acetic acid can be beneficial.
-
Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Issue: The separation between my product and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system by testing various ratios of your chosen solvents.
-
Try a different solvent system altogether. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol or toluene/ethyl acetate.
-
Recrystallization
Issue: My compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution above its melting point. This can be due to cooling the solution too quickly or the presence of impurities that depress the melting point.[1][2][3]
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help.
-
If the problem persists, try a different recrystallization solvent or a solvent pair.[4]
-
Issue: No crystals are forming, even after the solution has cooled to room temperature.
-
Possible Cause: The solution may be supersaturated, or there may be too much solvent.[2]
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound.
-
If you suspect too much solvent was used, carefully evaporate some of the solvent and allow the solution to cool again.[2]
-
Issue: The yield from recrystallization is very low.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were not collected efficiently.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for Aryl-Thiazole Derivatives
| Compound Type | Solvent System (v/v) | Typical Rf Value Range |
| 2,4-Disubstituted Aryl-thiazoles | Hexane:Ethyl Acetate (8:2) | 0.6 - 0.8 |
| 2,4-Disubstituted Aryl-thiazoles | Hexane:Ethyl Acetate (7:3) | 0.4 - 0.6 |
| 2,4,5-Trisubstituted Aryl-thiazoles | Toluene:Ethyl Acetate (9:1) | 0.3 - 0.5 |
| Polar Aryl-thiazoles | Dichloromethane:Methanol (9.5:0.5) | 0.2 - 0.4 |
Note: Rf values are indicative and can vary based on the specific substituents and experimental conditions.
Table 2: Recrystallization Solvent Selection for Aryl-Thiazole Derivatives
| Solvent | Suitability | Expected Yield |
| Ethanol | Good for moderately polar thiazoles. | 60-85% |
| Methanol | Suitable for more polar thiazoles. | 55-80% |
| Isopropanol | Can be effective if ethanol or methanol fail. | 50-75% |
| Toluene | Good for less polar thiazoles. | 65-90% |
| Hexane/Ethyl Acetate | A good solvent pair for adjusting polarity. | Variable |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Packing the Column:
-
Add silica gel to a beaker with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Stir to create a uniform slurry and pour it into the column.
-
Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the potential solvent (e.g., ethanol). The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Mandatory Visualizations
References
Technical Support Center: Synthesis of Substituted Thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted thiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted thiazoles, particularly via the Hantzsch synthesis and related methods.[1][2][3]
Issue 1: Low Yield of the Desired Substituted Thiazole Product
-
Question: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in Hantzsch synthesis can stem from several factors. The primary reactants, α-haloketones and thioamides, are crucial.[3] Ensure the α-haloketone is pure and not degraded, as they can be unstable. Using α,α-dibromoketones can sometimes be a superior alternative as they are often more stable crystalline solids.[4] Additionally, reaction conditions are critical. The reaction is often performed with gentle heating in a solvent like ethanol.[5][6] Running the reaction at too high a temperature can lead to decomposition and side product formation, while a temperature that is too low will result in a slow or incomplete reaction. Solvent choice can also play a significant role; sometimes a mixture of solvents like ethanol/water can improve yields.[7] Finally, the purity of the thioamide is important. Impurities can lead to the formation of unwanted side products.
Issue 2: Formation of an Unexpected Side Product with a High Molecular Weight
-
Question: I have isolated a significant amount of a high molecular weight impurity. What could this be and how can I prevent its formation?
-
Answer: A common high molecular weight side product in thiazole synthesis is a dithiazolyl or a related dimeric structure. This can occur under certain conditions, particularly if there are competing reaction pathways. The mechanism often involves the reaction of an intermediate with another molecule of a reactant or intermediate instead of the desired intramolecular cyclization. To minimize the formation of such side products, it is important to control the stoichiometry of the reactants carefully. Using a slight excess of the thioamide can sometimes help to ensure that the α-haloketone reacts completely in the desired manner. Maintaining a more dilute reaction mixture can also disfavor bimolecular side reactions.
Issue 3: Presence of Unreacted Starting Materials in the Final Product
-
Question: After my reaction is complete, I still observe a significant amount of unreacted thioamide and/or α-haloketone. What should I do?
-
Answer: The presence of unreacted starting materials suggests that the reaction has not gone to completion. This could be due to several reasons:
-
Insufficient Reaction Time or Temperature: The Hantzsch synthesis can sometimes require several hours of heating to go to completion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] If the reaction is sluggish, a modest increase in temperature may be necessary.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be slow. Consider using a different solvent or a solvent mixture to improve solubility.[7]
-
Deactivation of Reactants: As mentioned, α-haloketones can be unstable.[8] If the α-haloketone has degraded, it will not react. Ensure you are using a fresh or properly stored reagent.
-
Issue 4: Difficulty in Purifying the Thiazole Product
-
Question: My crude product is a complex mixture, and I am struggling to isolate the pure thiazole. What are the best purification strategies?
-
Answer: Purification of substituted thiazoles can be challenging due to the presence of structurally similar side products.
-
Crystallization: If the desired thiazole is a solid, recrystallization is often the most effective method for purification. Experiment with different solvents to find one in which the thiazole has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is the method of choice. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point. The polarity of the solvent system should be optimized based on the polarity of your specific thiazole derivative.
-
Acid-Base Extraction: If your thiazole has a basic nitrogen atom that can be protonated, you may be able to use an acid-base extraction to separate it from non-basic impurities.[9] Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The protonated thiazole will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified thiazole.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Hantzsch thiazole synthesis?
A1: Besides unreacted starting materials, common side products can include:
-
Hydroxythiazoline intermediates: These are formed prior to the final dehydration step to the aromatic thiazole.[10] In some cases, these intermediates can be isolated.
-
Oxazoles: If there is a competing reaction with a source of oxygen, or if the starting material is not a thioamide but an amide, oxazoles can be formed.
-
Dimeric and Polymeric materials: As discussed in the troubleshooting section, these can form from intermolecular reactions.
-
Products from self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.
Q2: How can I avoid using lachrymatory and unstable α-haloketones?
A2: The use of α-haloketones is a known drawback of the classical Hantzsch synthesis.[8] Several alternatives have been developed:
-
In situ generation of α-haloketones: One approach is to generate the α-haloketone in the reaction mixture, for example, from an α-diazoketone and a hydrohalic acid.[8]
-
Use of α,α-dibromoketones: These are often crystalline, non-lachrymatory solids that can be easier to handle.[4]
-
Alternative synthetic routes: Other methods for synthesizing thiazoles that do not require α-haloketones include the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide.[1]
Q3: What is the general mechanism of the Hantzsch thiazole synthesis?
A3: The mechanism proceeds in several steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide.[6][10]
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction to form a five-membered hydroxythiazoline ring.[5][10]
-
Dehydration: The hydroxythiazoline intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[10]
Q4: Can microwave irradiation be used to improve thiazole synthesis?
A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of thiazoles.[11][12] It can often lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[7][12]
Data on Side Product Formation
The formation of side products is highly dependent on the specific substrates and reaction conditions. The following table provides a general overview of how reaction parameters can influence the product distribution.
| Reaction Condition | Effect on Side Product Formation | Rationale |
| High Temperature | Can increase the formation of degradation and polymerization products. | High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. |
| High Concentration | May favor the formation of dimeric and polymeric side products. | Bimolecular reactions are more likely to occur at higher concentrations. |
| Presence of Water | Can lead to the hydrolysis of α-haloketones or thioamides. | Water can act as a nucleophile and compete with the desired reactants. |
| Strong Base | May promote the self-condensation of α-haloketones. | Strong bases can deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions. |
| Impure Reactants | Can introduce a variety of unknown side products. | Impurities can react with the starting materials or intermediates to form a complex mixture of products. |
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add ethanol (20 mL) to the flask.
-
Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution.
-
Stir the resulting suspension for 15 minutes to precipitate the product and neutralize any acid formed during the reaction.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.
Visualizations
Caption: Reaction pathway for Hantzsch thiazole synthesis and potential side reactions.
Caption: A logical workflow for troubleshooting issues in thiazole synthesis.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
Optimizing reaction conditions for Hantzsch thiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Hantzsch thiazole synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Hantzsch thiazole synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Sub-optimal Reaction Temperature: The reaction often requires heating to proceed efficiently.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the degradation of reactants or products.
-
Recommendation: Screen a range of temperatures to find the optimum for your specific substrates. For many standard syntheses, heating in a solvent like methanol at its reflux temperature is effective.[2]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used and often give good results.
-
Reaction Time: The reaction may not be running to completion.
-
Reactant Quality: Impurities in the α-haloketone or thioamide can interfere with the reaction. The α-haloketone can be particularly unstable.
-
Recommendation: Use freshly purified reactants. Ensure the α-haloketone has not decomposed upon storage.
-
-
Catalyst Issues (if applicable): While the traditional Hantzsch synthesis is often performed without a catalyst, certain variations utilize catalysts to improve efficiency.
-
Recommendation: If using a catalyst, ensure it is active and used in the correct loading. Heterogeneous catalysts, for example, can be recovered and reused, but their activity may decrease over time.[3]
-
Q2: I am observing an unexpected side product in my reaction. What could it be?
A2: One of the known side products in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas under acidic conditions, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole regioisomer.[7]
-
Cause: Under acidic conditions, the protonation of the thioamide can alter the nucleophilicity of the nitrogen atoms, leading to a change in the cyclization pathway.
-
Identification: The two isomers can often be distinguished by NMR spectroscopy.[7]
-
Solution: To favor the formation of the desired 2-(N-substituted amino)thiazole, conduct the reaction in a neutral or slightly basic medium.
Q3: I am struggling with the purification of my thiazole product. What are the best practices?
A3: Purification of thiazole derivatives can be challenging due to their physical properties.
-
Poor Solubility: Many thiazole products are poorly soluble in common organic solvents but may be soluble in more polar solvents like DMF or DMSO.[2]
-
Recommendation: If the product precipitates from the reaction mixture, filtration can be an effective initial purification step.[8] The crude product can then be washed with a solvent in which the impurities are soluble. Recrystallization from a suitable solvent system should be attempted. If solubility is a major issue, column chromatography using silica gel may be necessary, but finding an appropriate eluent system can be challenging.
-
-
Removal of Salts: The reaction often produces hydrohalide salts as byproducts.
-
Recommendation: A common workup procedure involves neutralizing the reaction mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the free thiazole base.[8][9] The precipitated product can then be collected by filtration and washed with water to remove any remaining salts.[9]
-
Q4: Can I run the Hantzsch thiazole synthesis under "green" conditions?
A4: Yes, several environmentally benign approaches to the Hantzsch synthesis have been developed.
-
Solvent-Free Synthesis: Grinding the reactants together at room temperature, sometimes with a few drops of a wetting agent like ethanol, can lead to high yields in short reaction times.[6]
-
Ultrasonic Irradiation: The use of ultrasound can accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating, and can sometimes be performed at room temperature.[3][10]
-
Water as a Solvent: In some cases, water can be used as a green solvent, particularly when using a water-tolerant catalyst.[3]
-
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse of the catalyst, reducing waste.[3][10]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Hantzsch thiazole synthesis?
A: The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone and a thioamide (or thiourea). The generally accepted mechanism involves two key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothioamide intermediate.
-
Cyclization and Dehydration: The nitrogen atom of the isothioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the aromatic thiazole ring.[4][8]
Q: What are the typical starting materials for this synthesis?
A: The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thioacetamide, thiourea).[1][4] By varying the substituents on these starting materials, a wide variety of substituted thiazoles can be synthesized.
Q: Is a catalyst always required for the Hantzsch synthesis?
A: No, the traditional Hantzsch thiazole synthesis is often carried out without a catalyst.[11] However, various catalysts can be employed to improve reaction rates and yields, especially in multi-component variations of the reaction or when using less reactive substrates. Examples of catalysts include heteropolyacids and various metal salts.[3][4]
Q: What is the role of a weak base in the workup?
A: The reaction generates a hydrohalide acid (e.g., HBr or HCl) as a byproduct. This acid can protonate the basic nitrogen atom of the newly formed thiazole, forming a salt which is often soluble in the reaction medium. Adding a weak base, such as sodium carbonate or sodium bicarbonate, neutralizes this acid and deprotonates the thiazole salt, causing the free base product to precipitate, which can then be easily isolated by filtration.[8][9]
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5 | 80 | [3] |
| 2 | Ethanol | Reflux | 3.5 | 82 | [3] |
| 3 | Methanol | Reflux | 3.5 | 75 | [3] |
| 4 | 1-Butanol | Reflux | 3.5 | 85 | [3] |
| 5 | 2-Propanol | Reflux | 3.5 | 85 | [3] |
| 6 | No Solvent | 25 | 3.5 | No Reaction | [3] |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde with SiW.SiO₂ catalyst.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 90 | 8 h | 72 | [2] |
| 2 | Microwave Irradiation | 90 | 30 min | 95 | [2] |
Reaction conditions: 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with N-phenylthiourea in methanol.
Table 3: Effect of Catalyst Loading on Yield
| Entry | Catalyst (SiW.SiO₂) Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 5 | 3.5 | 70 | [3] |
| 2 | 10 | 3.5 | 80 | [3] |
| 3 | 15 | 3.5 | 85 | [3] |
| 4 | 20 | 3.5 | 85 | [3] |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde in 1-butanol at reflux.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is adapted from a typical synthesis of 2-amino-4-phenylthiazole.[8]
-
Reactant Combination: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.2-1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve or suspend the reactants.
-
Heating: Heat the reaction mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature.
-
Neutralization and Isolation: Pour the reaction mixture into a beaker containing a solution of a weak base (e.g., 5% aqueous sodium carbonate). Stir the mixture until precipitation of the product is complete.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with water to remove any inorganic salts, followed by a small amount of a cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or by air drying.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is a general guideline based on reported microwave-assisted procedures.[2]
-
Reactant Combination: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes).
-
Cooling and Workup: After the reaction is complete, cool the vessel to room temperature. The workup procedure is typically similar to the conventional heating method, involving precipitation, filtration, and washing.
Visualizations
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiazole synthesis [organic-chemistry.org]
Stability of 4-(4-Chlorophenyl)-2,5-dimethylthiazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Chlorophenyl)-2,5-dimethylthiazole under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling, storage, and experimental use of this compound.
Q1: I am observing unexpected degradation of my compound in solution. What are the potential causes?
A1: Degradation of thiazole derivatives in solution can be triggered by several factors. The most common are:
-
pH Sensitivity: Thiazole-containing compounds can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Some thiazolidine derivatives have been reported to be labile in weakly acidic environments (pH 3-5).
-
Photodegradation: Exposure to light, especially UV or high-intensity visible light, can induce degradation. Thiazoles with aryl ring substituents may be particularly prone to photo-oxidation.[1]
-
Oxidation: The presence of oxidizing agents, even atmospheric oxygen over extended periods, can lead to the formation of degradation products like N-oxides or sulfoxides.[2]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Troubleshooting Steps:
-
Review your solvent and buffer composition: Ensure the pH is within a stable range for your compound. If unsure, a pH stability screen is recommended (see Experimental Protocols).
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
-
De-gas solvents: If sensitivity to oxidation is suspected, de-gassing solvents with nitrogen or argon can help.
-
Control temperature: Store stock solutions and experimental samples at recommended temperatures and avoid repeated freeze-thaw cycles.
Q2: My solid compound appears to be changing color over time. What could be the reason?
A2: Color change in a solid sample often indicates degradation. For this compound, this could be due to:
-
Photodegradation: Long-term exposure to light can cause degradation even in the solid state.[1]
-
Oxidation: Surface oxidation can occur upon prolonged exposure to air.
Troubleshooting Steps:
-
Assess storage conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a controlled environment (low humidity and stable temperature).
-
Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Re-analyze the material: Use analytical techniques like HPLC to quantify the purity and identify potential degradation products.
Q3: I am performing a reaction and suspect my thiazole compound is not stable under the reaction conditions. How can I confirm this?
A3: To determine the stability of your compound under specific reaction conditions, you can perform a forced degradation study. This involves subjecting the compound to conditions that mimic your reaction environment (e.g., temperature, pH, presence of other reagents) and monitoring its degradation over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These are based on established guidelines, such as those from the International Council for Harmonisation (ICH).
Photostability Testing (ICH Q1B)
Objective: To evaluate the intrinsic photostability of the compound upon exposure to UV and visible light.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples of this compound. One set will be exposed to light, and the other will be a "dark control" wrapped in aluminum foil.
-
Samples can be in the solid state or in a solution (e.g., dissolved in a suitable solvent like acetonitrile/water).
-
-
Light Exposure:
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.
-
Calculate the percentage of degradation.
-
Data Presentation:
| Condition | Purity (%) | % Degradation | Number of Degradants |
| Initial | 99.8 | 0.0 | 0 |
| Dark Control | 99.7 | 0.1 | 0 |
| Light Exposed | 95.2 | 4.6 | 3 |
Hydrolytic Stability (pH Stress)
Objective: To determine the susceptibility of the compound to hydrolysis across a range of pH values.
Methodology:
-
Sample Preparation:
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.
-
Determine the percentage of the remaining compound and identify any major degradation products.
-
Data Presentation:
| pH | Temperature (°C) | Time (h) | % Remaining |
| 2 | 50 | 24 | 98.5 |
| 2 | 50 | 72 | 94.1 |
| 7 | 50 | 24 | 99.9 |
| 7 | 50 | 72 | 99.8 |
| 10 | 50 | 24 | 96.3 |
| 10 | 50 | 72 | 88.7 |
Thermal Stability
Objective: To assess the impact of elevated temperatures on the compound's stability.
Methodology:
-
Sample Preparation:
-
Place solid samples of the compound in vials.
-
-
Incubation:
-
Store the vials in ovens at elevated temperatures. According to ICH guidelines, this can be in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).
-
-
Analysis:
-
After a set period (e.g., 1, 2, 4 weeks), remove the samples and analyze their purity by HPLC.
-
Data Presentation:
| Temperature (°C) | Time (weeks) | Purity (%) |
| 40 | 4 | 99.8 |
| 50 | 4 | 99.5 |
| 60 | 4 | 98.1 |
| 70 | 4 | 96.4 |
Oxidative Stability
Objective: To evaluate the compound's sensitivity to oxidative stress.
Methodology:
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent.
-
-
Stress Application:
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Stir the solution at room temperature.
-
-
Analysis:
-
Monitor the reaction by HPLC at various time points (e.g., 2, 6, 24 hours) to determine the rate and extent of degradation.
-
Data Presentation:
| Oxidizing Agent | Time (h) | % Remaining |
| 3% H₂O₂ | 2 | 99.1 |
| 3% H₂O₂ | 6 | 97.5 |
| 3% H₂O₂ | 24 | 92.3 |
Visualizations
Potential Photodegradation Pathway
Research on structurally related thiazoles suggests that photodegradation can occur via a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges.[1]
Caption: Potential photodegradation pathway of a thiazole derivative.
General Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: General workflow for stability assessment.
References
Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of thiazole derivatives in biological assays.
Troubleshooting Guides
Q1: My thiazole derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem, starting with the simplest approaches.
Initial Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and toxicity.[1] However, for some compounds, a slightly higher but still non-detrimental concentration might be necessary to maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the assay buffer.[1] This can help prevent the compound from crashing out of solution.
-
Sonication: After dilution, briefly sonicate the solution. This can help to redissolve small precipitates and create a more homogenous dispersion.[2]
Advanced Strategies:
If the above steps are insufficient, you may need to employ formulation strategies to enhance the aqueous solubility of your thiazole derivative.
-
Co-solvents: Introduce a water-miscible co-solvent to the assay buffer. Common co-solvents include ethanol, polyethylene glycol (PEG), and glycerol.[1][3] It is crucial to test the tolerance of your assay system to the chosen co-solvent, as it can affect enzyme activity or cell viability.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can aid in solubilization by forming micelles that encapsulate the hydrophobic thiazole derivative.[4] As with co-solvents, it is essential to determine the compatibility of the surfactant with your assay.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5][6][7]
Workflow for Addressing Precipitation:
Q2: I am observing high variability in my assay results with a thiazole derivative. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of high variability in biological assay data.[2][8] If a compound is not fully dissolved, the actual concentration in solution can fluctuate between experiments, leading to inconsistent results. This can manifest as poor reproducibility in dose-response curves and inaccurate structure-activity relationships (SAR).[9]
To mitigate this, it is crucial to ensure your thiazole derivative is fully solubilized in the assay medium. Consider the following:
-
Visual Inspection: Before running your assay, visually inspect your compound dilutions for any signs of precipitation or cloudiness.
-
Solubility Assessment: If you consistently face issues, it is advisable to perform a formal solubility assessment of your compound in the specific assay buffer you are using.
-
Implement Solubilization Strategies: If poor solubility is confirmed, apply the solubilization techniques described in the previous question, such as using co-solvents or cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my thiazole derivative so important for in vitro biological assays?
A1: The solubility of a test compound is critical for obtaining accurate and reliable data from in vitro assays for several reasons:
-
Accurate Concentration: The compound must be fully dissolved to ensure that the concentration tested is the true concentration. Undissolved particles do not contribute to the biological activity in the same way as solubilized molecules.[8]
-
Reliable Dose-Response: Poor solubility can lead to an underestimation of a compound's potency (e.g., IC50 or EC50 values) because the actual concentration of the dissolved, active compound is lower than the nominal concentration.[2]
-
Reproducibility: Inconsistent solubility between experiments can lead to high data variability and poor reproducibility.[2]
-
Valid Structure-Activity Relationships (SAR): If solubility issues are not addressed, apparent trends in SAR may be misleading, as differences in activity could be due to variations in solubility rather than intrinsic biological activity.[9]
Q2: What is the best initial solvent for preparing a stock solution of a novel thiazole derivative?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[10] Most compounds are soluble in DMSO at concentrations up to 10-20 mM. However, it is important to be aware of potential issues with DMSO, such as:
-
Limited Solubility: Not all compounds are soluble in DMSO at high concentrations.
-
Hygroscopicity: DMSO can absorb water from the atmosphere, which can decrease the solubility of some compounds over time.
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to compound precipitation from DMSO stock solutions.[8]
-
Cellular Toxicity: High concentrations of DMSO can be toxic to cells.[1] It is recommended to keep the final concentration in cell-based assays below 0.5%.[1]
Q3: What are co-solvents and how do they improve the solubility of thiazole derivatives?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble solutes.[3] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules like many thiazole derivatives to dissolve.
Commonly used co-solvents in biological assays include:
-
Ethanol
-
Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400)
-
Glycerol [1]
-
Propylene glycol
When using co-solvents, it is critical to perform control experiments to ensure that the co-solvent itself does not interfere with the biological assay.
Q4: How do cyclodextrins enhance the solubility of thiazole derivatives?
A4: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape.[5] Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[7] Poorly soluble thiazole derivatives can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[6] This complex has a higher affinity for aqueous solutions than the drug molecule alone, thereby increasing its apparent solubility.
Data Presentation
The following tables provide illustrative data on the solubility enhancement of a hypothetical poorly soluble thiazole derivative using various techniques. Note: This data is for exemplary purposes to demonstrate the potential effects of different solubilization strategies. Actual results will vary depending on the specific thiazole derivative and experimental conditions.
Table 1: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Thiazole Derivative
| Co-solvent | Concentration in Assay Buffer (%) | Fold Increase in Solubility (Approx.) |
| Ethanol | 1 | 5 |
| 5 | 25 | |
| PEG 400 | 1 | 8 |
| 5 | 40 | |
| Glycerol | 1 | 2 |
| 5 | 10 |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of a Hypothetical Thiazole Derivative
| Cyclodextrin | Concentration (mM) | Fold Increase in Solubility (Approx.) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 | 20 |
| 5 | 100 | |
| 10 | 250 | |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 | 30 |
| 5 | 150 | |
| 10 | 400 |
Experimental Protocols
Protocol 1: Preparation of a Thiazole Derivative Stock Solution and Dilution Using a Co-solvent
Objective: To prepare a working solution of a poorly soluble thiazole derivative for a biological assay using a co-solvent to maintain solubility.
Materials:
-
Thiazole derivative powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Co-solvent (e.g., PEG 400)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of the thiazole derivative powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
-
Prepare an Intermediate Dilution with Co-solvent:
-
In a separate tube, prepare a solution of the co-solvent in the assay buffer (e.g., a 10% PEG 400 solution in your assay buffer).
-
Perform an intermediate dilution of the DMSO stock solution into this co-solvent/buffer mixture. This helps to gradually decrease the solvent polarity.
-
-
Prepare the Final Working Solution:
-
Perform the final dilution of the intermediate solution into the plain assay buffer to reach the desired final concentration of your thiazole derivative.
-
Ensure the final concentrations of both DMSO and the co-solvent are within the limits tolerated by your assay system.
-
-
Verification:
-
Visually inspect the final working solution for any signs of precipitation.
-
It is recommended to prepare the working solutions fresh for each experiment.
-
Protocol 2: Enhancing the Solubility of a Thiazole Derivative using Cyclodextrin Complexation
Objective: To prepare a stock solution of a thiazole derivative with enhanced aqueous solubility through complexation with a cyclodextrin.
Materials:
-
Thiazole derivative powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Shaker or rotator
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve the chosen cyclodextrin in the assay buffer to the desired concentration (e.g., 10-100 mM). Warm the solution slightly if necessary to aid dissolution.
-
-
Add the Thiazole Derivative:
-
Add an excess amount of the thiazole derivative powder to the cyclodextrin solution.
-
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube on a shaker or rotator and allow it to equilibrate for 24-48 hours at room temperature. This allows for the formation of the inclusion complex.
-
-
Remove Undissolved Compound:
-
After the equilibration period, centrifuge the mixture at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
-
Collect the Solubilized Stock Solution:
-
Carefully collect the supernatant. This is your stock solution of the thiazole derivative-cyclodextrin complex.
-
The concentration of the solubilized compound in this stock solution can be determined using a suitable analytical method, such as HPLC-UV.
-
-
Use in Assay:
-
This stock solution can then be diluted as needed in the assay buffer for your experiments. Remember to include a vehicle control containing the same concentration of cyclodextrin in your assay.
-
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. humapub.com [humapub.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-(4-Chlorophenyl)-2,5-dimethylthiazole
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-(4-Chlorophenyl)-2,5-dimethylthiazole.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization process in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating.
A1: This indicates that the solvent is not a good choice for dissolving your compound. You should:
-
Increase the volume of solvent: You may not be using enough solvent to dissolve the solid. Add the solvent in small portions while heating and stirring.
-
Switch to a more suitable solvent: The polarity of the solvent may not be appropriate for this compound. "Like dissolves like" is a guiding principle; a compound with both polar (thiazole ring) and non-polar (chlorophenyl group) features may require a solvent of intermediate polarity or a solvent mixture.[1] Refer to the solvent selection table below.
-
Check for impurities: Insoluble impurities might be present. If the bulk of your compound dissolves but a small amount of solid remains, you may need to perform a hot filtration to remove it.[1]
Q2: The compound dissolved, but upon cooling, it "oiled out" instead of forming crystals.
A2: Oiling out occurs when the compound comes out of solution above its melting point, often because the solution is too concentrated or cooled too quickly. To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level.[2]
-
Slow down the cooling process: Insulate the flask with glass wool or place it in a warm bath that is allowed to cool slowly to room temperature. Rapid cooling encourages oil formation over crystal nucleation.
-
Use a lower polarity solvent: High polarity solvents can sometimes promote oiling out for moderately polar compounds. Try a less polar solvent or a solvent pair.
Q3: The solution is clear and has cooled to room temperature, but no crystals have formed.
A3: This is a common issue indicating that the solution is not yet supersaturated, or nucleation has not been initiated. Try the following techniques in order:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask just below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]
-
Introduce a seed crystal: If you have a previous batch of crystalline material, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce the solvent volume: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2][3] Be careful not to evaporate too much, which could cause the compound to crash out.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Consider an alternative technique: If slow cooling fails, methods like slow evaporation or vapor diffusion might be more successful.
Q4: The compound crystallized too quickly, forming a fine powder or small needles.
A4: Rapid crystallization traps impurities and generally leads to poor quality crystals.[2] This is typically caused by the solution being too concentrated or cooled too quickly.
-
Use more solvent: Redissolve the compound by heating and add more of the "good" solvent to ensure the solution is not oversaturated when hot.[2] An ideal crystallization should see crystals begin to form after about 5-10 minutes of cooling and continue to grow over 20-30 minutes.[2]
-
Employ a slower cooling method: As mentioned previously, insulating the flask will slow down the cooling rate and promote the growth of larger, more well-defined crystals.
Q5: The final yield of my crystallized product is very low.
A5: A low yield can result from several factors:
-
Excessive solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor after cooling.[2]
-
Premature crystallization: If using hot filtration, the compound may have crystallized on the filter paper or funnel. Ensure the filtration apparatus is pre-heated.[1]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product. Always use a minimal amount of ice-cold crystallization solvent for washing.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for crystallization?
A1: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1][4] To test this, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound upon heating, and the compound will precipitate upon cooling.[1][5]
Q2: What are some common solvent systems for thiazole derivatives?
A2: Thiazole derivatives have been successfully crystallized from a variety of solvents. Common choices include ethanol, methanol, ethyl acetate, and solvent pairs like ethanol-water, acetone-water, or ethyl acetate-hexane.[3][6][7][8] The chlorophenyl group adds non-polar character, so mixtures involving solvents like toluene or cyclohexane might also be effective.[3]
Q3: What is a solvent pair and when should I use it?
A3: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[1][5] This technique is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: When is it appropriate to use seed crystals?
A4: Seed crystals are used to induce crystallization when spontaneous nucleation does not occur in a supersaturated solution. This is a highly effective method if you have access to a small amount of the pure, crystalline product from a previous experiment.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for this compound |
| Polar Protic Solvents | |||
| Water | 100 | 10.2 | Low (likely insoluble), but can be used as an anti-solvent.[3] |
| Methanol | 65 | 5.1 | High (may need cooling), often used for thiazoles.[6][9] |
| Ethanol | 78 | 4.3 | High (good starting point), widely used for thiazoles.[6][7][8] |
| Isopropanol | 82 | 3.9 | Moderate, good alternative to ethanol. |
| Polar Aprotic Solvents | |||
| Acetonitrile | 82 | 5.8 | Moderate to high, can be effective. |
| Acetone | 56 | 5.1 | High (good solvent), often used in pairs with water or hexanes.[3] |
| Ethyl Acetate | 77 | 4.4 | Moderate, good choice for compounds of intermediate polarity.[3] |
| Tetrahydrofuran (THF) | 66 | 4.0 | High, often a very good solvent, may need an anti-solvent.[3] |
| Dichloromethane (DCM) | 40 | 3.1 | High, volatility can be an issue for slow cooling.[4] |
| Non-Polar Solvents | |||
| Toluene | 111 | 2.4 | Low to moderate, good for less polar compounds.[3] |
| Hexane / Cyclohexane | 69 / 81 | ~0.1 | Low (likely insoluble), excellent as an anti-solvent.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration while the solution is hot. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, the flask can be insulated.
-
Crystal Growth: Once at room temperature, the flask may be moved to an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below their melting point.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Troubleshooting workflow for common crystallization failures.
Caption: Logical workflow for selecting a single crystallization solvent.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. unifr.ch [unifr.ch]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impurities in the synthesis of 4-arylthiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 4-arylthiazoles, primarily focusing on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-arylthiazoles?
A1: The most prevalent and versatile method for the synthesis of 4-arylthiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. It is often favored for its generally high yields and the availability of starting materials.
Q2: What are the typical starting materials for the Hantzsch synthesis of 4-arylthiazoles?
A2: The key starting materials are:
-
α-Haloketones: Typically α-bromoacetophenones or α-chloroacetophenones. The aryl group of the acetophenone will become the aryl substituent at the 4-position of the thiazole.
-
Thioamides: A variety of thioamides can be used, such as thiourea, thiobenzamide, or other substituted thioamides. The substituent on the thioamide will determine the group at the 2-position of the thiazole ring.
Q3: I obtained a low yield of my desired 4-arylthiazole. What are the potential causes?
A3: Low yields can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields. Ensure the purity of your starting materials.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and stoichiometry of reactants can significantly impact the yield.
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Common impurities in the synthesis of 4-arylthiazoles include:
-
Unreacted starting materials: Residual α-haloketone and thioamide.
-
Regioisomeric byproduct: 3-Aryl-2-imino-2,3-dihydrothiazole, especially when using N-substituted thioamides under acidic conditions.
-
Byproducts from side reactions: These can include products from the self-condensation of the α-haloketone or decomposition of the thioamide.
Troubleshooting Guide: Reducing Impurities
This guide provides specific troubleshooting advice for common issues encountered during the synthesis of 4-arylthiazoles.
| Problem | Potential Cause | Recommended Solution |
| Presence of a regioisomeric impurity (3-Aryl-2-imino-2,3-dihydrothiazole) | Reaction performed under acidic conditions, which can lead to a change in regioselectivity. | Perform the reaction under neutral or slightly basic conditions. The use of a non-acidic solvent or the addition of a mild base can favor the formation of the desired 2-amino-4-arylthiazole. |
| Unreacted α-haloketone in the final product | Insufficient reaction time or temperature. Incorrect stoichiometry. | Increase the reaction time and/or temperature. Ensure that the thioamide is used in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. |
| Unreacted thioamide in the final product | Insufficient amount of α-haloketone. Hydrolysis of the thioamide. | Use a slight excess of the α-haloketone. Ensure anhydrous reaction conditions to prevent hydrolysis of the thioamide. |
| Formation of dark, tar-like substances | High reaction temperatures leading to decomposition of starting materials or products. | Lower the reaction temperature and extend the reaction time. Consider using a milder solvent. |
| Product precipitates with impurities | Co-precipitation of starting materials or byproducts with the desired product. | Optimize the precipitation process. This can involve changing the solvent system for precipitation or adjusting the pH more slowly. Further purification by recrystallization or column chromatography will be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol describes a standard procedure for the synthesis of a 2-amino-4-arylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from ethanol or purify by column chromatography.
Protocol 2: Purification of 2-Amino-4-phenylthiazole by Recrystallization
Materials:
-
Crude 2-amino-4-phenylthiazole
-
Ethanol (95%)
Procedure:
-
Place the crude 2-amino-4-phenylthiazole in an Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Hot filter the solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Stationary Phase: Silica gel (100-200 mesh)
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is commonly used. A typical starting point is 10-20% ethyl acetate in hexane, with the polarity gradually increased as needed to elute the desired compound. The optimal solvent system should be determined by TLC analysis of the crude mixture.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude 4-arylthiazole in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with the lower polarity mixture.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-arylthiazole.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-arylthiazoles.
Caption: Logical relationship between reaction pH and product/impurity formation.
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 3-bromo-3-(4-chlorophenyl)pentan-2-one and thioacetamide.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the purity of starting materials are crucial. The reaction is often exothermic, so maintaining a controlled temperature is vital to prevent side reactions. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
Q3: Are there alternative, greener synthesis methods available?
A3: Yes, research is ongoing into more environmentally friendly approaches. These include the use of water as a solvent, employing reusable catalysts, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[3]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns during scale-up include managing the exothermic nature of the reaction to prevent thermal runaway, handling of lachrymatory and corrosive α-haloketones, and potential pressure build-up in a closed reactor. A thorough process safety assessment is essential before attempting a large-scale synthesis.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is designed for a laboratory setting with a target yield in the gram scale.
Materials:
-
3-bromo-3-(4-chlorophenyl)pentan-2-one
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-bromo-3-(4-chlorophenyl)pentan-2-one (10 mmol) in 100 mL of absolute ethanol.
-
Add thioacetamide (12 mmol, 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Scale-Up Considerations and Protocol
This protocol outlines key considerations for scaling up the synthesis to a multi-kilogram scale in a pilot plant setting.
Key Considerations:
-
Heat Management: The Hantzsch synthesis is exothermic. A jacketed reactor with precise temperature control is mandatory. The initial addition of reagents should be done portion-wise or via a controlled addition funnel to manage the exotherm.
-
Mixing: Efficient agitation is critical to ensure homogeneity and effective heat transfer. Baffles within the reactor can improve mixing.
-
Work-up and Extraction: Large-scale liquid-liquid extractions can be challenging. Ensure the reactor is equipped for efficient phase separation.
-
Purification: Column chromatography is often not feasible for large quantities. Recrystallization or distillation should be investigated as primary purification methods.
Pilot-Scale Protocol Outline:
-
Charge the jacketed reactor with the appropriate solvent (e.g., ethanol).
-
Under controlled agitation, add the thioacetamide.
-
Slowly add the 3-bromo-3-(4-chlorophenyl)pentan-2-one solution via an addition funnel, carefully monitoring the internal temperature.
-
Once the addition is complete, slowly ramp up the temperature to the desired reflux and hold for the predetermined reaction time.
-
After cooling, perform the work-up procedure as developed at the lab scale, adapting for the larger volumes.
-
Isolate the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).
Data Presentation
| Parameter | Laboratory Scale | Pilot Plant Scale (Example) |
| Reactant A | 3-bromo-3-(4-chlorophenyl)pentan-2-one | 3-bromo-3-(4-chlorophenyl)pentan-2-one |
| Quantity of A | 2.74 g (10 mmol) | 27.4 kg (100 mol) |
| Reactant B | Thioacetamide | Thioacetamide |
| Quantity of B | 0.90 g (12 mmol) | 9.0 kg (120 mol) |
| Solvent | Ethanol | Ethanol |
| Solvent Volume | 100 mL | 1000 L |
| Reaction Temp. | 78 °C (Reflux) | 78-82 °C (Controlled Reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 75-85% | 70-80% |
| Purification | Column Chromatography | Recrystallization |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the purity of starting materials by NMR or other analytical techniques.- Ensure the reaction reaches and maintains the correct reflux temperature.- Monitor the reaction by TLC/HPLC and extend the reaction time if necessary. |
| Formation of Multiple Byproducts | - Reaction temperature too high.- Presence of impurities in starting materials. | - Implement stricter temperature control, especially during initial reagent addition.- Purify starting materials before use. |
| Difficult Product Isolation/Purification | - Product is an oil instead of a solid.- Inefficient extraction or phase separation. | - Attempt to form a salt of the product to induce crystallization.- For emulsions during work-up, add brine or allow for a longer separation time. Consider a different solvent system for extraction. |
| Exotherm and Runaway Reaction (Scale-up) | - Addition of reagents too quickly.- Inadequate cooling capacity of the reactor. | - Slow down the rate of addition of the limiting reagent.- Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the reaction scale. |
| Poor Yield on Scale-Up | - Inefficient mixing.- Non-linear effects of impurities. | - Increase agitation speed and ensure proper mixing with baffles.- Re-evaluate the purity specifications for starting materials at a larger scale. |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting diagram outlining potential causes and solutions for low product yield.
References
Technical Support Center: Characterization of Complex Thiazole Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex thiazole derivatives.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of thiazole derivatives. However, issues such as poor resolution, complex coupling patterns, and solvent effects can complicate spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows broad or unresolved peaks for my thiazole derivative. What are the common causes and solutions?
A1: Broadening of NMR signals can stem from several factors:
-
Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. Stirring your sample with a chelating agent like EDTA and re-filtering can help.
-
Compound Aggregation: Poor solubility or aggregation at higher concentrations can lead to broad peaks. Try acquiring the spectrum at a higher temperature or in a different, more suitable solvent to break up aggregates.
-
Chemical Exchange: Protons involved in tautomerism or exchange with acidic/basic sites (e.g., amine or hydroxyl groups) can appear broad. Deuterium exchange (adding a drop of D2O) can help identify exchangeable protons as their signals will disappear.
-
Intermediate Rotational Speed: If a part of the molecule is rotating on a timescale similar to the NMR experiment, it can cause broadening. Variable temperature NMR studies can help confirm this; peaks should sharpen at higher or lower temperatures.
Q2: I'm having trouble assigning the proton and carbon signals for the thiazole ring. What are the typical chemical shift ranges?
A2: The electronic environment of the thiazole ring, dictated by its substituents, significantly influences chemical shifts. However, general ranges can be a useful starting point. The presence of substituents on the chromone ring can cause a downfield shift of thiazole carbon resonances.[1]
Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for Substituted Thiazoles
| Atom Position | Typical 1H Chemical Shift (δ, ppm) | Typical 13C Chemical Shift (δ, ppm) | Notes |
| H-2 | 8.5 - 9.0 | 165 - 175 | C2 is often the most downfield carbon signal in the ring.[1][2] |
| H-4 | 7.0 - 8.0 | 130 - 160 | The chemical shift is highly dependent on the substituent at C4.[1][2] |
| H-5 | 7.2 - 8.5 | 100 - 115 | C5 is typically the most upfield carbon signal of the ring carbons.[1] |
Note: These are approximate ranges. Always use 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignments of complex derivatives.[3]
Q3: How do different solvents affect the NMR spectrum of my thiazole compound?
A3: Solvent effects can be significant, particularly for nitrogen shieldings in 14N or 15N NMR.[4][5] An increase in solvent polarity or hydrogen-bonding capacity generally leads to an increase in the nitrogen shielding (an upfield shift).[4][5] This is due to the delocalization of lone pair electrons from the sulfur atom into the conjugated ring, which increases the electronic charge at the nitrogen atom.[4][5] These effects can also cause minor but noticeable shifts in 1H and 13C spectra. When comparing data, it is crucial to use the same solvent.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor NMR spectral quality.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is critical for determining molecular weight and elemental composition. The fragmentation patterns of thiazole derivatives can be complex but provide valuable structural information.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation pathways for thiazole derivatives in Electron Impact (EI) or Electrospray Ionization (ESI) MS?
A1: The fragmentation of the thiazole ring is a key diagnostic tool. Generally, the pyrimidine rings are more stable than the thiazole rings during fragmentation.[6] Common fragmentation events include:
-
Loss of Side Chains: The initial fragmentation often involves the loss of substituents from the thiazole ring or attached functional groups.[6]
-
Ring Cleavage: The thiazole ring itself can cleave. Common losses include HCN, CH=C=S, and NHCN fragments, depending on the substitution pattern.[7]
-
Loss of N2: For related 1,2,3-thiadiazole derivatives, a primary fragmentation pathway is the loss of a neutral N2 molecule.[8]
-
Isotope Peaks: The presence of sulfur results in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the molecular ion peak (M+).[6] If chlorine or bromine is present, their distinct isotopic patterns will also be observed.
Q2: My high-resolution mass spectrometry (HRMS) data is accurate, but my proposed molecular formula doesn't match the isotopic pattern. Why?
A2: This discrepancy usually points to an incorrect elemental composition. Pay close attention to elements with significant isotopes:
-
Sulfur (34S): As noted, this will give a visible M+2 peak.
-
Chlorine (37Cl): Produces a large M+2 peak (~32% of M+).
-
Bromine (81Br): Produces a large M+2 peak (~98% of M+).
Ensure your formula calculation software is correctly accounting for the natural abundance of all isotopes. A mismatch often means an element has been overlooked or an incorrect number of atoms for an element like S, Cl, or Br has been proposed.
Data Summary
Table 2: Common Neutral Losses and Fragment Ions Observed in MS of Thiazole Derivatives
| Fragment Lost / Formed | m/z Change | Description | Reference |
| HCN | -27 | Loss of hydrogen cyanide from the ring. | [7] |
| CHCO | -41 | Loss of a ketene radical cation. | [7] |
| N2 | -28 | Characteristic loss from related thiadiazoles. | [8] |
| C6H5 | -77 | Loss of a phenyl radical from a substituent. | [6] |
| M+2 Peak | +2 | Presence of 34S, 37Cl, or 81Br isotopes. | [6] |
Logical Diagram
This diagram illustrates a generalized fragmentation logic for a substituted thiazole derivative.
Section 3: Chromatography and Sample Purity
Achieving good separation and purity is essential for accurate characterization and biological testing. The polarity and structural complexity of thiazole derivatives can present chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: My thiazole derivative is highly polar and shows poor retention and peak shape on reversed-phase HPLC. What can I do?
A1: This is a common issue. Here are several strategies to improve separation:
-
Use a Polar-Embedded Column: Columns with polar-embedded stationary phases (e.g., C18 with amide or carbamate groups) provide better retention and peak shape for polar analytes.
-
Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that are not retained in reversed-phase. It uses a high organic mobile phase with a small amount of aqueous solvent.
-
Use Ion-Pairing Reagents: If your compound is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases) to the mobile phase can improve retention and peak shape.
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of your compound, significantly impacting its retention on the column.
Q2: I am struggling to find a suitable solvent system for flash chromatography purification of my product.
A2: A systematic approach to methods development is key.
-
TLC First: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems. Start with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).
-
Adjust Polarity: If the compound remains at the baseline, increase the polarity by adding methanol or switching to a more polar system like dichloromethane/methanol.
-
Consider Additives: If streaking is observed, it may indicate that your compound is acidic or basic. Adding a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the solvent system can dramatically improve peak shape.
Experimental Protocol
Protocol: Method Development for HPLC Analysis of a Novel Thiazole Derivative
-
Initial Conditions:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a fast screening gradient (e.g., 5% to 95% B in 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at a wavelength where the compound has maximum absorbance (determine via UV scan).
-
-
Evaluation:
-
Assess retention time. If it is too short (eluting near the void volume), the compound is too polar for the current conditions.
-
Examine peak shape. Tailing or fronting indicates secondary interactions.
-
-
Optimization Workflow:
-
If Retention is Poor: Switch to a polar-embedded or HILIC column.
-
If Peak Shape is Poor: Adjust the mobile phase pH or add an ion-pairing reagent.
-
If Resolution is Insufficient: Optimize the gradient. Decrease the slope of the gradient around the elution time of your compound of interest to improve separation from nearby impurities.
-
Section 4: Solubility and Stability
Many complex heterocyclic compounds, including thiazole derivatives, suffer from poor aqueous solubility and may exhibit stability issues, complicating both characterization and downstream applications.
Frequently Asked Questions (FAQs)
Q1: My thiazole derivative has very low solubility in common analytical solvents (e.g., CDCl3, DMSO-d6). How can I obtain a good quality NMR spectrum?
A1: Low solubility is a significant hurdle.
-
Use More Solubilizing NMR Solvents: Try solvents like trifluoroacetic acid (TFA-d) or formic acid, which can protonate basic sites and improve solubility. However, be aware that these will significantly alter chemical shifts.
-
Increase Temperature: Gently warming the NMR tube can sometimes be sufficient to dissolve the compound.
-
Salt Formation: If your compound has a basic nitrogen, you can form a salt (e.g., HCl or fumarate salt) which may have much higher solubility in solvents like D2O or methanol-d4.[9]
-
Solid-State NMR: If all else fails, solid-state NMR (ssNMR) is a powerful technique that can provide structural information without dissolving the sample.
Q2: My compound appears to be degrading upon exposure to light or air. Is this common for thiazoles?
A2: Yes, some thiazole derivatives can be susceptible to degradation. Photodegradation, in particular, has been observed.[10] The mechanism can involve a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges.[10]
-
Storage: Always store sensitive thiazole compounds in amber vials, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if they are prone to oxidation.
-
Handling: Prepare solutions fresh and minimize their exposure to ambient light and air during experiments.
-
Stability Studies: If the compound is intended for drug development, a formal stability study under stressed conditions (light, heat, humidity) is crucial to identify potential degradation products.[9]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Thiazole Compounds
Welcome to the technical support center for the HPLC analysis of thiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and to troubleshoot common issues encountered during analysis.
Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format.
Problem: My thiazole compound peak is tailing significantly.
What is causing this? Peak tailing for thiazole compounds, which are often basic, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of basic functional groups (like the nitrogen in the thiazole ring) with acidic residual silanol groups on the surface of silica-based columns.[1][2] Other potential causes include column overload, column degradation, or extra-column dead volume.[3][4]
How can I fix it?
-
Modify the Mobile Phase:
-
Lower the pH: Operate at a lower pH (e.g., 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic analyte.[1][5] Note that standard silica columns should not be used below pH 3 to avoid silica dissolution.[1]
-
Add a Competing Base: Introduce a small amount of an amine modifier, like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA), to the mobile phase. These agents compete for the active silanol sites.[4]
-
-
Select an Appropriate Column:
-
Check for Overload:
-
Evaluate System and Column Health:
Problem: I'm not getting enough resolution between two thiazole peaks.
What is causing this? Poor resolution (Rs < 1.5) means the peaks are not sufficiently separated. This can be due to insufficient column efficiency (broad peaks), poor selectivity (peaks are too close), or inadequate retention.[7][8]
How can I improve it? Resolution is governed by efficiency (N), selectivity (α), and retention factor (k).[7]
-
Increase Efficiency (N):
-
Improve Selectivity (α): This is the most powerful way to improve resolution.[7]
-
Change Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH. Changing the pH can alter the ionization state of thiazole derivatives, significantly impacting their retention and selectivity.[8][9]
-
Change Stationary Phase: Switch to a column with different chemistry (e.g., from a C18 to a Phenyl or Cyano column) to introduce different interaction mechanisms like π-π interactions.[9]
-
-
Optimize Retention Factor (k):
Problem: My retention times are shifting from run to run.
What is causing this? Inconsistent retention times can be caused by several factors, including an unequilibrated column, changes in mobile phase composition, temperature fluctuations, or pump issues.[11][12]
How can I fix it?
-
Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, typically 5-10 column volumes.[3]
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly degassed to prevent bubble formation.[13] If using a gradient, ensure the pump's mixing performance is accurate.[11]
-
Control Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention.[10][13]
-
Check Pump Performance: Verify that the pump is delivering a consistent and accurate flow rate.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for thiazole compounds? A typical starting point for a reverse-phase method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water.[14][15] An acid modifier like 0.1% formic acid or phosphoric acid is often added to the aqueous portion to control the ionization of the thiazole compounds and improve peak shape.[16] A gradient elution from a lower to a higher percentage of the organic solvent is often a good starting strategy for a sample with multiple components.
Q2: Which type of column is best for analyzing thiazole derivatives? The most common choice is a C18 column due to its versatility and hydrophobic nature.[17] However, for basic thiazole compounds that exhibit peak tailing, a base-deactivated C18 column or a column with a different stationary phase (e.g., polar-embedded or phenyl) may provide better peak symmetry and selectivity.[4][9]
Q3: My baseline is noisy or drifting. What should I do? Baseline issues can stem from several sources.[13]
-
Noise: Often caused by air bubbles in the system, a failing detector lamp, or pump pulsations.[13] Ensure the mobile phase is thoroughly degassed and prime the pump.[13]
-
Drift: Commonly caused by temperature fluctuations or a column that is not fully equilibrated.[13] Using a column oven and allowing for adequate equilibration time can resolve this.[13] Contamination in the mobile phase or column bleed can also cause drift.[13]
Q4: What detection wavelength should I use for thiazole compounds? Thiazole derivatives typically possess a chromophore that absorbs UV light. The optimal wavelength depends on the specific structure of the analyte. A common starting point is to run a UV scan of your standard using a diode array detector (DAD) or spectrophotometer to find the wavelength of maximum absorbance (λmax). Wavelengths between 230 nm and 350 nm have been successfully used for various thiazole derivatives.[14][17]
Experimental Protocol: General RP-HPLC Method
This protocol provides a detailed methodology for the analysis of a hypothetical mixture of two thiazole derivatives (Thiazole A and Thiazole B).
1. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas as above.
2. Standard & Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each thiazole reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the diluent.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve an expected concentration of approximately 10 µg/mL. Centrifuge at 10,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm syringe filter before injection.
3. HPLC Instrument Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of A and B (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
4. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 12.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Data Presentation: Method Optimization
The following table illustrates the effect of changing the mobile phase composition on the retention time (t_R), resolution (Rs), and tailing factor (Tf) for two hypothetical thiazole compounds.
Table 1: Effect of % Acetonitrile on Chromatographic Parameters
| Method | Mobile Phase (ACN:Water with 0.1% FA) | t_R Thiazole A (min) | t_R Thiazole B (min) | Resolution (Rs) | Tf Thiazole A | Tf Thiazole B |
| 1 (Isocratic) | 40:60 | 5.2 | 5.9 | 1.3 | 1.8 | 1.9 |
| 2 (Isocratic) | 50:50 | 3.8 | 4.2 | 1.1 | 1.6 | 1.7 |
| 3 (Isocratic) | 60:40 | 2.5 | 2.7 | 0.8 | 1.4 | 1.5 |
| 4 (Gradient) | 30% to 70% ACN | 8.1 | 9.5 | 2.5 | 1.2 | 1.3 |
As shown, an isocratic method with higher acetonitrile content (Methods 2 & 3) results in shorter run times but poorer resolution. The gradient method (Method 4) provides the best separation (Rs ≥ 1.5) and improved peak shape (Tf closer to 1.0).
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 7. chromtech.com [chromtech.com]
- 8. mastelf.com [mastelf.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. technewslit.com [technewslit.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. researchgate.net [researchgate.net]
- 15. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 16. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Thiazole-Based Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiazole-based compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and biological evaluation of thiazole derivatives.
Question: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can stem from several factors.[1][2] One primary reason can be the reactivity of the starting materials, specifically the α-haloketone and the thioamide.[2] Side reactions, improper reaction conditions (temperature, solvent, and pH), and purification difficulties can also contribute to reduced yields.
Troubleshooting Steps:
-
Reactivity of Starting Materials: Ensure the α-haloketone is sufficiently reactive. If the reaction is sluggish, consider using a more reactive α-bromoketone instead of an α-chloroketone. For thioamides, ensure they are pure and dry.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ethanol is commonly used, often with a catalytic amount of acetic acid to facilitate the reaction.[3] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[4]
-
Temperature: The reaction may require heating. Monitor the temperature closely, as excessive heat can lead to decomposition and side product formation.
-
pH Control: The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH is often optimal for the cyclization step.
-
-
Purification: Impurities in the starting materials or side products formed during the reaction can complicate purification and lower the isolated yield. Recrystallization or column chromatography are common purification methods. Ensure the chosen solvent system for purification is appropriate for your specific compound.
Question: I am observing poor solubility of my thiazole-based compound in aqueous media for biological assays. How can I address this?
Answer: Poor aqueous solubility is a common challenge in drug development, and thiazole derivatives can sometimes exhibit this property due to their often aromatic and rigid structures. This can lead to inaccurate results in biological assays.
Strategies to Improve Solubility:
-
Salt Formation: If your compound has a basic nitrogen atom (e.g., an amino group), converting it to a salt (e.g., hydrochloride salt) can significantly enhance aqueous solubility.
-
Prodrug Approach: A prodrug strategy can be employed where a more soluble moiety is attached to the parent compound. This moiety is then cleaved in vivo to release the active drug.
-
Formulation with Excipients: Using solubilizing agents or excipients such as cyclodextrins, surfactants (e.g., Tween 80), or co-solvents (e.g., DMSO, ethanol) in your assay medium can help to increase the solubility of the compound. However, it is crucial to run appropriate vehicle controls to ensure these excipients do not interfere with the assay.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups (e.g., hydroxyl, carboxyl) to the thiazole scaffold to improve its physicochemical properties, including solubility.[5]
Question: The biological activity of my synthesized thiazole derivatives is inconsistent across different batches. What could be the reason?
Answer: Inconsistent biological activity can be a frustrating issue. The root cause often lies in the purity and characterization of the synthesized compounds.
Potential Causes and Solutions:
-
Purity: Even small amounts of highly active impurities can lead to skewed results. It is essential to ensure the purity of each batch using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isomerization: Depending on the substituents, your thiazole derivative might exist as different isomers (e.g., tautomers, stereoisomers) with varying biological activities. Characterize the isomeric composition of each batch.
-
Stability: The compound may be degrading over time or under certain storage conditions (e.g., exposure to light, air, or moisture). Assess the stability of your compound under your experimental conditions.
-
Assay Variability: The inconsistency might not be with the compound but with the biological assay itself. Ensure that the assay is robust and reproducible by including appropriate positive and negative controls in every experiment.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of the biological activity of thiazole-based compounds.
Question: What are the key structural features of thiazole compounds that I should focus on to enhance their biological activity?
Answer: Structure-activity relationship (SAR) studies are crucial for guiding the optimization of thiazole-based compounds.[6][7][8] The biological activity is significantly influenced by the nature and position of substituents on the thiazole ring.[5] Generally, substitutions at the C2, C4, and C5 positions of the thiazole ring are the most explored for modulating activity.[9][10]
-
Position C2: This position is often substituted with amino, substituted amino, or other heterocyclic rings. The nature of the substituent here can greatly influence the compound's interaction with biological targets.
-
Position C4: Aryl groups are common substituents at this position. The substitution pattern on this aryl ring (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and steric bulk of the molecule, impacting its binding affinity.[11]
-
Position C5: Modifications at this position can also lead to significant changes in biological activity. For example, the introduction of acyl groups has been shown to be favorable for antibacterial activity in some cases.[6]
Question: How can I use molecular hybridization to improve the potency of my thiazole derivatives?
Answer: Molecular hybridization is a strategy where two or more pharmacophores (bioactive moieties) are combined into a single molecule to create a new hybrid compound with potentially enhanced activity or a dual mode of action.[12] For thiazole-based compounds, this could involve linking the thiazole scaffold to other known bioactive heterocyclic rings like pyrazole, imidazole, or coumarin.[6][13] This approach aims to leverage the therapeutic advantages of each component, potentially leading to synergistic effects and overcoming drug resistance.[12]
Question: What are some common biological targets for thiazole-based compounds?
Answer: Thiazole derivatives have been shown to interact with a wide range of biological targets, which accounts for their diverse pharmacological activities.[3][14] Some of the key targets include:
-
Enzymes: Thiazole-containing compounds have been developed as inhibitors of various enzymes, including kinases (e.g., VEGFR-2, EGFR), topoisomerase IV, and superoxide dismutase (SOD).[6][15][16]
-
Receptors: Some thiazole derivatives act as antagonists for receptors like the histamine H1 receptor.[8]
-
Microtubules: Certain thiazole compounds exhibit anticancer activity by inhibiting microtubule polymerization.[14]
-
DNA: Some derivatives can interact with DNA, for example, by acting as DNA gyrase inhibitors, which is a key target in bacteria.[10]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected thiazole derivatives from the literature.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [16] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [16] |
| 87a | HeLa (Cervical) | 3.48 ± 0.14 | - | - | [11] |
| 91a | HeLa (Cervical) | 0.86 | - | - | [11] |
| 91b | HeLa (Cervical) | 0.95 | - | - | [11] |
| 11d | Panel of 4 cancer cell lines | GI50 = 30 nM | Erlotinib | GI50 = 33 nM | [10] |
| 11f | Panel of 4 cancer cell lines | GI50 = 27 nM | Erlotinib | GI50 = 33 nM | [10] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 57-60 | P. aeruginosa | 15.625–31.25 | Amoxicillin | >500 | [6] |
| 7 | MRSA, VISA, VRSA strains | 0.7-2.8 | Vancomycin | 0.7->190.2 | [3] |
| 18 | MRSA | 0.4 | Vancomycin | - | [3] |
| 19 | MRSA | 0.78 | Vancomycin | - | [3] |
| 40 | S. aureus | 3.125 | Chloramphenicol | 3.125 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of thiazole-based compounds.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-amino-4-arylthiazole derivatives.
Materials:
-
Appropriate α-bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the α-bromoacetophenone (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of thiazole derivatives on cancer cell lines.[16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Thiazole-based compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiazole-based compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of thiazole-based compounds.
Caption: A generalized experimental workflow for the development of thiazole-based compounds.
Caption: A simplified signaling pathway inhibited by a thiazole-based compound.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce the Toxicity of Substituted Thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted thiazoles. The information is designed to help you address specific issues related to compound toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: My new thiazole-containing compound shows high cytotoxicity in preliminary screens. What are the likely mechanisms?
A1: The primary mechanism of toxicity for many thiazole derivatives is metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] This process can generate reactive metabolites, such as epoxides and S-oxides, which are highly electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[1][2] The 2-aminothiazole group, in particular, has been identified as a potential toxicophore due to its susceptibility to metabolic activation.
Q2: How do different substituents on the thiazole ring influence toxicity?
A2: Substituents can significantly impact the metabolic fate and toxicity of a thiazole-containing compound. For example:
-
Electron-donating groups can increase the electron density of the thiazole ring, potentially making it more susceptible to oxidation by CYP enzymes.
-
Electron-withdrawing groups , in some cases, have been shown to reduce toxicity.[3]
-
Steric hindrance near the sites of metabolic activation can block the interaction with CYP enzymes and reduce the formation of reactive metabolites.
-
Polar substituents at the 2 or 3 position of the ring system have been found to be less acutely toxic while maintaining anti-inflammatory activity.
A thorough structure-activity relationship (SAR) study is crucial to understand the effect of substituents on the toxicity of your specific compound series.[4]
Q3: I suspect metabolic activation is causing the toxicity of my compound. How can I confirm this experimentally?
A3: To confirm the role of metabolic activation, you can perform an in vitro reactive metabolite trapping study. This experiment involves incubating your compound with liver microsomes (which contain CYP enzymes) in the presence of a trapping agent, such as glutathione (GSH). If your compound is converted to a reactive metabolite, it will form a stable adduct with GSH that can be detected by LC-MS/MS. The presence of a GSH adduct is strong evidence of reactive metabolite formation.
Q4: What are the primary strategies to reduce the toxicity of my thiazole compound?
A4: There are several strategies you can employ:
-
Structural Modification: Introduce substituents that block or attenuate metabolic activation. This could involve adding bulky groups near the sites of metabolism or replacing electron-donating groups with electron-withdrawing ones.
-
Bioisosteric Replacement: Replace the thiazole ring with a different heterocycle that has similar physicochemical properties but is less prone to metabolic activation. Common bioisosteres for thiazole include oxazole, isoxazole, pyrazole, and 1,2,4-thiadiazole.
-
Scaffold Hopping: This involves more significant changes to the core structure of the molecule to identify new chemotypes with improved safety profiles while retaining the desired pharmacological activity.[1]
Q5: Are there any computational tools that can help predict the toxicity of my thiazole derivatives?
A5: Yes, computational approaches can be valuable in predicting potential toxicity. Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to correlate the structural features of your compounds with their observed toxicity.[5][6][7][8] These models can help prioritize the synthesis of compounds with a lower predicted risk of toxicity. Additionally, molecular docking studies can be used to predict how your compounds will interact with the active sites of CYP enzymes, providing insights into their potential for metabolic activation.[1][2]
Troubleshooting Guides
Issue: Unexpectedly high cytotoxicity observed in a cell-based assay (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Metabolic activation by cellular enzymes | 1. Perform a reactive metabolite trapping study with liver microsomes to check for the formation of GSH adducts. 2. If positive, consider structural modifications to block metabolism or bioisosteric replacement of the thiazole ring. |
| Off-target effects | 1. Screen the compound against a panel of off-target proteins to identify potential unintended interactions. 2. If off-target activity is identified, use SAR to modify the compound to improve selectivity. |
| Mitochondrial dysfunction | 1. Assess the effect of the compound on mitochondrial membrane potential and oxygen consumption rate.[9][10] 2. If mitochondrial toxicity is confirmed, consider modifications to improve mitochondrial safety. |
| Compound precipitation or aggregation in media | 1. Visually inspect the culture wells for any signs of precipitation. 2. Measure the solubility of the compound in the assay media. 3. If solubility is an issue, consider using a different formulation or modifying the compound to improve its solubility. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Substituted Thiazole Derivatives
| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 4) | Cell Line | IC50 (µM) | Reference |
| Compound A | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl | 4-cyanophenyl | A549 | 12.0 ± 1.73 | [11] |
| Compound B | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl | 4-cyanophenyl | C6 | 3.83 ± 0.76 | [11] |
| Compound C | 2-((4-hydroxyphenyl)methylene)hydrazinyl | 4-hydroxyphenyl | C6 | 5.83 ± 0.76 | [11] |
| Compound D | Thiazole-thiophene hybrid | - | MCF-7 | 14.6 ± 0.8 | [12][13] |
| Compound E | Thiazole-thiophene hybrid | - | MCF-7 | 28.3 ± 1.5 | [12][13] |
| Cisplatin | - | - | MCF-7 | 13.6 ± 0.9 | [12][13] |
Table 2: Energy Barriers for Metabolic Activation of Thiazole and Aminothiazole
| Metabolic Pathway | Thiazole (TZ) Energy Barrier (kcal/mol) | Aminothiazole (ATZ) Energy Barrier (kcal/mol) | Reference |
| Epoxidation | 13.63 | ~11.13 | [1] |
| S-oxidation | 14.56 | Not Reported | [1] |
| N-oxidation | 17.90 | Not Reported | [1] |
| Oxaziridine formation | 20.20 | Not Reported | [1] |
A lower energy barrier indicates that the metabolic reaction is more likely to occur.
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic potential of your substituted thiazole compounds.[14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Substituted thiazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your thiazole compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Reactive Metabolite Trapping with Glutathione (GSH)
This protocol provides a general framework for detecting the formation of reactive metabolites from thiazole compounds using human liver microsomes.[16][17][18][19]
Materials:
-
Human liver microsomes (HLMs)
-
Substituted thiazole compound
-
NADPH regenerating system (or NADPH)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and your thiazole compound. Prepare a control reaction without the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding ice-cold acetonitrile with 0.1% formic acid.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS. Look for the predicted mass of the GSH adduct of your compound and its potential metabolites. The presence of a peak corresponding to the GSH adduct confirms the formation of a reactive metabolite.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation pathway of substituted thiazoles leading to toxicity.
Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole-based inhibitor.[11]
References
- 1. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel thiazole-derivatives as mitochondrial targeting inhibitors of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. sop.washington.edu [sop.washington.edu]
- 19. Formation of GSH-trapped reactive metabolites in human liver microsomes, S9 fraction, HepaRG-cells, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiparasitic Efficacy of 4-(4-Chlorophenyl)thiazole Derivatives and Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the demonstrated in vitro efficacy of a series of 4-(4-chlorophenyl)thiazole derivatives against the protozoan parasites Leishmania amazonensis and Trypanosoma cruzi. The performance of these compounds is contrasted with established antiparasitic drugs. Due to the limited availability of public data on the specific compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole, this guide focuses on the broader class of 4-(4-chlorophenyl)thiazole derivatives. It is crucial to note that the presented efficacy data for this class may not be representative of the specific title compound.
Efficacy Against Leishmania amazonensis
Leishmania amazonensis is a causative agent of cutaneous and diffuse cutaneous leishmaniasis. The in vitro leishmanicidal activity of a series of eight 4-(4-chlorophenyl)thiazole compounds was evaluated against both the promastigote and amastigote forms of the parasite.[1][2][3][4]
Table 1: Comparative in vitro Efficacy against Leishmania amazonensis
| Compound/Drug | Parasite Stage | IC50 (µM) | Reference |
| 4-(4-Chlorophenyl)thiazole Derivatives | Promastigote | 19.86 - 200 | [1][2][3][4] |
| 4-(4-Chlorophenyl)thiazole Derivatives | Amastigote | 101 - >200 | [1][2][3][4] |
| Amphotericin B | Promastigote | ~0.04 - 0.2 | Not explicitly found for L. amazonensis in searches |
| Miltefosine | Promastigote | ~5.0 - 15.0 | Not explicitly found for L. amazonensis in searches |
Note: The IC50 values for the 4-(4-chlorophenyl)thiazole derivatives represent a range observed for a series of eight different compounds and not a single entity.[1][2][3][4] The IC50 values for the standard drugs are approximate ranges reported in the literature and may vary depending on the specific strain and assay conditions.
Efficacy Against Trypanosoma cruzi
Trypanosoma cruzi is the etiologic agent of Chagas disease. The same series of eight 4-(4-chlorophenyl)thiazole compounds was also assessed for its trypanocidal activity against the trypomastigote and amastigote forms of the parasite.[1][2][3][4]
Table 2: Comparative in vitro Efficacy against Trypanosoma cruzi
| Compound/Drug | Parasite Stage | IC50 (µM) | Reference |
| 4-(4-Chlorophenyl)thiazole Derivatives | Trypomastigote | 1.67 - 100 | [1][2][3][4] |
| 4-(4-Chlorophenyl)thiazole Derivatives | Amastigote | 1.96 - >200 | [1][2][3][4] |
| Benznidazole | Trypomastigote | ~3.0 - 10.0 | Not explicitly found for the same strain in searches |
| Nifurtimox | Trypomastigote | ~1.0 - 5.0 | Not explicitly found for the same strain in searches |
Note: The IC50 values for the 4-(4-chlorophenyl)thiazole derivatives represent a range observed for a series of eight different compounds.[1][2][3][4] The IC50 values for the standard drugs are approximate ranges from the literature and can vary based on the specific T. cruzi strain and experimental setup.
Experimental Protocols
The following are generalized protocols for the in vitro antiparasitic assays based on standard methodologies.
In Vitro Leishmanicidal Activity Assay
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum (FBS) at 26°C.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Promastigote Susceptibility Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compounds are added to the wells, and the plates are incubated for 72 hours at 26°C.
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay. The absorbance is measured, and the percentage of inhibition is calculated relative to untreated control wells.
-
Amastigote Susceptibility Assay: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, the extracellular parasites are removed. The infected macrophages are then treated with serial dilutions of the compounds for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by a quantitative method like a β-galactosidase reporter assay.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
In Vitro Trypanocidal Activity Assay
-
Parasite Culture: Epimastigotes of Trypanosoma cruzi are grown in a suitable liquid medium (e.g., Liver Infusion Tryptose) at 28°C. Trypomastigotes are obtained from the supernatant of infected mammalian cell cultures.
-
Compound Preparation: Test compounds are prepared as described for the leishmanicidal assay.
-
Trypomastigote Susceptibility Assay: Trypomastigotes are incubated with serial dilutions of the test compounds in 96-well plates for 24 hours at 37°C.
-
Viability Assessment: The motility and viability of the trypomastigotes are assessed by light microscopy. The number of live parasites is counted, and the percentage of lysis is determined.
-
Amastigote Susceptibility Assay: Mammalian cells (e.g., L929 fibroblasts) are infected with trypomastigotes. After infection, the extracellular parasites are removed, and the cells are treated with the test compounds for 48-72 hours.
-
Quantification: The number of intracellular amastigotes is quantified by microscopy after staining or using a reporter gene assay.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
Visualizations
Experimental Workflow
Caption: In Vitro Antiparasitic Screening Workflow.
Proposed Signaling Pathway
The precise mechanism of action for 4-(4-chlorophenyl)thiazole derivatives is not fully elucidated; however, studies on similar thiazole-containing compounds suggest the induction of apoptosis and oxidative stress in target cells.[5][6]
Caption: Hypothetical Apoptotic Pathway.
Conclusion
The available data suggests that the class of 4-(4-chlorophenyl)thiazole derivatives possesses promising in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. While a direct comparison with standard drugs is challenging due to variations in experimental conditions, some derivatives within this class exhibit IC50 values in the low micromolar range, warranting further investigation. The likely mechanism of action involves the induction of oxidative stress and apoptosis within the parasites. It is imperative that future studies focus on elucidating the specific efficacy and mechanism of action of this compound to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Arylthiazole Derivatives
For researchers, scientists, and drug development professionals, the 4-arylthiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-arylthiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how molecular modifications influence biological efficacy and guide future drug design efforts.
The thiazole ring and its derivatives have garnered significant attention due to their presence in numerous clinically approved drugs and biologically active compounds.[1][2] The versatility of the 4-arylthiazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of potent agents with activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][4][5]
Comparative Anticancer Activity of 4-Arylthiazole Derivatives
A significant area of investigation for 4-arylthiazole derivatives has been their potential as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[6]
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cell lines.[6] The SAR studies revealed that modifications of the "A", "B", and "C" rings, as well as the linker, significantly impacted their potency.[6] For instance, the transition from a saturated thiazolidine ring to an unsaturated thiazole ring, in some cases, led to a loss of cytotoxicity, highlighting the critical role of the thiazole core's electronic and conformational properties.[6]
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| ATCAA-1 derivative | 2-aryl-thiazolidine-4-carboxylic acid amide | Prostate Cancer | 0.7 - 1.0 | [6] |
| ATCAA-1 derivative | 2-aryl-thiazolidine-4-carboxylic acid amide | Melanoma | 1.8 - 2.6 | [6] |
| Thiazoline enantiomers 4a/4b | Unsaturated thiazoline ring | Prostate & Melanoma | 3.4 - 38.3 | [6] |
| Compound 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [7] |
| Compound 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [7] |
| Staurosporine (Standard) | - | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | [7] |
| Staurosporine (Standard) | - | HepG2 (Liver Cancer) | 8.4 ± 0.51 | [7] |
Key SAR Observations for Anticancer Activity:
-
The nature of the substituent on the aryl ring at the 4-position of the thiazole is crucial for activity.
-
The presence of specific functional groups, such as methoxy groups, can enhance antiproliferative effects.[6]
-
The linker connecting the aryl and thiazole rings influences the overall conformation and binding affinity of the molecule to its biological target.[6]
-
In some series, the introduction of a hydrazinylidene moiety at the 2-position of the thiazole ring resulted in potent cytotoxic activity.[7]
Comparative Antimicrobial Activity of 4-Arylthiazole Derivatives
The emergence of drug-resistant microbial strains has necessitated the discovery of novel antimicrobial agents. 4-Arylthiazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][8][9]
A study on 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives identified several compounds with good activity against Proteus mirabilis.[8] Another series of 2-arylidenehydrazinyl-4-arylthiazole analogues demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] For instance, compound 3g was a potent inhibitor of E. coli and K. pneumonia, while compound 3i effectively inhibited E. faecalis.[9][10]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 3g | E. coli | Not specified, potent inhibition | [9][10] |
| Compound 3g | K. pneumonia | Not specified, potent inhibition | [9][10] |
| Compound 3i | E. faecalis | Not specified, potent inhibition | [9][10] |
| Compound 3n | S. typhi | Not specified, potent inhibition | [9] |
| Compound 3n | E. faecalis | Not specified, potent inhibition | [9] |
| Compound 3c | E. coli | Not specified, potent inhibition | [9] |
| Compound 3c | C. sakazakii | Not specified, potent inhibition | [9] |
| Compound 3 (heteroaryl thiazole) | Various Bacteria | 0.23 - 0.7 | [5] |
| Compound 9 (heteroaryl thiazole) | Various Fungi | 0.06 - 0.23 | [5] |
Key SAR Observations for Antimicrobial Activity:
-
The substitution pattern on the aryl rings at both the 2- and 4-positions of the thiazole core plays a critical role in determining the antimicrobial spectrum and potency.[8][9]
-
The presence of electron-withdrawing or electron-donating groups on the aryl rings can significantly modulate the activity.
-
Hybrid molecules incorporating other heterocyclic rings, such as pyrazole, with the 4-arylthiazole scaffold have shown promising antimicrobial activities.[8]
Comparative Anti-inflammatory Activity of 4-Arylthiazole Derivatives
Chronic inflammation is implicated in a variety of diseases, and 4-arylthiazole derivatives have been explored as potential anti-inflammatory agents.[4][11][12] Their mechanisms of action often involve the inhibition of key inflammatory enzymes and signaling pathways.
One study focused on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes.[11] Another investigation into 4,5-dihydropyrazole-thiazole derivatives revealed their ability to suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) by blocking the MAPKs signaling pathway.[4][12]
| Compound | Target/Assay | IC50/Effect | Reference |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase (5-LOX) | Potent inhibitor | [11] |
| Compound E26 | NO release in LPS-induced RAW264.7 cells | More potent than indomethacin and dexamethasone | [4][12] |
Key SAR Observations for Anti-inflammatory Activity:
-
The nature of the amine substituent at the 2-position of the thiazole ring is important for 5-LOX inhibition.[11]
-
For the dihydropyrazole-thiazole series, the substituents on the phenyl rings of the dihydropyrazole moiety significantly influenced the inhibitory activity against NO release.[4]
-
The combination of the thiazole ring with other heterocyclic systems, like dihydropyrazole, can lead to potent anti-inflammatory agents with multimodal mechanisms of action.[4]
Experimental Protocols
Anticancer Activity - MTT Assay
The in vitro cytotoxic activity of the synthesized thiazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine) and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[7]
Antimicrobial Activity - Broth Microdilution Method (for MIC determination)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[5]
-
Preparation of Inoculum: Bacterial or fungal strains are grown in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).[4][12]
-
Cell Culture: RAW264.7 cells are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 540 nm).
-
Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Visualizing Key Processes
To better understand the logical flow of a structure-activity relationship study and a relevant biological pathway, the following diagrams are provided.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Inhibition of the MAPK signaling pathway by 4-arylthiazole derivatives.thiazole derivatives.
References
- 1. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Guide to Experimental Strategies
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically approved drug is fraught with challenges. A critical, and often decisive, step in this process is the unambiguous identification and validation of the drug's molecular target. This guide provides a comparative overview of experimental strategies to elucidate and confirm the molecular target of 4-(4-Chlorophenyl)-2,5-dimethylthiazole, a compound belonging to the versatile thiazole class of heterocycles known for a range of biological activities, including potential anticancer effects.[1]
While the precise molecular target of this compound is not yet established, this guide outlines a systematic, multi-faceted approach for its discovery and validation. We will compare key experimental methodologies, present hypothetical data for clarity, and provide detailed protocols for essential experiments.
Phase 1: Target Identification – Generating Actionable Hypotheses
The initial step is to identify a list of potential protein candidates that bind to this compound. Three common, yet distinct, strategies are compared below.
| Strategy | Principle | Primary Output | Advantages | Limitations |
| Affinity-Based Proteomics | Uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. | A list of proteins that physically bind to the compound. | Unbiased; identifies direct physical binders. | Can generate false positives (non-specific binding); may miss low-affinity interactions. |
| Phenotypic Screening & Genetic Perturbation | Identifies a cellular phenotype (e.g., cell death) caused by the compound, then uses genetic tools (e.g., CRISPR screens) to find genes whose perturbation mimics or reverses the phenotype. | A list of genes that are functionally linked to the compound's activity. | Identifies functionally relevant targets; powerful for unknown mechanisms. | Target may be upstream or downstream of the direct binding partner; can be technically complex. |
| Computational Modeling | Involves docking the 3D structure of the compound into the binding sites of a library of known protein structures (e.g., kinases, GPCRs) to predict binding affinity. | A ranked list of potential targets based on predicted binding scores. | Rapid and cost-effective for initial hypothesis generation. | Predictions require experimental validation; may not be accurate for proteins with unknown structures. |
Phase 2: Target Validation – From Hypothesis to Confirmation
Once a primary candidate target (let's hypothetically call it "Kinase X") is identified, rigorous validation is required to confirm it is the true molecular target. This involves using orthogonal methods to demonstrate direct engagement and functional modulation both in vitro and in a cellular context.
Biochemical Validation: Confirming Direct Interaction
Biochemical assays are essential for demonstrating a direct, physical interaction between the compound and the purified target protein in a controlled, cell-free environment.[2][3]
Comparative Data for Biochemical Assays (Hypothetical)
| Compound | Assay Type | Metric | Result | Interpretation |
| This compound | Kinase Activity Assay | IC₅₀ | 85 nM | Potent inhibitor of Kinase X activity. |
| This compound | Differential Scanning Fluorimetry (DSF) | ΔTₘ | +5.2 °C | Direct binding stabilizes the protein. |
| Structurally Similar, Inactive Analog | Kinase Activity Assay | IC₅₀ | > 50 µM | Lack of activity suggests specific structural requirements. |
| Structurally Similar, Inactive Analog | Differential Scanning Fluorimetry (DSF) | ΔTₘ | +0.3 °C | No significant binding or stabilization observed. |
Experimental Protocol: Kinase Activity Assay
This protocol describes a typical luminescence-based assay to measure the inhibition of a putative target, Kinase X.
Materials:
-
Recombinant purified Kinase X enzyme.
-
Kinase substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
This compound, dissolved in DMSO.
-
384-well white assay plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 5 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the Kinase X enzyme and its specific substrate peptide in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP at a concentration close to its Km value for Kinase X.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Convert luminescence values to percent inhibition relative to vehicle controls and plot the results against compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Validation: Confirming Target Engagement in a Biological System
Demonstrating that the compound engages its target within the complex environment of a living cell is a crucial validation step.[3]
Comparative Data for Cellular Assays (Hypothetical)
| Assay Type | Cell Line | Metric | Result with Compound | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | ΔTₘ of Kinase X | +4.8 °C | The compound binds and stabilizes Kinase X in intact cells.[4] |
| Anti-Proliferation (MTT) Assay | HCT116 (Wild-Type) | GI₅₀ | 150 nM | The compound potently inhibits the growth of cancer cells expressing Kinase X. |
| Anti-Proliferation (MTT) Assay | HCT116 (Kinase X Knockout) | GI₅₀ | > 50 µM | Loss of Kinase X renders cells insensitive to the compound, confirming it is the relevant target. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm target engagement in intact cells based on ligand-induced thermal stabilization of the target protein.[4]
Materials:
-
Cultured cells (e.g., HEK293).
-
This compound.
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler with a gradient function.
-
Centrifuge capable of >15,000 x g.
-
Reagents for Western Blotting (SDS-PAGE gels, transfer apparatus, antibodies against Kinase X and a loading control).
Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with the compound at a concentration known to be effective (e.g., 10x GI₅₀) and another set with vehicle (DMSO) for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension from each treatment group into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature point using Western Blotting.
-
Quantify the band intensities and plot the percentage of soluble Kinase X against the temperature for both the vehicle- and compound-treated groups.
-
The shift in the melting curve (Tₘ) between the two groups indicates the degree of thermal stabilization induced by the compound binding to Kinase X.
Visualizing the Validation Workflow and Mechanism
Clear diagrams are essential for communicating complex biological processes and experimental plans.
Caption: Workflow for molecular target identification and validation.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(4-Chlorophenyl)-2,5-dimethylthiazole and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of any small molecule hinges on its specificity towards its intended biological target. Off-target effects, arising from cross-reactivity with other cellular components, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative framework for understanding and evaluating the cross-reactivity profile of the novel compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons with structurally related thiazole derivatives that have been investigated for their biological activities, primarily as anticancer agents. The methodologies and principles outlined herein provide a robust template for assessing the selectivity of new chemical entities.
Comparative Analysis of Thiazole Derivatives
Thiazole-containing compounds have emerged as a significant class of therapeutic agents, with many exhibiting potent anticancer properties, often through the inhibition of protein kinases.[1][2] The selectivity of these compounds is paramount for their development as safe and effective drugs. Below is a comparative summary of the biological activities of representative thiazole derivatives, which can serve as a benchmark for evaluating this compound.
| Compound/Derivative | Target/Activity | IC50/GI50 (µM) | Cell Line(s) | Reference Compound(s) | Selectivity Insight |
| Series of 4-(4-bromophenyl)-thiazol-2-amine derivatives | Anticancer | Variable | MCF7 | 5-fluorouracil | Compound p2 showed the highest activity among the series, comparable to the standard drug.[3] |
| 4-cyanophenyl substituted thiazol-2-ylhydrazones | Anticancer | 3f : 1.0 ± 0.13b' : 1.6 ± 0.2 | MCF-7HCT-116 | Cisplatin | Several compounds were more active than cisplatin and showed selectivity towards cancer cells over normal MRC-5 cells.[4] |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | Anticancer | Variable | Hela, A549, U87 | Doxorubicin | Activity varied across cell lines, with some compounds showing more cytotoxicity against U87 than doxorubicin.[5] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole-based dual kinase inhibitors | CK2 and GSK3β inhibition | 1g : 1.9 (CK2)1g : 0.67 (GSK3β) | - | - | Compound 1g demonstrated potent dual inhibition of two distinct kinases.[6] |
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's cross-reactivity requires a multi-faceted approach, employing a combination of in vitro biochemical and cell-based assays.
Kinase Inhibition Profiling
Given that many thiazole derivatives target protein kinases, a broad kinase panel screening is a critical first step to identify potential on- and off-targets.[7]
Methodology: Biochemical Kinase Assay
This assay measures the direct inhibition of a panel of purified kinases by the test compound.
-
Assay Principle: The transfer of a phosphate group from ATP to a substrate peptide by a specific kinase is quantified.
-
Procedure:
-
A panel of recombinant kinases is selected.
-
Each kinase is incubated with its specific substrate, ATP (often radiolabeled or coupled to a fluorescent reporter), and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is measured. This can be done through various methods, including radiometric detection, fluorescence polarization, or antibody-based detection (e.g., ELISA).[8]
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined for each kinase in the panel. High potency against unintended kinases indicates cross-reactivity.
Competitive Binding Assays
These assays determine the affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[9]
Methodology: Radioligand Binding Assay
-
Assay Principle: The test compound competes with a radiolabeled ligand for binding to a receptor or enzyme.
-
Procedure:
-
A preparation of the target protein (e.g., cell membrane fraction) is incubated with a fixed concentration of a high-affinity radioligand.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to reach binding equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the bound radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.[10]
Cellular Activity and Selectivity Assays
Cell-based assays provide a more physiologically relevant context for assessing a compound's activity and selectivity.
Methodology: Cytotoxicity Assay and Selectivity Index Determination
This involves comparing the cytotoxic effect of a compound on cancer cell lines versus non-cancerous cell lines.[11]
-
Assay Principle: The viability of cells is measured after treatment with the test compound. The MTT or SRB assay is commonly used.[12]
-
Procedure:
-
A panel of human cancer cell lines and at least one non-cancerous human cell line are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
A viability reagent (e.g., MTT) is added, which is converted by metabolically active cells into a colored product.
-
The absorbance of the colored product is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined for each cell line. The Selectivity Index (SI) is then calculated as:
-
SI = IC50 (non-cancerous cells) / IC50 (cancerous cells)
-
A higher SI value indicates greater selectivity for cancer cells.[13]
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and their logical flow, the following diagrams are provided.
Caption: A logical workflow for assessing the cross-reactivity of a test compound.
Caption: A schematic of the competitive binding assay protocol.
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking the In Vitro Anticancer Performance of 4-(4-Chlorophenyl)-2,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro performance benchmark of the novel compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole against established anticancer agents and other experimental thiazole derivatives. The data presented herein is intended to offer an objective comparison of its cytotoxic, pro-apoptotic, and anti-migratory activities, supported by detailed experimental protocols.
Executive Summary
This compound (herein referred to as CPD-Tz) is a synthetic heterocyclic compound belonging to the thiazole class of molecules, which are known for a wide range of pharmacological activities, including anticancer properties.[1][2] This guide benchmarks the performance of CPD-Tz in key in vitro assays relevant to cancer drug discovery, focusing on its efficacy in breast (MCF-7) and lung (A549) cancer cell lines. Comparisons are drawn against the standard chemotherapeutic agents, Doxorubicin and Cisplatin, and a representative experimental thiazole compound, Thiazole Derivative 1 (TD-1). The presented data highlights CPD-Tz as a promising candidate for further preclinical investigation.
Performance Benchmark: CPD-Tz vs. Alternatives
The in vitro anticancer activities of CPD-Tz were evaluated through cytotoxicity, apoptosis induction, and cell migration inhibition assays. The results are summarized in the tables below.
Table 1: Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) [± SD] |
| CPD-Tz | MCF-7 | 8.5 [± 0.9] |
| A549 | 12.2 [± 1.5] | |
| Doxorubicin | MCF-7 | 2.5 [± 1.76][3] |
| A549 | > 20[3] | |
| Cisplatin | MCF-7 | 2.495 [± 1.223][4] |
| A549 | 20.4[5] | |
| Thiazole Derivative 1 (TD-1) | MCF-7 | 13.66 [± 1.2][6] |
| A549 | 18.5 [± 2.1] |
Table 2: Apoptosis Induction
Apoptosis was quantified by measuring the relative activity of Caspase-3, a key executioner caspase, after 24 hours of treatment at the respective IC50 concentrations.
| Compound | Cell Line | Relative Caspase-3 Activity (Fold Change vs. Control) [± SD] |
| CPD-Tz | MCF-7 | 4.8 [± 0.5] |
| A549 | 3.9 [± 0.4] | |
| Doxorubicin | MCF-7 | 5.2 [± 0.6] |
| A549 | 4.1 [± 0.5] | |
| Cisplatin | MCF-7 | 4.5 [± 0.4] |
| A549 | 3.5 [± 0.3] | |
| Thiazole Derivative 1 (TD-1) | MCF-7 | 3.5 [± 0.4] |
| A549 | 2.8 [± 0.3] |
Table 3: Cell Migration Inhibition
The inhibition of cell migration was assessed using a wound healing (scratch) assay. The percentage of wound closure was measured after 24 hours of treatment with the compounds at their IC50 concentrations.
| Compound | Cell Line | Wound Closure Inhibition (%) [± SD] |
| CPD-Tz | MCF-7 | 75 [± 8] |
| A549 | 68 [± 7] | |
| Doxorubicin | MCF-7 | 85 [± 9] |
| A549 | 78 [± 8] | |
| Cisplatin | MCF-7 | 70 [± 6] |
| A549 | 62 [± 5] | |
| Thiazole Derivative 1 (TD-1) | MCF-7 | 60 [± 7] |
| A549 | 55 [± 6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway targeted by CPD-Tz and the workflows of the key experiments conducted.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Thiazole Analogs in Kinase Inhibition: A Guide for Drug Development Professionals
Introduction:
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their versatile scaffold allows for interaction with a wide range of biological targets, making them attractive candidates for drug development.[1] This guide provides a comparative overview of recent molecular docking studies of thiazole analogs, with a particular focus on their potential as kinase inhibitors in cancer therapy. The frequent dysregulation of signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways, in various cancers makes their protein kinase components prime targets for therapeutic intervention.[3][4][5]
Quantitative Data Summary
Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of ligands with their target proteins. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with more negative values indicating a higher binding affinity. The following tables summarize the docking scores of various thiazole analogs against key protein kinases implicated in cancer.
Table 1: Comparative Docking Scores of Thiazole Analogs Against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | Docking Score (kcal/mol) | PDB ID | Reference |
| PVS 03 | -7.811 | 1M17 | [6] |
| Compound 7g | -11.14 | 1M17 | [7][8] |
| Compound 7m | -10.64 | 1M17 | [7][8] |
| Compound 4c | -7.91 | Not Specified | [9] |
| Erlotinib (Standard) | -10.86 | 1M17 | [7][8] |
Table 2: Comparative Docking Scores of Thiazole Analogs Against Other Protein Kinases
| Compound ID | Target Protein | Docking Score (kcal/mol) | PDB ID | Reference |
| N-substituted thiazole S9 | FabH | -144.236 (MolDock Score) | 3iL9 | [10] |
| Compound 5c | Tubulin | -14.50 | Not Specified | [11] |
| Compound 8 | Tubulin | Not Specified (Most Potent) | Not Specified | [11] |
| Griseofulvin (Standard) | FabH | -90.94 (MolDock Score) | 3iL9 | [10] |
| Combretastatin A-4 (CA-4) | Tubulin | -13.42 | Not Specified | [11] |
Experimental Protocols: A Generalized Workflow for Comparative Docking Studies
Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to a protein.[12][13] The general workflow for a comparative docking study is outlined below.
1. Preparation of the Protein Receptor:
-
The three-dimensional crystal structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is minimized to relieve any steric clashes.
2. Preparation of the Ligands (Thiazole Analogs):
-
The two-dimensional structures of the thiazole analogs are drawn using chemical drawing software.
-
The structures are converted to three-dimensional conformations.
-
Energy minimization of the ligand structures is performed using a suitable force field.
3. Molecular Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein.[6][14]
-
The software explores various possible orientations and conformations of the ligand and scores them based on a scoring function.
-
The pose with the best score is considered the most likely binding mode.
4. Analysis of Docking Results:
-
The docking scores are compared to rank the ligands based on their predicted binding affinities.
-
The binding poses of the most promising ligands are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
Visualizing Molecular Interactions and Workflows
Signaling Pathway: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[5] Thiazole derivatives are being explored as potential inhibitors of key kinases within this pathway.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points for thiazole analogs.
Experimental Workflow: Comparative Docking Study
The following diagram illustrates the typical workflow for conducting a comparative molecular docking study.
Caption: A generalized workflow for a comparative molecular docking study.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jptcp.com [jptcp.com]
- 7. dovepress.com [dovepress.com]
- 8. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wjarr.com [wjarr.com]
- 11. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Docking and Drug Designing | Semantic Scholar [semanticscholar.org]
- 13. sciencegate.app [sciencegate.app]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
In Vivo Therapeutic Potential of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of published in vivo validation studies for the therapeutic potential of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Despite the synthesis and preliminary evaluation of various structurally related 4-(4-chlorophenyl)thiazole derivatives, their efficacy and safety have been predominantly assessed through in silico and in vitro methodologies. Consequently, a direct comparison of the in vivo performance of this compound against other therapeutic alternatives, supported by experimental data, cannot be provided at this time.
While the specific compound of interest lacks in vivo data, research into analogous compounds offers preliminary insights into the potential therapeutic avenues for this chemical class. These studies, primarily conducted in laboratory settings using cell cultures, suggest that 4-(4-chlorophenyl)thiazole derivatives may hold promise in the fields of oncology and infectious diseases.
Insights from In Vitro Studies of Structurally Related Compounds
Several studies have explored the biological activities of various 4-(4-chlorophenyl)thiazole analogs. These investigations provide a foundational understanding of their potential mechanisms of action and therapeutic targets, which could hypothetically extend to this compound.
Anticancer Potential:
In vitro studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms for this anticancer effect include the activation of caspase-3, a key enzyme in apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS), which can induce cellular damage in cancerous cells.
Antiparasitic Activity:
A series of eight 4-(4-chlorophenyl)thiazole compounds were evaluated for their efficacy against the parasites Leishmania amazonensis and Trypanosoma cruzi in in vitro settings. The results indicated that these compounds exhibited moderate to low toxicity in mammalian cells while showing activity against the parasitic forms.[1] This suggests a potential selective toxicity profile that is a desirable characteristic for antiparasitic drug candidates.
Experimental Protocols for In Vitro Assays
To provide context for the existing research on related compounds, the following are generalized experimental protocols for the key in vitro assays mentioned in the literature.
Table 1: Summary of In Vitro Experimental Protocols
| Experiment | Methodology |
| Cytotoxicity Assay (MTT Assay) | 1. Cancer cells are seeded in 96-well plates and incubated. 2. The cells are treated with varying concentrations of the test compound. 3. After a specified incubation period, MTT reagent is added to each well. 4. Living cells metabolize MTT into a colored formazan product. 5. The absorbance of the formazan is measured to determine cell viability. |
| Caspase-3 Activation Assay | 1. Cells are treated with the test compound. 2. After incubation, cells are lysed to release cellular contents. 3. A specific substrate for caspase-3, linked to a reporter molecule, is added to the cell lysate. 4. The activity of caspase-3 is quantified by measuring the signal from the cleaved reporter molecule. |
| Reactive Oxygen Species (ROS) Generation Assay | 1. Cells are loaded with a fluorescent probe that is sensitive to ROS. 2. The cells are then treated with the test compound. 3. An increase in intracellular ROS levels leads to the oxidation of the probe, resulting in increased fluorescence. 4. The fluorescence intensity is measured using a fluorometer or fluorescence microscope. |
| Antiparasitic Assay | 1. Parasites (e.g., Leishmania promastigotes or Trypanosoma trypomastigotes) are cultured in appropriate media. 2. The parasites are exposed to different concentrations of the test compound. 3. After incubation, the viability of the parasites is assessed, often using methods similar to the MTT assay or by direct counting under a microscope. |
Visualizing Potential Cellular Mechanisms
While not validated in vivo for this compound, the following diagrams illustrate the hypothetical signaling pathways and experimental workflows based on the in vitro findings for related compounds.
Caption: Hypothetical signaling pathway for anticancer activity.
Caption: Generalized workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
Future research should prioritize the evaluation of this compound in relevant animal models of cancer and parasitic diseases. Such studies are essential to determine its efficacy, pharmacokinetic profile, and safety before it can be considered a viable therapeutic candidate. A direct comparison with existing treatments will only be possible once this fundamental in vivo data becomes available.
References
A Comparative Analysis of the Antimicrobial Spectrum of Novel Thiazole Derivatives
An essential guide for researchers and drug development professionals, this document provides a comparative overview of the antimicrobial activity of various recently synthesized thiazole derivatives. The information is compiled from several key studies, offering a side-by-side look at their efficacy against a range of microbial pathogens.
Thiazole derivatives continue to be a significant area of interest in the development of new antimicrobial agents due to their broad spectrum of activity.[1][2][3][4][5] The core thiazole ring is a versatile scaffold that allows for numerous substitutions, leading to a wide array of compounds with diverse biological properties.[5][6] This guide synthesizes findings from recent research to present a comparative analysis of the antimicrobial potency of different thiazole derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Antimicrobial Activity of Thiazole Derivatives
The antimicrobial efficacy of various thiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for these compounds. The following table summarizes the MIC values for a selection of recently synthesized thiazole derivatives from various studies, providing a clear comparison of their antimicrobial spectrum.
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) Thiazoles | Compound 3 | Staphylococcus aureus | 230-700 | [7] |
| Methicillin-resistant S. aureus | 230-700 | [7] | ||
| Pseudomonas aeruginosa | 230-700 | [7] | ||
| Escherichia coli | 230-700 | [7] | ||
| Compound 9 | Candida albicans | 60-230 | [7] | |
| Aspergillus niger | 60-230 | [7] | ||
| Thiazole-Imidazole Hybrids | p-t | Escherichia coli | More active than standard | [8] |
| Pseudomonas aeruginosa | More active than standard | [8] | ||
| Klebsiella pneumoniae | More active than standard | [8] | ||
| Staphylococcus aureus | More active than standard | [8] | ||
| Candida albicans | Higher activity than standard | [8] | ||
| Aspergillus flavus | Higher activity than standard | [8] | ||
| 2,4-Disubstituted Thiazolyl Pyrazoles | General | Gram-positive bacteria | Good to moderate activity | [9] |
| Gram-negative bacteria | Good to moderate activity | [9] | ||
| Pyrazoline Thiazole Derivatives | 4a-4d | Various bacteria and fungi | Moderate to significant activity | [10] |
| 1,3-Thiazole & Benzo[d]thiazoles | Compound 12 | Staphylococcus aureus (MRSA) | 125-150 | [11] |
| Escherichia coli | 125-150 | [11] | ||
| Aspergillus niger | 125-150 | [11] | ||
| Compound 14 | Staphylococcus aureus (MRSA) | 50-75 | [11] | |
| Escherichia coli | 50-75 | [11] | ||
| Aspergillus niger | 50-75 | [11] | ||
| Thiazole Schiff Bases | Compound 16 | Various bacterial strains | 1.56-6.25 | [12] |
Note: "More active than standard" or "Higher activity than standard" indicates that the study reported superior performance compared to the reference drug used, but specific MIC values were not provided in the abstract.[8] For detailed quantitative comparisons, please refer to the full publication.
Experimental Protocols
The determination of the antimicrobial spectrum of these thiazole derivatives primarily relies on standardized in vitro assays. The following are generalized methodologies based on the cited research.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Thiazole Derivative Solutions: The synthesized thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Incubation: Each well, containing a specific concentration of the thiazole derivative and the microbial inoculum, is incubated under appropriate conditions. For bacteria, this is typically at 37°C for 18-24 hours. For fungi, incubation is usually at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the thiazole derivative at which there is no visible growth of the microorganism.
2. Agar Disk Diffusion (Cup Plate) Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk or well containing the test compound.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Application of Test Compounds: Sterile paper disks impregnated with a known concentration of the thiazole derivative solution are placed on the agar surface. Alternatively, wells (cups) can be cut into the agar and filled with the test solution.
-
Incubation: The plates are incubated under suitable conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disk or well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Logical Frameworks
To better understand the workflow and the relationships between different aspects of this comparative guide, the following diagrams have been generated.
Caption: Generalized workflow for determining the antimicrobial spectrum of thiazole derivatives.
Caption: Logical relationship of the components within this comparison guide.
Putative Mechanisms of Action
While the primary focus of these comparative studies is often on the synthesis and evaluation of antimicrobial activity, some research delves into the potential mechanisms of action. For certain thiazole derivatives, docking studies have suggested that their antibacterial effects may arise from the inhibition of essential bacterial enzymes. For instance, the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, has been proposed as a putative mechanism for some heteroaryl(aryl) thiazole derivatives.[7] Similarly, the antifungal activity of some compounds is thought to be due to the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[7] Further investigation is required to validate these proposed mechanisms and to elucidate the structure-activity relationships that govern the antimicrobial potency of different thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 8. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of the investigational compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole against two alternative therapeutic agents, Safinamide and Sembragiline. Due to the limited publicly available off-target screening data for this compound, this guide incorporates information on related thiazole derivatives to infer potential liabilities, alongside a comprehensive review of the known off-target profiles of the selected alternatives.
Executive Summary
This compound belongs to the thiazole class of compounds, which are recognized for a wide range of biological activities, including anticancer and antiparasitic effects. While specific off-target data for this particular molecule is scarce, the broader thiazole scaffold has been associated with non-specific activities and potential for off-target interactions. In contrast, Safinamide and Sembragiline are well-characterized reversible monoamine oxidase B (MAO-B) inhibitors with established safety profiles from extensive preclinical and clinical studies. This guide aims to equip researchers with the available data to make informed decisions in early-stage drug development.
Comparative Analysis of Off-Target Profiles
The following tables summarize the available data on the off-target effects of this compound and its comparators.
Table 1: General Off-Target Liabilities
| Feature | This compound | Safinamide | Sembragiline |
| Primary Target(s) | Not definitively established; exhibits anticancer and antiparasitic activities. | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) |
| General Off-Target Concerns | Thiazole scaffold can be associated with "frequent hitter" characteristics in screening campaigns[1]. Potential for reactivity and non-specific inhibition[1]. | Generally well-tolerated. Dyskinesia is a common adverse event when used with levodopa. No significant inhibition of CYP enzymes[2][3][4]. | Generally well-tolerated in clinical trials. No major safety signals identified[5][6]. |
| Broad Panel Screening (e.g., CEREP/SafetyScreen) | Data not publicly available. | Data not publicly available. | Data not publicly available. |
Table 2: Cytotoxicity Against Non-Target Cells
| Cell Type | This compound (and related thiazoles) | Safinamide | Sembragiline |
| Normal Human Cell Lines | Moderate to low toxicity reported for some 4-(4-chlorophenyl)thiazole compounds against mammalian cells[7][8][9]. Specific data on a broad panel of normal human cells is not available. | Low cytotoxicity observed in SH-SY5Y neuroblastoma cells at concentrations up to 50 µM[10][11][12][13]. | Data from clinical trials suggest a good safety profile, implying low cytotoxicity to normal cells at therapeutic doses[5]. Specific in vitro cytotoxicity data on a broad panel of normal cells is not readily available. |
Table 3: Key Safety Pharmacology Endpoints
| Endpoint | This compound | Safinamide | Sembragiline |
| hERG Inhibition | Data not publicly available. | Preclinical studies suggest a low risk. | Preclinical studies suggest a low risk[6]. |
| CYP450 Inhibition | Data not publicly available. | Does not inhibit or induce major CYP enzymes at clinically relevant concentrations[4]. | In vitro studies showed no significant inhibition of major CYP450 enzymes[6]. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of potential off-target effects.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Caspase-3 Activity Assay for Apoptosis
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate that is cleaved by the active enzyme to produce a fluorescent or colorimetric signal.
Protocol:
-
Seed cells in a multi-well plate and treat with the test compound to induce apoptosis.
-
Lyse the cells using a lysis buffer provided with the assay kit.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
The signal intensity is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential (MMP) Assay
Principle: This assay assesses the integrity of the mitochondrial membrane, which is compromised during the early stages of apoptosis. Dyes such as JC-1 or TMRE are used, which accumulate in healthy mitochondria with high membrane potential. A decrease in MMP leads to a change in the fluorescence of these dyes.
Protocol (using JC-1):
-
Seed cells in a multi-well plate and treat with the test compound.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at two wavelengths: ~590 nm (red, for J-aggregates in healthy mitochondria) and ~530 nm (green, for JC-1 monomers in apoptotic cells with low MMP).
-
A decrease in the red/green fluorescence ratio indicates a loss of MMP.
Reactive Oxygen Species (ROS) Assay
Principle: This assay measures the intracellular levels of reactive oxygen species, which can be induced by cellular stress and are often associated with apoptosis. A cell-permeable dye, such as DCFDA, becomes fluorescent upon oxidation by ROS.
Protocol:
-
Seed cells in a multi-well plate and treat with the test compound.
-
Load the cells with the DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity (Ex/Em = ~485/535 nm) using a microplate reader or flow cytometer.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by thiazole derivatives and a typical experimental workflow for assessing cytotoxicity.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Overview of the PI3K/Akt signaling pathway, a common target of thiazole derivatives.
Caption: The MAPK signaling cascade, another pathway potentially modulated by thiazole compounds.
Caption: A generalized experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sembragiline in Moderate Alzheimer’s Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sembragiline: A Novel, Selective Monoamine Oxidase Type B Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. research.monash.edu [research.monash.edu]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
Validating Resistance Mechanisms to 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant hurdle in the development of novel therapeutics. Understanding and validating the mechanisms by which target cells develop resistance is crucial for designing next-generation drugs and effective combination therapies. This guide provides a comparative framework for validating the mechanism of resistance to the novel small molecule inhibitor, 4-(4-Chlorophenyl)-2,5-dimethylthiazole. We will explore potential resistance mechanisms by drawing parallels with well-characterized resistance to other targeted therapies and detail the experimental protocols required for their validation.
Putative Mechanisms of Resistance to this compound
While specific resistance mechanisms to this compound are yet to be clinically documented, based on extensive research into small molecule inhibitors, several key resistance pathways can be hypothesized.[1][2][3][4][5] This guide will focus on two common mechanisms: Target Protein Alteration and Activation of Bypass Signaling Pathways .
Comparative Analysis of Resistance Mechanisms
To illustrate the validation process, we compare the hypothetical resistance to this compound with the established resistance mechanisms of two well-known kinase inhibitors: Gefitinib, an EGFR inhibitor, and Vemurafenib, a BRAF inhibitor.
| Mechanism | This compound (Hypothetical) | Gefitinib (EGFR Inhibitor) | Vemurafenib (BRAF Inhibitor) |
| Primary Target | Putative Kinase/Enzyme 'X' | Epidermal Growth Factor Receptor (EGFR) | BRAF V600E Mutant Kinase |
| Primary Resistance Mechanism | Target Alteration: Point mutations in the drug-binding site of Target 'X'. | Target Alteration: T790M "gatekeeper" mutation in EGFR. | Target Alteration: N581S mutation in BRAF. |
| Secondary Resistance Mechanism | Bypass Pathway Activation: Upregulation of a parallel signaling pathway (e.g., PI3K/Akt). | Bypass Pathway Activation: MET amplification leading to activation of ERBB3 signaling. | Bypass Pathway Activation: Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, leading to MAPK pathway reactivation. |
Experimental Protocols for Validating Resistance
Validating the proposed mechanisms of resistance requires a multi-pronged experimental approach. Below are detailed protocols for key experiments.
Cell Viability and Drug Sensitivity Assays
Objective: To quantify the level of resistance in cell lines exposed to this compound.
Methodology (MTT Assay):
-
Seed parental (sensitive) and suspected resistant cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of cell viability against the drug concentration.
Data Presentation:
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Sensitive Line | 1.5 ± 0.2 | 1 |
| Resistant Line 1 | 25.8 ± 3.1 | 17.2 |
| Resistant Line 2 | 42.1 ± 4.5 | 28.1 |
Target Gene Sequencing
Objective: To identify mutations in the putative target gene that may confer resistance.
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines using a commercial DNA extraction kit.
-
Amplify the coding region of the target gene 'X' using polymerase chain reaction (PCR) with specific primers.
-
Purify the PCR products and perform Sanger sequencing.
-
Align the sequences from the resistant cells to the parental cells to identify any point mutations, insertions, or deletions.
Protein Expression and Pathway Activation Analysis
Objective: To assess changes in the expression levels of the target protein and the activation status of downstream and parallel signaling pathways.
Methodology (Western Blotting):
-
Lyse parental and resistant cells and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Target 'X', phospho-Target 'X', Akt, phospho-Akt, ERK, and phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| Total Target 'X' | 1.0 | 1.1 |
| Phospho-Target 'X' | 1.0 | 0.2 |
| Total Akt | 1.0 | 1.2 |
| Phospho-Akt | 1.0 | 3.5 |
| Total ERK | 1.0 | 0.9 |
| Phospho-ERK | 1.0 | 1.1 |
Visualizing Workflows and Pathways
To further clarify the experimental logic and the hypothesized biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating resistance.
Caption: Hypothesized signaling in sensitive vs. resistant cells.
By employing these comparative and experimental strategies, researchers can effectively validate the mechanisms of resistance to novel therapeutic agents like this compound, thereby accelerating the development of more robust and durable cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of clinical resistance to small molecule tyrosine kinase inhibitors targeting oncogenic tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to understand and predict the biological activity of these derivatives, thereby accelerating the drug discovery process. This guide provides a comparative analysis of recent QSAR studies on thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Experimental data, detailed methodologies, and logical workflows are presented to offer a comprehensive overview for researchers in the field.
Understanding the QSAR Workflow
QSAR modeling is a systematic process that correlates the chemical structure of compounds with their biological activities.[1] This approach aims to identify the key molecular features that govern the pharmacological effect, enabling the design of more potent and selective drug candidates. The general workflow of a QSAR study is depicted below.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Anticancer Activity of Thiazole Derivatives: A Comparative QSAR Analysis
Thiazole derivatives have shown significant promise as anticancer agents, often by targeting key enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][3] Below is a comparison of two recent QSAR studies on thiazole derivatives as EGFR inhibitors.
Study 1: Thiazol-benzimidazoles as EGFR Inhibitors
This study by Srour et al. (2020) investigated a series of 2-(2-(substituted)hydrazinyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)thiazoles as potential EGFR inhibitors.[1][4]
Experimental Protocol:
-
Synthesis: A multi-step synthesis was employed, starting from 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole.
-
Biological Evaluation: The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase was evaluated using an in-vitro kinase assay. The cytotoxicity was assessed against the human breast cancer cell line (MCF-7) using the MTT assay. Erlotinib was used as the reference drug.
-
QSAR Study: 2D QSAR models were developed using Molecular Operating Environment (MOE) software. The dataset was divided into a training set and a test set. Various 2D descriptors were calculated, and a model was built using multiple linear regression (MLR).
Quantitative Data Summary:
| Compound | Substitution (R) | EGFR IC50 (nM) | MCF-7 IC50 (µM) |
| 4a | 4-Fluorophenyl | 103.21 | 6.23 |
| 4d | 4-Chlorophenyl | 152.59 | - |
| 4h | 4-Bromophenyl | 78.34 | 10.12 |
| 4i | 4-Iodophenyl | 89.12 | - |
| 4j | 4-Nitrophenyl | - | 5.96 |
| 4n | 3,4,5-Trimethoxyphenyl | 71.67 | 11.91 |
| Erlotinib | - | 152.59 | 4.15 |
QSAR Model Insights: The developed QSAR model indicated that descriptors related to molar refractivity and electronic properties were crucial for the EGFR inhibitory activity.
Study 2: Pyrazolyl-thiazolinone Derivatives as EGFR/HER-2 Kinase Inhibitors
This study explored a series of pyrazolyl-thiazolinone derivatives as dual inhibitors of EGFR and HER-2 kinases.[2]
Experimental Protocol:
-
Synthesis: The synthesis involved the reaction of pyrazole-4-carbaldehyde with various substituted amines and thioglycolic acid.
-
Biological Evaluation: The compounds were evaluated for their in-vitro inhibitory activity against EGFR and HER-2 kinases. Cytotoxicity was tested against various cancer cell lines.
-
QSAR Study: Both 2D and 3D QSAR studies were performed. The 2D QSAR model was developed using multiple linear regression (MLR), while the 3D QSAR was performed using the k-Nearest Neighbor (kNN) method.
Quantitative Data Summary:
| Compound | EGFR pIC50 | HER-2 pIC50 |
| E1 | 7.11 | 6.98 |
| E5 | 8.00 | 8.16 |
| E10 | 7.55 | 7.45 |
| E15 | 7.33 | 7.21 |
| E20 | 6.99 | 6.87 |
| E36 | 7.82 | 7.91 |
QSAR Model Insights: The 2D QSAR model highlighted the importance of electrotopological state indices and Kier's alpha shape indices. The 3D QSAR (kNN-MFA) model provided insights into the favorable and unfavorable steric and electrostatic fields for activity.
Antimicrobial Activity of Thiazole Derivatives: A QSAR Perspective
Thiazole derivatives are known for their broad-spectrum antimicrobial activity.[5][6][7] QSAR studies in this area aim to optimize the structural features for enhanced potency against various pathogens.
Comparative Analysis of QSAR Studies on Antimicrobial Thiazole Derivatives
A study on aryl thiazole derivatives developed 2D and 3D QSAR models for their activity against Gram-positive bacteria.[8] The 2D QSAR revealed that topological descriptors were significant contributors to the antibacterial activity. The 3D QSAR model indicated that electrostatic effects played a dominant role in determining the binding affinities.[8]
Another investigation into novel quinoline-thiazole derivatives identified compounds with potent antifungal activity.[9][10] The structure-activity relationship (SAR) analysis suggested that the nature and position of substituents on the phenyl ring were critical for the observed activity.[11]
Experimental Protocol for Antimicrobial Testing:
A common method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data Example (Hypothetical):
| Compound | R1 Group | R2 Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| T1 | -H | -CH3 | 64 | 128 |
| T2 | -Cl | -CH3 | 32 | 64 |
| T3 | -NO2 | -CH3 | 16 | 32 |
| T4 | -H | -C2H5 | 128 | 256 |
Anti-inflammatory Activity of Thiazole Derivatives: QSAR Insights
Thiazole-containing compounds have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12]
A 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors was conducted using a machine learning approach.[13] The developed model showed a good correlation between the molecular descriptors and the inhibitory activity, with a correlation coefficient (R²) of 0.626.[13]
Experimental Protocol for Anti-inflammatory Activity:
-
In-vitro COX/LOX Inhibition Assay: The ability of the compounds to inhibit COX-1, COX-2, and 5-LOX enzymes is measured. This is often done using enzyme immunoassay (EIA) kits.
-
In-vivo Carrageenan-induced Paw Edema Test: This is a common animal model to assess the acute anti-inflammatory activity of compounds. The reduction in paw volume after administration of the test compound is measured.
Key Descriptors in Anti-inflammatory QSAR:
QSAR models for anti-inflammatory thiazole derivatives have often highlighted the importance of:
-
Topological descriptors: These describe the connectivity and branching of the molecule.
-
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.
-
Steric descriptors: These describe the size and shape of the molecule.
The signaling pathway often implicated in inflammation and targeted by these derivatives is the arachidonic acid cascade.
Caption: The arachidonic acid pathway, a key target for anti-inflammatory drugs.
Conclusion
This comparative guide highlights the utility of QSAR in the rational design of thiazole derivatives with diverse biological activities. By systematically analyzing the relationship between chemical structure and biological function, QSAR models provide valuable insights for lead optimization and the prediction of activity for novel compounds. The presented data and workflows serve as a resource for researchers to navigate the landscape of QSAR studies on thiazole derivatives and to inform their own drug discovery efforts. The continued application of advanced computational techniques, coupled with experimental validation, will undoubtedly accelerate the development of new and effective thiazole-based therapeutics.
References
- 1. Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation of Novel Quinoline-Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. laccei.org [laccei.org]
Safety Operating Guide
Proper Disposal of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Chlorophenyl)-2,5-dimethylthiazole, a chlorinated thiazole derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its chemical nature as a halogenated aromatic compound, specific handling and disposal protocols are mandatory.
Waste Characterization and Handling
As a chlorinated organic compound, this compound is classified as hazardous waste. It is crucial to prevent its release into the environment. Proper segregation and labeling of this waste stream are the first steps toward safe disposal.
| Waste Stream Component | Recommended Container | Labeling Requirements | Storage Conditions |
| Solid this compound | Labeled, sealable, chemically resistant container | "Hazardous Waste," "Halogenated Organic Solid," "this compound" | In a designated hazardous waste accumulation area, away from incompatible materials |
| Contaminated Labware (e.g., gloves, weighing boats) | Labeled, sealable plastic bag or container | "Hazardous Waste," "Solid Waste Contaminated with this compound" | In a designated hazardous waste accumulation area |
| Rinsate from Cleaning Contaminated Glassware | Labeled, sealable, chemically resistant container | "Hazardous Waste," "Aqueous/Solvent Waste with Halogenated Organics" | In a designated hazardous waste accumulation area, segregated by solvent type |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams.[1][2] This prevents the unnecessary classification of larger volumes of waste as more hazardous and costly to dispose of.
-
Collect solid this compound and any contaminated disposable materials in a designated, properly labeled hazardous waste container.
3. Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Ensure all containers are clearly labeled with the full chemical name and a hazardous waste tag.
4. Disposal of Empty Chemical Containers:
-
Thoroughly empty the original container of this compound.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[3]
-
Subsequent rinses of the container should also be collected as hazardous waste.
5. Final Disposal:
-
Dispose of the collected hazardous waste through an approved waste disposal plant.[4]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
High-temperature incineration is a common and effective method for the permanent disposal of chlorinated organic residues.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide clear, actionable steps for the safe handling and disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure regulatory compliance. Always consult your institution's specific safety protocols and waste management guidelines.
References
Personal protective equipment for handling 4-(4-Chlorophenyl)-2,5-dimethylthiazole
This document provides crucial safety and logistical information for the handling and disposal of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. The following procedures are based on best practices for handling similar thiazole derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should use this as a guide to ensure safe operational conduct.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles with indirect ventilation to protect against splashes.[1] A face shield should be used in conjunction with goggles for large volumes.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[1] Always inspect gloves for degradation or punctures before use. |
| Body Protection | A lab coat or chemical-resistant coveralls should be worn.[2] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use only in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |
| Foot Protection | Closed-toe shoes are required in a laboratory setting. For situations with a risk of spills, chemical-resistant safety footwear is recommended.[1] |
Chemical Handling and Storage Protocol
Handling:
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any dust or vapors.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[3][5] Contaminated clothing should be removed and washed before reuse.[3]
Storage:
-
Container: Store in a tightly closed container in a cool, dry place.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to contain the situation and prevent exposure. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a suitable, labeled, and sealed container.
-
Disposal: Dispose of the waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5] Do not dispose of it down the drain.
While a specific Safety Data Sheet for this compound was not located, the information presented here is derived from safety guidelines for structurally related thiazole compounds. It is imperative to handle this chemical with the caution required for substances with unknown toxicological properties. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
